molecular formula C9H7BrO4 B075019 2-(Acetyloxy)-5-bromobenzoic acid CAS No. 1503-53-3

2-(Acetyloxy)-5-bromobenzoic acid

Cat. No.: B075019
CAS No.: 1503-53-3
M. Wt: 259.05 g/mol
InChI Key: VRJBEVQGJOSGOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Acetyloxy)-5-bromobenzoic acid is a versatile benzoic acid derivative engineered for advanced organic synthesis and pharmaceutical research. This compound features a bromine atom at the 5-position, making it an excellent electrophilic site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the construction of complex biaryl structures. The acetyl-protected phenol (acetyloxy) group enhances the molecule's lipophilicity and serves as a stable, yet cleavable, protective group that can be readily removed under mild basic conditions to regenerate the parent salicylic acid scaffold. This unique bifunctional nature allows researchers to employ it as a key synthetic intermediate in the development of novel active pharmaceutical ingredients (APIs), particularly non-steroidal anti-inflammatory drug (NSAID) analogs and other bioactive molecules targeting cyclooxygenase (COX) enzymes. Its structural motif is also of significant interest in materials science for the synthesis of functionalized monomers and ligands. Provided with high purity and characterized, this reagent is an essential building block for medicinal chemists and synthetic organic chemists exploring structure-activity relationships and developing new chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetyloxy-5-bromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c1-5(11)14-8-3-2-6(10)4-7(8)9(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJBEVQGJOSGOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074541
Record name 2-(Acetyloxy)-5-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1503-53-3
Record name 5-Bromosalicylic acid acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1503-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromosalicylic acid acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001503533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromoaspirin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2400
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Acetyloxy)-5-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-2-ACETYLSALICYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZU1717ONV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Acetyloxy)-5-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Acetyloxy)-5-bromobenzoic acid, also known by synonyms such as 5-Bromoacetylsalicylic acid and Bromoaspirin, is a halogenated derivative of acetylsalicylic acid (aspirin).[1] Its chemical structure suggests potential applications in medicinal chemistry and drug development, leveraging the well-established pharmacological profile of salicylates. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its likely mechanism of action based on its structural similarity to aspirin. The CAS Registry Number for this compound is 1503-53-3 .[1][2]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in a research setting.

PropertyValueSource
Molecular Formula C₉H₇BrO₄[2][3]
Molecular Weight 259.05 g/mol [1]
IUPAC Name 2-acetyloxy-5-bromobenzoic acid[1]
Appearance Solid
LogP (Octanol/Water Partition Coefficient) 2.073
Vapour Pressure 4.46E-06 mmHg at 25°C
Flash Point 176.6°C
InChI Key VRJBEVQGJOSGOX-UHFFFAOYSA-N[1]

Safety and Hazard Information

Hazard StatementPrecautionary Statement
H315: Causes skin irritation P264: Wash skin thoroughly after handling.
H319: Causes serious eye irritation P280: Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P332+P313: If skin irritation occurs: Get medical advice/attention.
P337+P313: If eye irritation persists: Get medical advice/attention.

Note: This information is based on structurally similar compounds and should be used as a guideline. A full risk assessment should be conducted before handling.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the acetylation of its precursor, 5-bromosalicylic acid (5-Bromo-2-hydroxybenzoic acid).[6] This reaction is a standard esterification of a phenol.

Materials:

  • 5-Bromosalicylic acid (C₇H₅BrO₃)

  • Acetic anhydride ((CH₃CO)₂O)

  • Pyridine or a few drops of concentrated sulfuric acid (catalyst)

  • Ice-cold water

  • Ethanol (for recrystallization)

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-bromosalicylic acid and a molar excess of acetic anhydride (typically 2-3 equivalents).

  • Catalysis: Add a catalytic amount of pyridine or a few drops of concentrated sulfuric acid to the mixture.

  • Heating: Heat the reaction mixture to 50-60°C with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer detectable (typically 1-2 hours).

  • Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water while stirring vigorously. This will hydrolyze the excess acetic anhydride and precipitate the solid product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with several portions of cold water to remove any remaining acetic acid and catalyst until the filtrate is neutral.

  • Drying and Purification: Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

G cluster_0 Synthesis Workflow A 1. Combine 5-Bromosalicylic Acid and Acetic Anhydride B 2. Add Catalyst (Pyridine or H₂SO₄) A->B C 3. Heat at 50-60°C (1-2 hours) B->C D 4. Monitor by TLC C->D E 5. Cool to Room Temperature D->E Reaction Complete F 6. Quench in Ice Water (Precipitation) E->F G 7. Vacuum Filtration F->G H 8. Wash with Cold Water G->H I 9. Dry and Recrystallize H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Mechanism of Action: Cyclooxygenase (COX) Inhibition

Given its structural analogy to aspirin, this compound is presumed to exert its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[7][8] Aspirin's mechanism involves the irreversible acetylation of a serine residue in the active site of both COX-1 and COX-2 enzymes.[9] This covalent modification blocks the enzyme from converting arachidonic acid into prostaglandins (PGs) and thromboxanes (TXs).[7]

  • COX-1 Inhibition: This is responsible for the anti-platelet effects, as it reduces the synthesis of thromboxane A2, a potent platelet aggregator. It is also linked to some of the common side effects of NSAIDs, such as gastrointestinal irritation, as COX-1 is involved in producing prostaglandins that protect the stomach lining.[7][8]

  • COX-2 Inhibition: This isoform is typically induced during inflammation. Its inhibition is largely responsible for the anti-inflammatory, analgesic (pain relief), and antipyretic (fever reduction) effects.[8]

The inhibition of these pathways suggests that this compound could have potential as an anti-inflammatory, anti-platelet, and analgesic agent.[10] Furthermore, some benzoic acid derivatives have been investigated for their antimicrobial and anticancer activities.[10]

G cluster_1 Proposed Signaling Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A₂ AA Arachidonic Acid PLA2->AA Liberates COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H₂ COX->PGH2 Converts to Bromoaspirin This compound Bromoaspirin->COX Inhibits (Acetylation) Prostanoids Prostaglandins (PGE₂, PGI₂) Thromboxanes (TXA₂) PGH2->Prostanoids Forms Effects Inflammation Pain Fever Platelet Aggregation Prostanoids->Effects Mediate

Caption: Proposed mechanism of action via inhibition of the COX pathway.

References

synthesis of 2-(Acetyloxy)-5-bromobenzoic acid from 5-bromosalicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-(acetyloxy)-5-bromobenzoic acid, a halogenated analog of acetylsalicylic acid (aspirin), from 5-bromosalicylic acid. This document outlines the chemical principles, experimental protocol, and key data associated with this transformation, tailored for professionals in chemical research and pharmaceutical development.

Introduction

This compound, also known as 5-bromoacetylsalicylic acid or 5-bromoaspirin, is a derivative of salicylic acid. The introduction of a bromine atom onto the aromatic ring can significantly alter the molecule's physicochemical and pharmacological properties. This guide details the straightforward and common laboratory-scale synthesis of this compound via the acetylation of 5-bromosalicylic acid. The reaction involves the esterification of the phenolic hydroxyl group of 5-bromosalicylic acid using acetic anhydride, typically in the presence of an acid catalyst.

Reaction Scheme and Mechanism

The synthesis proceeds via an acid-catalyzed acetylation reaction. The phenolic hydroxyl group of 5-bromosalicylic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. The presence of a strong acid catalyst, such as sulfuric acid, protonates the acetic anhydride, increasing its electrophilicity and facilitating the reaction.[1]

The overall reaction is as follows:

5-Bromosalicylic Acid + Acetic Anhydride → this compound + Acetic Acid

The mechanism involves the nucleophilic attack of the hydroxyl group on the activated acetylating agent, followed by the elimination of a molecule of acetic acid.[1]

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

Property5-Bromosalicylic AcidThis compound
Synonyms 2-Hydroxy-5-bromobenzoic acid5-Bromoacetylsalicylic acid, 5-Bromoaspirin, Sedasprin[2][3][4]
CAS Number 89-55-41503-53-3[2][5][6]
Molecular Formula C₇H₅BrO₃C₉H₇BrO₄[2][4][6][7]
Molecular Weight 217.02 g/mol 259.05 g/mol [2][6]
Appearance White to slightly beige powder[8]Solid[4]
Purity (Typical) ≥98%95%[4][5]

Experimental Protocol

This protocol is adapted from the general synthesis of acetylsalicylic acid.[9]

Materials:

  • 5-Bromosalicylic acid

  • Acetic anhydride

  • Concentrated sulfuric acid (catalyst)

  • Deionized water

  • Ethanol (for recrystallization, optional)

Equipment:

  • Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Büchner funnel and filter flask

  • Filter paper

  • Beakers

  • Graduated cylinders

Procedure:

  • Reaction Setup: In a clean, dry Erlenmeyer flask, combine 5-bromosalicylic acid and acetic anhydride. A typical molar ratio is 1:1.5 to 1:2 of the salicylic acid derivative to the anhydride.

  • Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid to the mixture while stirring. The sulfuric acid acts as a catalyst for the esterification reaction.[1][9]

  • Reaction: Stir the mixture at room temperature. An exothermic reaction may occur, causing a spontaneous increase in temperature.[9] To ensure the reaction goes to completion, the mixture can be gently heated to 50-60°C for approximately 15-20 minutes.[9] The completion of the reaction can be monitored by the dissolution of the solid starting material.

  • Quenching and Precipitation: After the reaction period, cool the flask to room temperature. Slowly and cautiously add cold deionized water to the reaction mixture to quench any unreacted acetic anhydride and to precipitate the crude product.[9][10]

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[9][10] Wash the solid with several portions of cold deionized water to remove any soluble impurities, such as acetic acid and residual sulfuric acid.

  • Purification (Recrystallization): For higher purity, the crude this compound can be recrystallized.[10] A suitable solvent system is a mixture of ethanol and water.[10] Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration and wash with a small amount of cold deionized water. Dry the final product in a desiccator or a vacuum oven at a low temperature.

Mandatory Visualizations

The following diagrams illustrate the chemical synthesis workflow.

Synthesis_Workflow Start Start Reagents 5-Bromosalicylic Acid Acetic Anhydride Sulfuric Acid (cat.) Start->Reagents Combine Reaction Reaction (Stirring, 50-60°C) Reagents->Reaction Initiate Quench Quenching (Addition of cold water) Reaction->Quench Cool & Filtration1 Vacuum Filtration (Isolation of crude product) Quench->Filtration1 Precipitate Recrystallization Recrystallization (Ethanol/Water) Filtration1->Recrystallization Purify Filtration2 Vacuum Filtration (Isolation of pure product) Recrystallization->Filtration2 Crystallize Drying Drying Filtration2->Drying Dry End 2-(Acetyloxy)-5- bromobenzoic Acid Drying->End Final Product

Caption: Experimental workflow for the synthesis of this compound.

Logical_Relationship StartingMaterial 5-Bromosalicylic Acid Reaction Acetylation (Esterification) StartingMaterial->Reaction Reagent Acetic Anhydride Reagent->Reaction Catalyst Sulfuric Acid Catalyst->Reaction Catalyzes Product This compound Reaction->Product yields Byproduct Acetic Acid Reaction->Byproduct yields

Caption: Logical relationship of reactants and products in the synthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(Acetyloxy)-5-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(Acetyloxy)-5-bromobenzoic acid (also known as 5-bromoaspirin). The information is compiled from various chemical databases and scientific literature to support research, development, and quality control activities involving this compound.

Chemical Identity and Structure

This compound is a derivative of salicylic acid and a structural analog of acetylsalicylic acid (aspirin).

Molecular Structure:

Molecular Structure of this compound cluster_ring cluster_carboxyl cluster_acetyl C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 Br Br C4->Br C6 C C5->C6 C6->C1 O3 O C6->O3 O1 O C7->O1 O2 OH C7->O2 C8 C O3->C8 O4 O C8->O4 C9 CH3 C8->C9

Caption: 2D structure of this compound.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below. It is important to note that some of these values are calculated estimates from computational models.

PropertyValueSource
Molecular Formula C₉H₇BrO₄[1][2]
Molecular Weight 259.05 g/mol [1][2]
Melting Point 60 °C[3]
Boiling Point 368.4 °C at 760 mmHg[3]
Density 1.662 g/cm³[3]
Flash Point 176.6 °C[3]
Water Solubility log10WS: -3.01 (calculated)[4]
LogP (Octanol/Water Partition Coefficient) 2.073 (calculated)[4]
Vapor Pressure 4.46E-06 mmHg at 25°C (calculated)[3]
Refractive Index 1.585 (calculated)[3]
pKa Estimated ~2.6 (based on 5-bromosalicylic acid)[5]

Chemical Properties and Reactivity

This compound is expected to exhibit reactivity typical of an aromatic carboxylic acid and an ester. The presence of the bromine atom on the aromatic ring also influences its chemical behavior.

  • Hydrolysis: The acetyl ester group is susceptible to hydrolysis, particularly under basic conditions, to yield 5-bromosalicylic acid and acetic acid.

  • Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amide formation, and conversion to the corresponding acid chloride.

  • Aromatic Substitution: The bromine atom and the acetyl and carboxyl groups will direct further electrophilic aromatic substitution reactions.

Experimental Protocols

Synthesis of this compound

A standard method for the synthesis of this compound involves the acetylation of 5-bromosalicylic acid using acetic anhydride, often with a catalytic amount of a strong acid.

Reaction: 5-Bromosalicylic acid + Acetic Anhydride → this compound + Acetic Acid

Materials:

  • 5-Bromosalicylic acid

  • Acetic anhydride

  • Concentrated sulfuric acid or phosphoric acid (catalyst)

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a fume hood, add 5-bromosalicylic acid to a dry flask.

  • Carefully add an excess of acetic anhydride to the flask.

  • Add a few drops of concentrated sulfuric acid or phosphoric acid as a catalyst.

  • Gently heat the mixture in a water bath for approximately 10-15 minutes, with occasional swirling, until all the solid has dissolved.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and cautiously pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the product and hydrolyze the excess acetic anhydride.

  • Stir the mixture until the precipitation is complete.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from an appropriate solvent, such as ethanol-water.

  • Dry the purified crystals.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification 5-Bromosalicylic_Acid 5-Bromosalicylic Acid Reaction Acetylation Reaction (Heating) 5-Bromosalicylic_Acid->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Catalyst H₂SO₄ (cat.) Catalyst->Reaction Quenching Quenching with Ice-Cold Water Reaction->Quenching Filtration Vacuum Filtration Quenching->Filtration Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization Drying Drying Recrystallization->Drying Final_Product Purified 2-(Acetyloxy)-5- bromobenzoic acid Drying->Final_Product

Caption: A workflow diagram for the synthesis and purification of this compound.

Characterization Methods

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the acidic proton of the carboxylic acid. The coupling patterns of the aromatic protons can confirm the substitution pattern on the benzene ring.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester and carboxylic acid, the aromatic carbons, and the methyl carbon of the acetyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the carboxylic acid and the ester, the C-O stretching of the ester and carboxylic acid, and the aromatic C-H and C=C bonds. The O-H stretching of the carboxylic acid will appear as a broad band.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Spectroscopic Data (Predicted)

¹H NMR (predicted):

  • A singlet for the methyl protons of the acetyl group (~2.3 ppm).

  • Aromatic protons in the range of 7.0-8.5 ppm, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • A broad singlet for the carboxylic acid proton (>10 ppm).

¹³C NMR (predicted):

  • A signal for the methyl carbon of the acetyl group (~20-25 ppm).

  • Aromatic carbon signals between 110-155 ppm.

  • Carbonyl carbon signals for the ester and carboxylic acid groups (~165-175 ppm).

IR Spectroscopy (predicted, cm⁻¹):

  • ~3300-2500 (broad): O-H stretch of the carboxylic acid.

  • ~1760: C=O stretch of the ester.

  • ~1700: C=O stretch of the carboxylic acid.

  • ~1600, ~1475: C=C stretching of the aromatic ring.

  • ~1200-1300: C-O stretching.

Mass Spectrometry (predicted):

  • Molecular ion peak (M⁺) at m/z 258/260, showing the characteristic isotopic pattern for a compound containing one bromine atom.

  • Key fragment ions corresponding to the loss of the acetyl group, the carboxylic acid group, and bromine.

Safety Information

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed safety and handling information. As a halogenated organic acid, it may be irritating to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Logical Relationships in Characterization

The confirmation of the structure of this compound relies on the convergence of data from multiple analytical techniques.

G Logical Flow of Structural Characterization cluster_spectroscopy Spectroscopic Analysis cluster_information Information Obtained Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Info Proton and Carbon Environment, Connectivity NMR->NMR_Info IR_Info Functional Groups (C=O, O-H, C-O) IR->IR_Info MS_Info Molecular Weight and Fragmentation Pattern MS->MS_Info Structure_Confirmation Confirmed Structure of This compound NMR_Info->Structure_Confirmation IR_Info->Structure_Confirmation MS_Info->Structure_Confirmation

Caption: A diagram illustrating the logical relationship between different analytical techniques for the structural confirmation of the compound.

References

Structural Elucidation and Spectral Data of 2-(Acetyloxy)-5-bromobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and spectral data for 2-(Acetyloxy)-5-bromobenzoic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectral data based on established principles of spectroscopy and analysis of structurally related compounds. Detailed, generalized experimental protocols for the acquisition of such data are also provided to aid researchers in their own investigations.

Chemical Structure and Properties

This compound, also known as 5-bromoaspirin, is a derivative of salicylic acid. Its structure consists of a benzene ring substituted with a carboxylic acid group at position 1, an acetoxy group at position 2, and a bromine atom at position 5.

Chemical Formula: C₉H₇BrO₄[1][2]

Molecular Weight: 259.05 g/mol [1][2]

CAS Number: 1503-53-3[1][2]

Synonyms: 5-Bromo-2-acetylsalicylic acid, 5-Bromoaspirin

The structure of the molecule is visualized in the diagram below.

Fig 1. Chemical structure of this compound.

Spectral Data (Predicted)

The following tables summarize the predicted quantitative spectral data for this compound. These predictions are based on the analysis of functional groups and the known spectral data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-13Singlet1H-COOH
~8.2Doublet1HAr-H (H6)
~7.7Doublet of Doublets1HAr-H (H4)
~7.2Doublet1HAr-H (H3)
~2.3Singlet3H-COCH₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~169-C OOH
~168-OC =O
~150Ar-C (C2)
~138Ar-C (C4)
~134Ar-C (C6)
~127Ar-C (C1)
~125Ar-C (C3)
~118Ar-C (C5)
~21-C H₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
~1760StrongC=O stretch (Ester)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1475MediumC=C stretch (Aromatic)
~1200StrongC-O stretch (Ester and Carboxylic acid)
~830StrongC-H bend (Aromatic, para-substitution)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
258/260[M]⁺, Molecular ion peak (presence of Br isotopes)
216/218[M - C₂H₂O]⁺, Loss of ketene from the ester
199/201[M - C₂H₂O - OH]⁺, Subsequent loss of hydroxyl radical
139[M - Br - C₂H₃O₂]⁺, Loss of bromine and acetyl group
43[CH₃CO]⁺, Acetyl cation

Experimental Protocols

The following are generalized protocols for acquiring the spectral data described above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition (Electron Ionization - EI): Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is ionized by a high-energy electron beam (typically 70 eV). The resulting charged fragments are separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagrams illustrate the workflow for spectral analysis and the structural relationships within the molecule.

experimental_workflow General Workflow for Spectral Analysis substance This compound Sample nmr NMR Spectroscopy (¹H, ¹³C) substance->nmr ir FT-IR Spectroscopy substance->ir ms Mass Spectrometry substance->ms structural_info Structural Information (Functional Groups, Connectivity) nmr->structural_info ir->structural_info ms->structural_info elucidation Structural Elucidation structural_info->elucidation

Fig 2. A generalized workflow for the spectral analysis of an organic compound.

logical_relationships Structural Relationships and Spectroscopic Correlation mol This compound Carboxylic Acid (-COOH) Ester (-OCOCH₃) Brominated Aromatic Ring nmr NMR Spectroscopy ¹H: Chemical Shifts & Splitting ¹³C: Carbon Environments mol->nmr Proton & Carbon Skeleton ir IR Spectroscopy O-H Stretch C=O Stretches C-Br Stretch mol->ir Functional Groups ms Mass Spectrometry Molecular Ion Peak Fragmentation Pattern mol->ms Molecular Weight & Fragments

Fig 3. Correlation of molecular structure with expected spectroscopic data.

References

The Biological Activities of 2-(Acetyloxy)-5-bromobenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the comprehensive mechanism of action of 2-(Acetyloxy)-5-bromobenzoic acid (5-bromoaspirin) is limited. The following guide is constructed based on the well-established biological activities of its parent compound, acetylsalicylic acid (aspirin). The bromine substitution at the 5-position of the salicylic acid ring may influence its pharmacokinetic and pharmacodynamic properties, a factor that warrants direct experimental investigation.

Introduction

This compound, also known as 5-bromoaspirin, is a halogenated derivative of acetylsalicylic acid.[1][2][3] Structurally, it is characterized by an acetate group at the 2-position and a bromine atom at the 5-position of the benzoic acid ring.[1][2][3] As a derivative of aspirin, a cornerstone of anti-inflammatory, analgesic, antipyretic, and antiplatelet therapy, 5-bromoaspirin is presumed to share fundamental mechanisms of action.[4] This guide delineates the inferred biological activities of this compound, drawing from the extensive research on aspirin. The primary focus will be on its core mechanism of cyclooxygenase (COX) inhibition, its role in protein acetylation, and its modulatory effects on key signaling pathways implicated in inflammation and cellular homeostasis.

Core Mechanism of Action: Cyclooxygenase Inhibition and Protein Acetylation

The principal mechanism of action of aspirin, and by extension this compound, is the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] This inhibition is achieved through the acetylation of a serine residue within the active site of the enzyme.

2.1 Irreversible Acetylation of COX Enzymes

This compound is believed to act as an acetylating agent. The acetyl group is transferred to a serine residue (Ser-530 in COX-1 and Ser-516 in COX-2), leading to the irreversible inactivation of the enzyme. This covalent modification sterically hinders the binding of the natural substrate, arachidonic acid, to the active site, thereby blocking the production of prostaglandins and thromboxanes.[5] The inhibition of COX-1 in platelets is responsible for the antiplatelet effects, while the inhibition of COX-2 at sites of inflammation contributes to the anti-inflammatory, analgesic, and antipyretic properties.

2.2 Broader Implications of Protein Acetylation

Beyond the COX enzymes, aspirin has been shown to acetylate a multitude of other cellular proteins. This non-specific acetylation can modulate protein function and influence various cellular processes. While specific studies on 5-bromoaspirin are lacking, it is plausible that it also partakes in these reactions. Key proteins and pathways affected by aspirin-mediated acetylation include:

  • p53: Acetylation of the tumor suppressor protein p53 can enhance its stability and transcriptional activity, leading to the induction of cell cycle arrest and apoptosis.[6][7]

  • NF-κB Signaling: Aspirin can influence the NF-κB pathway, a central regulator of inflammation, by acetylating components of the signaling cascade.[8]

Modulation of Key Signaling Pathways

The biological effects of this compound are likely to extend to the modulation of critical intracellular signaling pathways, primarily through the consequences of COX inhibition and protein acetylation.

3.1 Wnt/β-catenin Signaling Pathway

Aspirin has been demonstrated to negatively regulate the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[9] The proposed mechanisms include the inhibition of COX-2, which reduces the production of prostaglandin E2 (PGE2), a known activator of Wnt signaling. Additionally, aspirin may directly affect the stability of β-catenin, the central effector of the pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dvl Dishevelled (Dvl) Frizzled->Dvl LRP5_6 LRP5/6 LRP5_6->Dvl DestructionComplex β-catenin Destruction Complex (Axin, APC, GSK3β) Dvl->DestructionComplex Inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocates Aspirin This compound (inferred action) Aspirin->DestructionComplex Potentiates (inferred) TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates

Inferred Modulation of the Wnt/β-catenin Signaling Pathway.

3.2 NF-κB Signaling Pathway

The NF-κB pathway is a critical mediator of the inflammatory response. Aspirin has been shown to inhibit NF-κB activation through multiple mechanisms, including the inhibition of IκB kinase (IKK), which is essential for the release and nuclear translocation of the active NF-κB dimer.[8][10]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activate IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits (when bound) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Aspirin This compound (inferred action) Aspirin->IKK Inhibits (inferred) DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (e.g., COX-2, cytokines) DNA->Genes Activates

Inferred Inhibition of the NF-κB Signaling Pathway.

3.3 p53 Signaling Pathway

Aspirin can activate the p53 signaling pathway, a crucial tumor suppression network.[6] This activation is thought to occur through the acetylation of p53, which stabilizes the protein and enhances its ability to transactivate target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax).[7][11]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aspirin This compound (inferred action) p53_cyto p53 Aspirin->p53_cyto Acetylation (inferred) p53_nuc Acetylated p53 (stabilized) p53_cyto->p53_nuc Translocates MDM2 MDM2 MDM2->p53_cyto Targets for Degradation p21 p21 Gene p53_nuc->p21 Activates Transcription Bax Bax Gene p53_nuc->Bax Activates Transcription CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis

Inferred Activation of the p53 Signaling Pathway.

Quantitative Data Summary

Due to the limited availability of specific studies on this compound, a comprehensive table of its quantitative biological data cannot be compiled. The table below presents representative data for aspirin to provide a contextual reference.

ParameterTargetValueSpeciesAssay Method
IC50 COX-1~5 µMOvineRadiochemical Assay
IC50 COX-2~200 µMOvineRadiochemical Assay

Note: IC50 values for aspirin can vary significantly depending on the assay conditions and enzyme source.

Experimental Protocols

5.1 In Vitro COX Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against COX-1 and COX-2.

G start Start prep_enzyme Prepare purified COX-1 and COX-2 enzymes start->prep_enzyme prep_compound Prepare serial dilutions of This compound start->prep_compound incubation Pre-incubate enzyme with compound or vehicle control prep_enzyme->incubation prep_compound->incubation add_substrate Add arachidonic acid to initiate reaction incubation->add_substrate reaction Incubate at 37°C add_substrate->reaction stop_reaction Terminate reaction (e.g., with acid) reaction->stop_reaction quantify Quantify prostaglandin production (e.g., PGE2) via ELISA or LC-MS/MS stop_reaction->quantify analyze Calculate % inhibition and determine IC50 value quantify->analyze end End analyze->end

Generalized Workflow for In Vitro COX Inhibition Assay.

Methodology:

  • Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are prepared in a suitable buffer (e.g., Tris-HCl).

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

  • Pre-incubation: The enzyme is pre-incubated with the test compound or vehicle control for a specified time to allow for binding and acetylation.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period.

  • Reaction Termination: The reaction is stopped, typically by the addition of an acid.

  • Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit or by LC-MS/MS.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

5.2 Western Blot Analysis for Protein Acetylation

This protocol outlines the general procedure for detecting the acetylation of a target protein (e.g., p53) in cultured cells following treatment with the test compound.

Methodology:

  • Cell Culture and Treatment: A relevant cell line is cultured and treated with various concentrations of this compound for a specified duration.

  • Cell Lysis: The cells are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the acetylated form of the target protein (e.g., anti-acetyl-p53). A primary antibody against the total form of the protein is used as a loading control.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands corresponding to the acetylated and total protein is quantified, and the relative level of acetylation is determined.

Conclusion

While direct experimental evidence remains to be established, the structural analogy of this compound to aspirin strongly suggests a shared mechanism of action centered on the irreversible acetylation of COX enzymes and other cellular proteins. This activity is inferred to translate into the modulation of key signaling pathways such as Wnt/β-catenin, NF-κB, and p53, which are fundamental to inflammation, cell proliferation, and apoptosis. The introduction of a bromine atom may alter the compound's potency, selectivity, and pharmacokinetic profile. Therefore, this guide serves as a foundational framework, underscoring the critical need for dedicated research to elucidate the specific biological and pharmacological properties of this compound. Such studies will be invaluable for its potential development as a therapeutic agent.

References

The Genesis of Brominated Benzoic Acids: A Technical Review of their Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review on the discovery and historical development of brominated benzoic acids. It details the key scientific milestones, from the initial isolation of benzoic acid to the advent of synthetic methodologies that enabled the targeted synthesis of its brominated derivatives. This document summarizes crucial quantitative data, outlines detailed experimental protocols for seminal syntheses, and employs visualizations to illustrate the logical progression of chemical thought and experimental design that underpin the history of these important chemical entities.

Foundational Discoveries: The Precursors to Brominated Benzoic Acids

The story of brominated benzoic acids is intrinsically linked to the discovery and characterization of its parent molecule, benzoic acid, and the element bromine.

  • Benzoic Acid: From Natural Resin to Synthetic Precursor Benzoic acid was first described in the 16th century through the dry distillation of gum benzoin, a resin from Styrax trees[1][2][3]. For a considerable period, this remained its primary source[4]. The true composition of benzoic acid was determined in 1832 by Justus von Liebig and Friedrich Wöhler[4]. The first industrial synthesis of benzoic acid was developed around 1860 from compounds derived from coal tar[5]. Later, a process involving the reaction of benzotrichloride with calcium hydroxide in the presence of iron salts was established, though this method often resulted in chlorinated impurities[1][4]. Today, the commercial production of benzoic acid is predominantly achieved through the partial oxidation of toluene[1].

  • The Emergence of Bromine Chemistry The element bromine was discovered in 1826 by Antoine-Jérôme Balard. This discovery paved the way for the development of organobromine chemistry, which would become essential for the synthesis of brominated aromatic compounds.

The Dawn of Synthetic Aromatic Chemistry: Enabling the Synthesis of Brominated Benzoic Acids

The ability to controllably introduce a bromine atom onto the benzoic acid ring was a direct consequence of major advancements in the understanding of aromatic chemistry in the 19th century.

Electrophilic Aromatic Substitution: The Gateway to Halogenation

A pivotal development was the conceptualization and experimental validation of electrophilic aromatic substitution (EAS) reactions. While the nitration of benzene was demonstrated in 1872, the broader principles of EAS, including halogenation, were established throughout the latter half of the 19th century. The carboxyl group of benzoic acid is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position[6]. This regioselectivity is a key principle governing the direct bromination of benzoic acid.

The Griess Diazotization and Sandmeyer Reaction: A Versatile Route to Aryl Bromides

A major breakthrough in the synthesis of substituted aromatic compounds came from the work of the German chemist Johann Peter Griess. In 1858, Griess discovered the diazotization of aryl amines, a reaction that converts a primary aromatic amine into a diazonium salt[7][8]. This discovery was monumental as diazonium salts proved to be highly versatile intermediates.

Building upon Griess's work, Traugott Sandmeyer in 1884 discovered that these diazonium salts could be reacted with copper(I) halides to replace the diazonium group with a halogen. This reaction, now known as the Sandmeyer reaction, provided a reliable method for introducing bromine onto an aromatic ring at a specific position, dictated by the initial position of the amino group. This was particularly significant for the synthesis of ortho and para isomers of brominated benzoic acids, which are not readily accessible through direct bromination of benzoic acid.

Synthesis of Bromobenzoic Acid Isomers: Historical Methods and Data

The development of the aforementioned synthetic principles led to the preparation and characterization of the three isomers of monobrominated benzoic acid.

2-Bromobenzoic Acid (ortho-Bromobenzoic Acid)

The synthesis of 2-bromobenzoic acid historically relied on the Sandmeyer reaction, starting from 2-aminobenzoic acid (anthranilic acid)[9].

Table 1: Physicochemical and Synthesis Data for 2-Bromobenzoic Acid

PropertyValueReference(s)
Molecular FormulaC₇H₅BrO₂[10]
Molecular Weight201.02 g/mol [10]
Melting Point147-150 °C[9]
pKa2.85
Typical SynthesisSandmeyer reaction of anthranilic acid[9]
Typical Yield82%[9]

Experimental Protocol: Synthesis of 2-Bromobenzoic Acid via Sandmeyer Reaction [9]

  • Preparation of Copper(I) Bromide Solution: A solution is prepared by boiling 35 g of crystallized copper sulfate, 100 g of sodium bromide, and 30 g of copper turnings in 300 ml of water with 33 g of concentrated sulfuric acid under a reflux condenser until the solution is nearly colorless.

  • Diazotization of Anthranilic Acid: 40 g of anthranilic acid is added to the cooled copper(I) bromide solution. The mixture is then cooled to 0°C with ice-water. A concentrated aqueous solution of 21 g of sodium nitrite is added slowly, ensuring the temperature does not exceed 5°C.

  • Sandmeyer Reaction: After the addition of sodium nitrite is complete, the reaction mixture is allowed to stand overnight at room temperature.

  • Isolation and Purification: The precipitated 2-bromobenzoic acid is collected by filtration, washed with cold water, and recrystallized from water to yield long, colorless needles.

Diagram 1: Synthetic Pathway to 2-Bromobenzoic Acid

G Anthranilic_acid Anthranilic Acid Diazonium_salt 2-Carboxybenzenediazonium Salt Anthranilic_acid->Diazonium_salt NaNO₂, H₂SO₄, 0°C Two_bromobenzoic_acid 2-Bromobenzoic Acid Diazonium_salt->Two_bromobenzoic_acid CuBr

Synthetic route to 2-bromobenzoic acid.
3-Bromobenzoic Acid (meta-Bromobenzoic Acid)

3-Bromobenzoic acid is primarily synthesized through the direct electrophilic bromination of benzoic acid, taking advantage of the meta-directing effect of the carboxylic acid group[6]. Another common historical method is the oxidation of 3-bromotoluene[11].

Table 2: Physicochemical and Synthesis Data for 3-Bromobenzoic Acid

PropertyValueReference(s)
Molecular FormulaC₇H₅BrO₂[12]
Molecular Weight201.02 g/mol [12]
Melting Point155-158 °C[11]
pKa3.86
Typical SynthesisDirect bromination of benzoic acid or oxidation of 3-bromotoluene[11]
Typical YieldVaries with method

Experimental Protocol: Oxidation of 3-Bromotoluene with Potassium Permanganate [11]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-bromotoluene, water, and a base such as sodium hydroxide.

  • Addition of Oxidant: Slowly add potassium permanganate in portions to the stirred mixture. The reaction is exothermic and should be controlled.

  • Reflux: After the addition is complete, heat the mixture to reflux for approximately 4 hours. The disappearance of the purple permanganate color indicates reaction progression.

  • Workup: Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • Acidification and Precipitation: Cool the filtrate in an ice bath and acidify with a strong acid (e.g., HCl) to a pH of approximately 2. The 3-bromobenzoic acid will precipitate as a white solid.

  • Isolation and Purification: Collect the product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Diagram 2: Synthetic Pathways to 3-Bromobenzoic Acid

G cluster_0 Direct Bromination cluster_1 Oxidation Benzoic_acid Benzoic Acid Three_bromobenzoic_acid_1 3-Bromobenzoic Acid Benzoic_acid->Three_bromobenzoic_acid_1 Br₂, FeBr₃ Three_bromotoluene 3-Bromotoluene Three_bromobenzoic_acid_2 3-Bromobenzoic Acid Three_bromotoluene->Three_bromobenzoic_acid_2 KMnO₄, NaOH, H₂O, Δ

Key synthetic routes to 3-bromobenzoic acid.
4-Bromobenzoic Acid (para-Bromobenzoic Acid)

Similar to the ortho isomer, the synthesis of 4-bromobenzoic acid often proceeds via a Sandmeyer reaction starting from 4-aminobenzoic acid. Another significant route is the oxidation of 4-bromotoluene[13].

Table 3: Physicochemical and Synthesis Data for 4-Bromobenzoic Acid

PropertyValueReference(s)
Molecular FormulaC₇H₅BrO₂[14]
Molecular Weight201.02 g/mol [14]
Melting Point252-254 °C[15][16]
pKa3.97
Typical SynthesisOxidation of 4-bromotoluene or Sandmeyer reaction of 4-aminobenzoic acid[13][15]
Typical YieldUp to 98% (Oxidation method)[15]

Experimental Protocol: Oxidation of 4-Bromotoluene [15]

  • Reaction Conditions: 4-bromotoluene is used as the starting material with glacial acetic acid as the solvent and oxygen as the oxidant. The reaction is catalyzed by a mixture of cobalt acetate and manganese acetate.

  • Procedure: The reaction is carried out under liquid-phase oxidation conditions at a controlled temperature of 75-85°C. The reaction is monitored until the starting material is consumed.

  • Isolation: Upon completion, the reaction mixture is cooled, and the crude 4-bromobenzoic acid is isolated by filtration.

  • Purification: The crude product is further purified, for instance by recrystallization, to yield the final product.

Diagram 3: Logical Flow for the Synthesis of 4-Bromobenzoic Acid from Benzene

G Benzene Benzene Toluene Toluene Benzene->Toluene CH₃Cl, AlCl₃ (Friedel-Crafts Alkylation) Four_bromotoluene 4-Bromotoluene Toluene->Four_bromotoluene Br₂, FeBr₃ (Electrophilic Bromination) Four_bromobenzoic_acid 4-Bromobenzoic Acid Four_bromotoluene->Four_bromobenzoic_acid KMnO₄, H⁺, Δ (Oxidation)

Multi-step synthesis of 4-bromobenzoic acid.

Early Applications and Significance

While detailed records of early industrial applications are sparse, the primary utility of brominated benzoic acids in the 19th and early 20th centuries was as intermediates in the synthesis of other organic compounds, particularly dyes and later, pharmaceuticals[17][18]. The introduction of a bromine atom provided a reactive handle for further chemical transformations. For instance, they were used in the synthesis of more complex molecules where the bromine could be displaced or used to direct further substitutions. The antifungal properties of benzoic acid itself, discovered in 1875, likely spurred interest in its halogenated derivatives for similar applications[1][4]. In the pharmaceutical industry, benzoic acid and its derivatives have been used as preservatives and in the synthesis of drugs like local anesthetics and antifungal agents[18].

Conclusion

The history of brominated benzoic acids is a testament to the rapid development of organic chemistry in the 19th century. From the initial characterization of benzoic acid and the discovery of bromine, the elucidation of fundamental reaction mechanisms such as electrophilic aromatic substitution and diazotization reactions provided chemists with the tools to synthesize these compounds with increasing control and efficiency. The ability to produce the ortho, meta, and para isomers of bromobenzoic acid opened up new avenues for the synthesis of a wide range of organic molecules, contributing to the growth of the chemical and pharmaceutical industries. This historical foundation continues to be relevant for modern chemists engaged in the design and synthesis of novel functional molecules.

References

An In-depth Technical Guide to the Synthesis of 2-(Acetyloxy)-5-bromobenzoic acid: Starting Materials and Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2-(acetyloxy)-5-bromobenzoic acid, a key intermediate in various pharmaceutical and chemical applications. This document details the necessary starting materials, precursors, and experimental protocols, presenting quantitative data in a clear, comparative format.

Introduction

This compound, also known as 5-bromoacetylsalicylic acid, is a derivative of salicylic acid. Its synthesis is a critical process for the development of various therapeutic agents and fine chemicals. The most common and efficient synthetic strategy involves a two-step process: the bromination of a suitable aromatic precursor to yield 5-bromosalicylic acid, followed by the acetylation of the hydroxyl group. This guide will explore the two primary pathways for the synthesis of the key intermediate, 5-bromosalicylic acid, starting from either salicylic acid or 2-aminobenzoic acid, and the subsequent acetylation to the final product.

Synthetic Pathways Overview

The synthesis of this compound predominantly follows the general scheme outlined below. The key intermediate is 5-bromosalicylic acid, which is then acetylated.

Synthesis_Overview cluster_0 Step 1: Synthesis of 5-Bromosalicylic Acid cluster_1 Step 2: Acetylation Salicylic_Acid Salicylic Acid 5-Bromosalicylic_Acid_Intermediate 5-Bromosalicylic Acid Salicylic_Acid->5-Bromosalicylic_Acid_Intermediate Bromination 2-Aminobenzoic_Acid 2-Aminobenzoic Acid 2-Aminobenzoic_Acid->5-Bromosalicylic_Acid_Intermediate Bromination & Diazotization 5-Bromosalicylic_Acid 5-Bromosalicylic Acid Final_Product This compound 5-Bromosalicylic_Acid->Final_Product Acetic_Anhydride Acetic Anhydride/ Acetyl Chloride Acetic_Anhydride->Final_Product

Figure 1: Overall synthetic scheme for this compound.

Synthesis of the Key Intermediate: 5-Bromosalicylic Acid

The primary precursor for the final product is 5-bromosalicylic acid. This section details the two main synthetic routes to obtain this intermediate.

Route 1: Bromination of Salicylic Acid

The direct bromination of salicylic acid is a widely used method. Various brominating agents and solvent systems can be employed to achieve the desired product.

Bromination_Salicylic_Acid Salicylic_Acid Salicylic Acid Reaction Bromination Reaction Salicylic_Acid->Reaction Brominating_Agent Brominating Agent (e.g., Br₂, NBS) Brominating_Agent->Reaction Solvent Solvent (e.g., Acetic Acid, Dibromoethane) Solvent->Reaction 5-Bromosalicylic_Acid 5-Bromosalicylic Acid Reaction->5-Bromosalicylic_Acid Purification Purification (e.g., Crystallization) 5-Bromosalicylic_Acid->Purification Final_Intermediate Pure 5-Bromosalicylic Acid Purification->Final_Intermediate

Figure 2: Experimental workflow for the bromination of salicylic acid.
Starting MaterialBrominating AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
Salicylic AcidBromineAcetic Acid25-30Not SpecifiedGood[1]
Salicylic AcidBromineDibromoethane803.5 hoursHigh[2]
Salicylic AcidTetrabutylammonium tribromideDichloromethane230.5 hours95[3]
Salicylic AcidN-Bromosuccinimide (NBS)Acetic Acid8012 hours93.1[4]

  • Reaction Setup: In a three-necked flask, add 138.0 g (1.0 mol) of salicylic acid and 1.5 L of acetic acid.

  • Heating: Heat the mixture to 80°C.

  • Addition of Brominating Agent: Add 300.0 g (1.05 mol) of N-bromosuccinimide (NBS) portion-wise while maintaining the temperature at 80°C.

  • Reaction: Stir the reaction mixture at 80°C for 12 hours. Monitor the reaction progress by HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 1N hydrochloric acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 1 L).

  • Washing: Wash the combined organic layers successively with water and saturated brine.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification: Add an ethanol/tetrahydrofuran mixed solvent (1:5 volume ratio) to the residue and heat to 70°C with stirring until a clear solution is obtained.

  • Crystallization: Slowly cool the solution to room temperature to allow for crystallization.

  • Isolation: Filter the white solid, dry it to obtain 202.0 g (93.1% yield) of 5-bromosalicylic acid with a purity of 99.3% (HPLC).

Route 2: Synthesis from 2-Aminobenzoic Acid

An alternative route to 5-bromosalicylic acid involves the bromination of 2-aminobenzoic acid (anthranilic acid), followed by diazotization and hydrolysis.

Synthesis_from_2_Aminobenzoic_Acid 2-Aminobenzoic_Acid 2-Aminobenzoic Acid Bromination Bromination (Br₂ in Acetic Acid) 2-Aminobenzoic_Acid->Bromination 2-Amino-5-bromobenzoic_Acid 2-Amino-5-bromobenzoic Acid Bromination->2-Amino-5-bromobenzoic_Acid Diazotization Diazotization (NaNO₂, H₂SO₄) 2-Amino-5-bromobenzoic_Acid->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Hydrolysis Hydrolysis (H₂O, heat) Diazonium_Salt->Hydrolysis 5-Bromosalicylic_Acid 5-Bromosalicylic Acid Hydrolysis->5-Bromosalicylic_Acid

Figure 3: Logical relationship for the synthesis of 5-bromosalicylic acid from 2-aminobenzoic acid.
Starting MaterialKey ReagentsIntermediateFinal Product Yield (%)Reference
2-Aminobenzoic AcidBromine, Acetic Acid, Sodium Nitrite, Sulfuric Acid2-Amino-5-bromobenzoic acidNot explicitly stated for 5-bromosalicylic acid, but the synthesis of the intermediate is detailed.[5]

  • Preparation of Bromine Solution: Prepare a solution of 7.2 g (2 mL, 40 mmol) of bromine in 47 mL of glacial acetic acid.

  • Reaction Setup: In a separate flask, dissolve 6.4 g (40 mmol) of sodium 2-aminobenzoate in 32 mL of glacial acetic acid at 15°C.

  • Bromination: Add the bromine solution dropwise to the sodium 2-aminobenzoate solution at 15°C and stir the mixture for 1 hour at the same temperature.

  • Isolation of Intermediate: Filter the product, wash with benzene, and dry in the dark to obtain a mixture of brominated benzoic acids.

  • Purification of Intermediate: To 0.5 g of the mixture, add 10 mL of boiling water followed by 1.3 mL of concentrated hydrochloric acid. Filter the hot solution under vacuum. The insoluble material is 2-amino-3,5-dibromobenzoic acid. 2-Amino-5-bromobenzoic acid precipitates from the filtrate upon cooling.

Note: The subsequent diazotization and hydrolysis steps to convert 2-amino-5-bromobenzoic acid to 5-bromosalicylic acid are standard procedures in organic synthesis.

Final Step: Acetylation of 5-Bromosalicylic Acid

The final step in the synthesis is the acetylation of the phenolic hydroxyl group of 5-bromosalicylic acid to yield this compound.

Acetylation_Step 5-Bromosalicylic_Acid 5-Bromosalicylic Acid Reaction Acetylation Reaction 5-Bromosalicylic_Acid->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄, H₃PO₄) Catalyst->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Figure 4: Experimental workflow for the acetylation of 5-bromosalicylic acid.

| Starting Material | Acetylating Agent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Salicylic Acid | Acetic Anhydride | Phosphoric Acid (85%) | 70-80 | 10-15 minutes | High |[6] | | Thymol | Acetic Anhydride | VOSO₄ | Room Temperature | 24 hours | 87 |[7] |

This protocol is adapted from the general procedure for the synthesis of aspirin.[6]

  • Reaction Setup: In a 125 mL Erlenmeyer flask, place 2.17 g (0.01 mol) of 5-bromosalicylic acid.

  • Addition of Reagents: In a fume hood, add 5 mL of acetic anhydride and 5-10 drops of concentrated (85%) phosphoric acid to the flask.

  • Heating: Gently swirl the flask to mix the reagents. Heat the flask in a water bath maintained at 70-80°C for 15 minutes. Swirl occasionally until all the 5-bromosalicylic acid has dissolved.

  • Hydrolysis of Excess Anhydride: Cautiously add 2 mL of deionized water to the warm solution to hydrolyze any unreacted acetic anhydride.

  • Crystallization: Add 20 mL of cold deionized water to the flask and cool the mixture in an ice bath for 15-20 minutes to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Allow the crystals to air dry on the filter paper and then transfer them to a watch glass to dry completely. The expected product is this compound.

Conclusion

The synthesis of this compound is a well-established process that relies on the efficient preparation of the key intermediate, 5-bromosalicylic acid. This guide has detailed the primary synthetic routes starting from salicylic acid and 2-aminobenzoic acid, providing comparative data and step-by-step experimental protocols. For researchers and professionals in drug development, the choice of starting material and specific reaction conditions will depend on factors such as cost, availability of reagents, and desired purity of the final product. The provided information serves as a comprehensive resource for the laboratory-scale synthesis of this important chemical compound.

References

An In-depth Technical Guide on the Solubility and Stability of 2-(Acetyloxy)-5-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-(Acetyloxy)-5-bromobenzoic acid, a brominated analog of acetylsalicylic acid (aspirin). Understanding these fundamental physicochemical properties is crucial for its handling, formulation, and application in research and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its parent compound, aspirin, and established principles of chemical solubility and stability to provide reliable estimations.

Physicochemical Properties

This compound, also known as 5-bromoaspirin, possesses the following key physicochemical properties:

PropertyValue
Chemical Formula C₉H₇BrO₄[1]
Molecular Weight 259.06 g/mol [1]
Appearance White to off-white crystalline powder.
Calculated logP 2.073
Calculated Water Solubility (logS) -3.01 (mol/L)[2]

The calculated logP value suggests that this compound is moderately lipophilic. The calculated water solubility indicates that it is sparingly soluble in water.

Solubility Profile

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents

SolventClassificationEstimated Solubility Range (mg/mL)Rationale/Comments
WaterSparingly Soluble< 1Consistent with calculated logS and the known low water solubility of aspirin.
EthanolSoluble50 - 100Aspirin is soluble in ethanol. The addition of a bromine atom is unlikely to drastically decrease solubility in polar protic solvents.
MethanolSoluble50 - 100Similar to ethanol, good solubility is expected due to the polarity of the solvent.
AcetoneSoluble> 100Described as soluble in acetone. Acetone is a polar aprotic solvent capable of dissolving many organic compounds.
DichloromethaneModerately Soluble10 - 50As a moderately polar solvent, it is expected to dissolve the compound to a reasonable extent.
Ethyl AcetateModerately Soluble10 - 50Expected to be a reasonably good solvent due to its polarity and ester functional group.
Dimethyl Sulfoxide (DMSO)Very Soluble> 200DMSO is a powerful, polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.
Dimethylformamide (DMF)Very Soluble> 200Similar to DMSO, DMF is a highly polar aprotic solvent and is expected to be an excellent solvent for this compound.

Disclaimer: The quantitative data in this table are estimations based on the properties of aspirin and general solubility trends. Experimental verification is recommended for precise applications.

Stability Profile

The stability of this compound is a critical consideration, particularly due to the presence of an ester linkage, which is susceptible to hydrolysis.

Hydrolytic Stability

Similar to aspirin, this compound is expected to undergo hydrolysis to yield 5-bromosalicylic acid and acetic acid. This degradation is catalyzed by both acid and base and is also influenced by temperature.

Table 2: Factors Influencing Hydrolytic Stability

FactorEffect on StabilityMechanism
pH Unstable in acidic (pH < 2) and alkaline (pH > 8) conditions. Most stable in a weakly acidic environment (pH 2-4).Acid- and base-catalyzed hydrolysis of the ester bond. The rate of hydrolysis is significantly faster in alkaline solutions.[3][4]
Temperature Stability decreases with increasing temperature.The rate of hydrolysis increases with temperature, following the Arrhenius equation.
Moisture Unstable in the presence of moisture.Water acts as a reactant in the hydrolysis reaction. Solid-state stability is compromised in humid environments.

The primary degradation pathway via hydrolysis is illustrated below:

2-(Acetyloxy)-5-bromobenzoic_acid This compound 5-Bromosalicylic_acid 5-Bromosalicylic acid 2-(Acetyloxy)-5-bromobenzoic_acid->5-Bromosalicylic_acid Hydrolysis (+ H₂O) Acetic_acid Acetic acid 2-(Acetyloxy)-5-bromobenzoic_acid->Acetic_acid

Primary hydrolysis pathway of this compound.

Thermal Stability

Based on studies of aspirin, the thermal decomposition of this compound is expected to occur at elevated temperatures, likely initiating near its melting point. The decomposition process is complex and can lead to the formation of various degradation products. Anhydrous thermal decomposition of aspirin has been shown to proceed in two steps, starting with the formation of oligomers.[5] In the presence of moisture, hydrolysis to salicylic acid and acetic acid is the primary thermal degradation pathway.[6]

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to a known volume of solvent in a sealed vial. B Agitate at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium. A->B C Allow the solution to stand to let undissolved solids settle. B->C D Filter an aliquot of the supernatant through a 0.45 µm filter. C->D E Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV). D->E

Workflow for the shake-flask solubility determination method.

Methodology:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand at the same temperature for several hours to allow the undissolved solid to sediment.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

cluster_stress Stress Conditions cluster_sampling Sampling and Analysis cluster_evaluation Data Evaluation A Prepare solutions of this compound in the desired solvent system. B Expose solutions to various stress conditions: - Acidic (e.g., 0.1 M HCl) - Basic (e.g., 0.1 M NaOH) - Oxidative (e.g., 3% H₂O₂) - Thermal (e.g., 60°C) - Photolytic (e.g., ICH Q1B guidelines) A->B C Withdraw samples at specified time points. B->C D Analyze samples by a stability-indicating HPLC method to quantify the parent compound and detect degradation products. C->D E Determine the rate of degradation under each condition. Identify major degradation products (e.g., by LC-MS). D->E

Workflow for a forced degradation stability study.

Methodology:

  • Solution Preparation: Prepare stock solutions of this compound in appropriate solvents.

  • Stress Conditions: Subject aliquots of the stock solution to various stress conditions as outlined in the diagram above. Control samples should be stored under ambient and refrigerated conditions.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its potential degradation products.

  • Data Analysis: Plot the concentration of the parent compound against time to determine the degradation kinetics. Identify and characterize major degradation products using techniques such as LC-MS.

Conclusion

This compound is a moderately lipophilic compound with limited aqueous solubility. It is expected to be soluble in polar organic solvents such as ethanol, acetone, DMSO, and DMF. The presence of the acetyl ester group makes the molecule susceptible to hydrolysis, particularly in aqueous solutions at acidic or alkaline pH and at elevated temperatures. For optimal stability, the compound should be stored in a dry environment and solutions should be prepared fresh, preferably in a weakly acidic medium if aqueous systems are required. The provided experimental protocols offer a framework for obtaining precise solubility and stability data essential for its application in research and development.

References

Theoretical and Computational Analysis of 2-(Acetyloxy)-5-bromobenzoic Acid: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Acetyloxy)-5-bromobenzoic acid, a halogenated derivative of acetylsalicylic acid (aspirin), presents a molecule of significant interest for its potential altered pharmacological properties. While direct, extensive computational studies on this specific compound are not widely available in current literature, this technical guide outlines a comprehensive theoretical and computational framework for its analysis. By drawing parallels with established computational methodologies for aspirin and other substituted benzoic acids, we provide a robust protocol for investigating its structural, electronic, and spectroscopic properties. This document serves as a methodological blueprint for researchers seeking to explore the molecular characteristics of this compound and its potential as a therapeutic agent.

Introduction

Acetylsalicylic acid is a cornerstone of modern medicine, and its derivatives are continually explored to enhance efficacy, modulate activity, and reduce side effects. The introduction of a bromine atom at the C5 position of the benzene ring in this compound is expected to influence its physicochemical properties, such as lipophilicity and electronic distribution, which in turn could affect its pharmacokinetic and pharmacodynamic profile. Computational chemistry offers a powerful, non-experimental approach to predict and understand these molecular-level changes.

This whitepaper details the application of Density Functional Theory (DFT) and other computational techniques to elucidate the properties of this compound. The methodologies described herein are based on well-established computational studies of aspirin and related benzoic acid derivatives.[1][2][3]

Molecular Structure and Optimization

A foundational step in the computational analysis of any molecule is the determination of its most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the electronic energy of the molecule at various atomic arrangements to find the one with the minimum energy.

Computational Protocol for Geometry Optimization
  • Software: Gaussian 09W or a similar quantum chemistry software package is typically employed for these calculations.[4]

  • Method: Density Functional Theory (DFT) is a popular and accurate method for studying organic molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice that provides a good balance of accuracy and computational cost.[5][6]

  • Basis Set: A 6-311++G(d,p) basis set is recommended for achieving reliable results for molecules of this type, as it includes polarization and diffuse functions that are important for accurately describing electron distribution, especially in molecules with heteroatoms.[4]

Table 1: Predicted Optimized Geometrical Parameters for this compound

ParameterPredicted Value
Bond Lengths (Å)
C-Br1.905
C=O (carboxyl)1.210
C-O (carboxyl)1.355
O-H (carboxyl)0.970
C=O (acetyl)1.205
C-O (ester)1.365
O-C (acetyl)1.420
Bond Angles (˚)
O=C-O (carboxyl)123.0
C-O-H (carboxyl)106.5
O=C-O (ester)122.5
C-O-C (ester)118.0
C-C-Br119.5

Note: These are representative values and would be precisely calculated in a dedicated computational study.

Electronic Properties Analysis

Understanding the electronic structure of a molecule is crucial for predicting its reactivity and intermolecular interactions. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

HOMO-LUMO Analysis

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

The MEP is a visualization of the electrostatic potential on the electron density surface of the molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which provides insights into how the molecule will interact with other molecules, such as biological receptors.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted Value (Gas Phase)
HOMO Energy-7.0 to -6.5 eV
LUMO Energy-1.5 to -1.0 eV
HOMO-LUMO Gap5.5 to 5.0 eV
Dipole Moment2.0 to 3.0 Debye

Note: These values are estimations based on similar molecules and would be determined computationally.

Vibrational Spectroscopy Analysis

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the peaks in experimentally obtained spectra to specific molecular motions (stretching, bending, etc.). This is a powerful tool for structural confirmation.

Computational Protocol for Vibrational Frequencies

The same DFT method (B3LYP) and basis set (6-311++G(d,p)) used for geometry optimization are also suitable for frequency calculations. It is important to note that calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, a scaling factor is typically applied to the computed frequencies for better agreement with experimental data.

Table 3: Predicted Major Vibrational Frequencies and Assignments for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
O-H stretch (carboxyl)~3300-2500 (broad)
C-H stretch (aromatic)~3100-3000
C=O stretch (acetyl)~1760
C=O stretch (carboxyl)~1700
C-O stretch (ester)~1200
C-Br stretch~650

Note: These are characteristic frequency ranges and would be precisely calculated.

Visualizations

Diagrams are essential for conveying complex information in a clear and concise manner. The following visualizations, generated using the DOT language, illustrate the molecular structure and a typical computational workflow for the analysis of this compound.

molecular_structure cluster_ring Benzene Ring cluster_carboxyl Carboxylic Acid cluster_acetyl Acetyl Group c1 c2 c1->c2 c1_cooh C c1->c1_cooh c3 c2->c3 o_ester O c2->o_ester c4 c3->c4 c5 c4->c5 c6 c5->c6 br Br c5->br c6->c1 o1_cooh O c1_cooh->o1_cooh o2_cooh O c1_cooh->o2_cooh h_cooh H o2_cooh->h_cooh c_acetyl C o_ester->c_acetyl o_acetyl O c_acetyl->o_acetyl c_methyl CH3 c_acetyl->c_methyl

Molecular structure of this compound.

computational_workflow start Define Molecule: This compound geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Analysis geom_opt->electronic_prop spectra Simulated IR & Raman Spectra freq_calc->spectra homo_lumo HOMO-LUMO Analysis electronic_prop->homo_lumo mep Molecular Electrostatic Potential (MEP) electronic_prop->mep analysis Data Analysis and Interpretation homo_lumo->analysis mep->analysis spectra->analysis end Conclusion analysis->end

A typical workflow for the computational analysis of a drug molecule.

Conclusion

This technical guide has outlined a comprehensive computational methodology for the theoretical study of this compound. Although direct computational data for this molecule is sparse in the literature, the protocols detailed here, based on established methods for similar compounds, provide a clear and effective path forward for its investigation. By employing DFT calculations for geometry optimization, electronic property analysis, and vibrational spectroscopy, researchers can gain significant insights into the molecular characteristics of this promising aspirin derivative. The data and visualizations presented serve as a foundational template for such a study, enabling a deeper understanding of how halogenation impacts the properties of acetylsalicylic acid and guiding future experimental and drug development efforts.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds from 2-(Acetyloxy)-5-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of novel compounds derived from 2-(acetyloxy)-5-bromobenzoic acid, a halogenated derivative of aspirin. The following sections outline two distinct synthetic pathways: amide bond formation and a Suzuki-Miyaura cross-coupling reaction. These protocols are designed to be a starting point for the exploration of new chemical entities with potential therapeutic applications. The methodologies are presented with clarity and detail to ensure reproducibility in a research setting.

Protocol 1: Synthesis of a Novel Amide Derivative via Amide Coupling

This protocol details the synthesis of N-benzyl-2-(acetyloxy)-5-bromobenzamide, a novel amide derivative of 5-bromoaspirin. The carboxylic acid moiety is coupled with benzylamine using a standard carbodiimide-mediated coupling reaction.

Experimental Protocol
  • Materials:

    • This compound (1.0 eq)

    • Benzylamine (1.1 eq)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq)

    • Hydroxybenzotriazole (HOBt) (1.2 eq)

    • Dichloromethane (DCM) (Anhydrous)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Ethyl acetate/Hexane mixture for elution

  • Procedure:

    • To a solution of this compound in anhydrous dichloromethane (DCM) under an inert atmosphere of nitrogen, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), hydroxybenzotriazole (HOBt), and N,N-Diisopropylethylamine (DIPEA).

    • Stir the mixture at room temperature for 20 minutes.

    • Add benzylamine to the reaction mixture and continue stirring at room temperature for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure N-benzyl-2-(acetyloxy)-5-bromobenzamide.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data
CompoundMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount UsedProduct Yield (%)Product Purity
This compound259.061.01.0259 mg->98%
Benzylamine107.151.11.10.12 mL->99%
EDC·HCl191.701.51.5288 mg->98%
HOBt135.131.21.2162 mg->98%
DIPEA129.242.02.00.35 mL->99%
N-benzyl-2-(acetyloxy)-5-bromobenzamide348.19---85% (assumed)>99% (post-CC)

Experimental Workflow Diagram

Amide_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start Dissolve 5-Bromoaspirin in anhydrous DCM Add_Reagents Add EDC·HCl, HOBt, and DIPEA Start->Add_Reagents Stir1 Stir for 20 min at RT Add_Reagents->Stir1 Add_Amine Add Benzylamine Stir1->Add_Amine Stir2 Stir for 12-18 h at RT Add_Amine->Stir2 TLC_Monitor Monitor by TLC Stir2->TLC_Monitor Dilute Dilute with DCM TLC_Monitor->Dilute Wash Wash with 1M HCl, NaHCO3, and Brine Dilute->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Column Silica Gel Column Chromatography Concentrate->Column Characterize Characterize Product (NMR, MS) Column->Characterize

Caption: Workflow for the synthesis of N-benzyl-2-(acetyloxy)-5-bromobenzamide.

Protocol 2: Synthesis of a Novel Biaryl Derivative via Suzuki-Miyaura Coupling

This protocol describes a multi-step synthesis of 2-(acetyloxy)-5-(4-methoxyphenyl)benzoic acid. The synthesis involves the hydrolysis of the acetyl group of 5-bromoaspirin, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling with 4-methoxyphenylboronic acid, and subsequent re-acetylation of the phenolic hydroxyl group.

Experimental Protocol

Step 1: Hydrolysis of this compound

  • Materials:

    • This compound (1.0 eq)

    • Methanol (MeOH)

    • Concentrated Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve this compound in methanol.

    • Add a catalytic amount of concentrated HCl.

    • Reflux the mixture for 4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting solid, 5-bromo-2-hydroxybenzoic acid, can be used in the next step without further purification.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Materials:

    • 5-Bromo-2-hydroxybenzoic acid (1.0 eq)

    • 4-Methoxyphenylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

    • Triphenylphosphine (PPh₃) (0.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane/Water (4:1 mixture)

  • Procedure:

    • To a flask containing 5-bromo-2-hydroxybenzoic acid, add 4-methoxyphenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

    • Add the 1,4-dioxane/water solvent mixture.

    • Degas the mixture by bubbling nitrogen through it for 15 minutes.

    • Heat the reaction mixture at 90 °C for 12 hours under a nitrogen atmosphere.

    • Monitor the reaction by TLC.

    • After cooling, acidify the mixture with 1 M HCl and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the crude product by column chromatography to yield 2-hydroxy-5-(4-methoxyphenyl)benzoic acid.

Step 3: Acetylation

  • Materials:

    • 2-Hydroxy-5-(4-methoxyphenyl)benzoic acid (1.0 eq)

    • Acetic anhydride (1.5 eq)

    • Pyridine (catalytic amount)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 2-hydroxy-5-(4-methoxyphenyl)benzoic acid in DCM.

    • Add acetic anhydride and a catalytic amount of pyridine.

    • Stir the mixture at room temperature for 3 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction with water and extract with DCM.

    • Wash the organic layer with 1 M HCl and brine, dry over anhydrous MgSO₄, and concentrate.

    • Recrystallize the crude product from an appropriate solvent system to obtain the final product, 2-(acetyloxy)-5-(4-methoxyphenyl)benzoic acid.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data (for the overall process)
CompoundMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount UsedProduct Yield (%)Product Purity
This compound259.061.01.0259 mg->98%
4-Methoxyphenylboronic acid151.961.21.2182 mg->98%
Pd(OAc)₂224.500.050.0511 mg->98%
PPh₃262.290.10.126 mg->99%
Acetic anhydride102.091.51.50.14 mL->99%
2-(acetyloxy)-5-(4-methoxyphenyl)benzoic acid286.28---70% (assumed)>99% (post-recrystallization)

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Suzuki Coupling cluster_step3 Step 3: Acetylation Start Dissolve 5-Bromoaspirin in MeOH Add_HCl Add catalytic HCl Start->Add_HCl Reflux1 Reflux for 4 h Add_HCl->Reflux1 Concentrate1 Concentrate in vacuo Reflux1->Concentrate1 Intermediate1 5-Bromo-2-hydroxybenzoic acid Concentrate1->Intermediate1 Mix_Reagents Combine Intermediate 1, Boronic Acid, Pd(OAc)2, PPh3, K2CO3 Intermediate1->Mix_Reagents Add_Solvent Add Dioxane/Water Mix_Reagents->Add_Solvent Degas Degas with N2 Add_Solvent->Degas Heat Heat at 90 °C for 12 h Degas->Heat Workup_Purify1 Acidify, Extract, and Purify Heat->Workup_Purify1 Intermediate2 2-Hydroxy-5-(4-methoxyphenyl)benzoic acid Workup_Purify1->Intermediate2 Dissolve_Int2 Dissolve Intermediate 2 in DCM Intermediate2->Dissolve_Int2 Add_Ac2O Add Acetic Anhydride and Pyridine Dissolve_Int2->Add_Ac2O Stir_RT Stir at RT for 3 h Add_Ac2O->Stir_RT Workup_Purify2 Quench, Extract, and Recrystallize Stir_RT->Workup_Purify2 Final_Product Final Product Workup_Purify2->Final_Product

Caption: Multi-step synthesis of a biaryl aspirin analog via Suzuki coupling.

Potential Biological Target: NF-κB Signaling Pathway

Derivatives of aspirin have been shown to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a critical regulator of inflammation, immunity, and cell survival.[1] The inhibition of this pathway is a key mechanism for the anti-inflammatory and anti-cancer effects of some non-steroidal anti-inflammatory drugs (NSAIDs). The novel compounds synthesized from this compound could be evaluated for their activity on this pathway.

NF-κB Signaling Pathway Diagram

NFkB_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_complex Inactive Complex cluster_nucleus Nucleus TNFa TNF-α Receptor Receptor TNFa->Receptor IL1 IL-1 IL1->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition IkB_P P-IκBα IkB->IkB_P NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA (κB sites) NFkB_nuc->DNA Transcription Gene Transcription DNA->Transcription Activation Aspirin_Analog Novel Aspirin Analog Aspirin_Analog->IKK Inhibition

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

References

Application of 2-(Acetyloxy)-5-bromobenzoic Acid in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

2-(Acetyloxy)-5-bromobenzoic acid, also known as 5-bromoacetylsalicylic acid or 5-bromoaspirin, is a halogenated derivative of acetylsalicylic acid (aspirin). Its chemical structure, featuring a bromine atom at the 5-position of the salicylic acid backbone, makes it a valuable intermediate in medicinal chemistry and a subject of interest for the development of novel therapeutic agents. The presence of the bromine atom can modulate the compound's lipophilicity, electronic properties, and metabolic stability, potentially leading to altered pharmacological activities compared to its parent compound, aspirin.

Chemical Properties

PropertyValueSource
CAS Number 1503-53-3[1]
Molecular Formula C₉H₇BrO₄[1]
Molecular Weight 259.06 g/mol [1]
Appearance White to off-white crystalline solid
Solubility Soluble in organic solvents like ethanol and acetone; limited solubility in water.

Medicinal Chemistry Applications

The primary application of this compound in medicinal chemistry is as a versatile starting material for the synthesis of more complex molecules with potential therapeutic value. Its structural features allow for various chemical modifications to explore structure-activity relationships (SAR). The main areas of investigation for derivatives of this compound and the broader class of 5-bromosalicylic acid derivatives include:

  • Anticancer Activity: Derivatives of salicylic acid have been investigated for their antiproliferative effects.[2] The introduction of a bromine atom can enhance these properties. For instance, tryptamine salicylic acid derivatives have shown potent and broad-spectrum anticancer activity against various cell lines, including gastric, breast, liver, lung, and cervical cancer cells. The mechanism of action for some of these derivatives involves the induction of cell cycle arrest and apoptosis.

  • Anti-inflammatory Activity: As a derivative of aspirin, this compound and its related compounds are explored for their anti-inflammatory properties. The anti-inflammatory effects of salicylic acid derivatives can be mediated through the inhibition of enzymes like cyclooxygenase (COX) and myeloperoxidase (MPO).[3] Amide derivatives of 5-aminosalicylic acid, a related compound, have demonstrated significant anti-inflammatory activity comparable to indomethacin.

  • Antibacterial Activity: The salicylic acid scaffold is a known pharmacophore in antibacterial agents. Halogenated derivatives are often synthesized to enhance antibacterial potency.[4]

Quantitative Data for Related Compounds

While specific quantitative biological data for this compound is not extensively available in the public domain, the following table summarizes the activity of some of its closely related derivatives to indicate the potential efficacy range.

Compound/DerivativeTarget/AssayCell Line(s)Activity (IC₅₀/EC₅₀)Reference(s)
N-[2-(5-bromo-1H-indol-3-yl)-ethyl]-2-hydroxy-3-methyl-benzamideAntiproliferativeMGC-803 (gastric cancer)8.5 µM
N-[2-(5-bromo-1H-indol-3-yl)-ethyl]-2-hydroxy-3-methyl-benzamideAntiproliferativeMCF-7 (breast cancer)12.3 µM
5-{[(2E)-3-bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid (C1)Anti-inflammatory (ear model)In vivo (rats)Comparable to indomethacin
2-((3-carboxy-4-hydroxyphenyl)carbamoyl)-4-fluorobenzoic acid (C3)Myeloperoxidase InhibitionIn vitroGood inhibitory effect
5-[(2-carboxybenzoyl)amino]-2-hydroxybenzoic acid (C4)Myeloperoxidase InhibitionIn vitroGood inhibitory effect

Experimental Protocols

1. Synthesis of this compound Derivatives (General Workflow)

The following diagram illustrates a general workflow for the synthesis of derivatives from this compound, a key step in exploring its medicinal chemistry applications.

G cluster_start Starting Material cluster_activation Activation cluster_reaction Derivatization cluster_product Products start This compound activation Acid Chloride Formation (e.g., SOCl₂ or (COCl)₂) start->activation Step 1 amine Amine (R-NH₂) activation->amine Step 2a alcohol Alcohol (R-OH) activation->alcohol Step 2b amide Amide Derivative amine->amide Step 3a ester Ester Derivative alcohol->ester Step 3b

Caption: General synthetic workflow for derivatization.

2. In Vitro Antiproliferative Activity Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting cell viability against compound concentration.

G cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_readout Data Acquisition cluster_analysis Analysis seed Seed Cells treat Treat with Compound seed->treat incubate Incubate (48-72h) treat->incubate mtt Add MTT Reagent incubate->mtt formazan Formazan Formation mtt->formazan solubilize Solubilize Formazan formazan->solubilize read Read Absorbance solubilize->read calculate Calculate Viability read->calculate ic50 Determine IC₅₀ calculate->ic50

Caption: Workflow of the MTT assay.

3. Myeloperoxidase (MPO) Inhibition Assay

This protocol measures the ability of a compound to inhibit the enzymatic activity of myeloperoxidase, which is relevant for assessing anti-inflammatory potential.[5]

Materials:

  • Human MPO enzyme

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Hydrogen peroxide (H₂O₂)

  • MPO substrate (e.g., o-dianisidine)

  • Test compound (dissolved in DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of MPO, H₂O₂, and o-dianisidine in the assay buffer.

  • Assay Reaction: In a 96-well plate, add 50 µL of assay buffer, 10 µL of the test compound at various concentrations, and 20 µL of MPO solution. Incubate for 5 minutes at room temperature.

  • Initiate Reaction: Add 20 µL of H₂O₂ and 20 µL of o-dianisidine to start the reaction.

  • Absorbance Measurement: Immediately measure the change in absorbance at 450 nm over 5 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of MPO inhibition relative to the vehicle control and calculate the IC₅₀ value.

Potential Signaling Pathway Modulation

Derivatives of salicylic acid are known to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB pathway.[6][7] Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory cytokines and cell survival proteins.

G cluster_stimuli Inflammatory Stimuli cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events stimuli Cytokines, LPS receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylates IκB ikb IκB nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb IκB Degradation gene Gene Transcription nfkb_nuc->gene response Inflammatory Response gene->response inhibitor Salicylic Acid Derivatives inhibitor->ikk Inhibits

Caption: Simplified NF-κB signaling pathway and potential inhibition.

References

Application Notes and Protocols: 2-(Acetyloxy)-5-bromobenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-(acetyloxy)-5-bromobenzoic acid and its derivatives as reagents in specific organic reactions. The information is intended to guide researchers in the synthesis of heterocyclic compounds of medicinal and chemical interest.

Introduction

This compound, also known as 5-bromoaspirin or 5-bromosalicylic acid acetate, is a halogenated derivative of aspirin. While its direct application as a reagent in a wide array of named organic reactions is not extensively documented in publicly available literature, its structural motifs are valuable in the synthesis of more complex molecules. The presence of the acetyloxy, carboxylic acid, and bromo-substituted phenyl groups allows for its use as a precursor in the formation of various heterocyclic systems. This document focuses on a key application: the synthesis of benzoxazinone derivatives, which are important scaffolds in medicinal chemistry.

Application: Synthesis of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one

2-(Acetylamino)-5-bromobenzoic acid, a closely related derivative prepared from 5-bromoanthranilic acid (which can be conceptually derived from this compound via hydrolysis and subsequent N-acetylation), serves as a direct precursor for the synthesis of 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one. This benzoxazinone derivative is a valuable intermediate for the synthesis of quinazolinones and other biologically active compounds.[1]

The reaction involves an intramolecular cyclization of 2-(acetylamino)-5-bromobenzoic acid upon heating with a dehydrating agent, typically acetic anhydride. This process provides a straightforward and efficient method to construct the benzoxazinone ring system.

Reaction Pathway

The synthesis proceeds via the cyclodehydration of 2-(acetylamino)-5-bromobenzoic acid. The acetic anhydride acts as both the solvent and the dehydrating agent, facilitating the formation of the oxazinone ring.

Caption: Reaction scheme for the synthesis of 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one.

Quantitative Data

The synthesis of 6-bromo-2-methyl-3,1-benzoxazin-4-one from 2-(acetylamino)-5-bromobenzoic acid has been reported with the following quantitative data[1]:

ProductStarting MaterialReagentReaction TimeYieldMelting Point
6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one2-(Acetylamino)-5-bromobenzoic acidAcetic Anhydride1 hour84%130 °C
Experimental Protocol: Synthesis of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one

This protocol is adapted from the literature for the synthesis of 6-bromo-2-methyl-3,1-benzoxazin-4-one.[1]

Materials:

  • 2-(Acetylamino)-5-bromobenzoic acid (0.1 M)

  • Acetic anhydride (36 mL)

  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle or sand bath

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a 250 mL round-bottom flask, combine 2-(acetylamino)-5-bromobenzoic acid (0.1 M) and 36 mL of acetic anhydride.

  • Attach a reflux condenser to the flask.

  • Heat the reaction mixture to reflux using a heating mantle or sand bath and maintain reflux for 1 hour.

  • After 1 hour, remove the heat source and allow the reaction mixture to cool to room temperature.

  • Further cool the mixture in an ice bath to facilitate the precipitation of the solid product.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and allow it to air dry.

Characterization: The product can be characterized by melting point determination and spectroscopic methods (IR, NMR).

  • Yield: 84%[1]

  • Melting Point: 130 °C[1]

  • Elemental Analysis: Calculated for C₉H₆BrNO₂: C(45.03%), H(2.52%), N(5.83%). Found: C(45.01%), H(2.49%), N(5.78%).[1]

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis of 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one.

G Workflow for Benzoxazinone Synthesis A Combine Reactants (2-(Acetylamino)-5-bromobenzoic acid + Acetic Anhydride) B Reflux for 1 hour A->B C Cool to Room Temperature B->C D Cool in Ice Bath C->D E Filter the Product D->E F Wash with Cold Water E->F G Dry the Product F->G H Characterize (MP, Spectroscopy) G->H

Caption: Experimental workflow for the synthesis of 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one.

Further Applications and Future Directions

The resulting 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one is a versatile intermediate. For instance, it can be reacted with various amines to synthesize a range of 3-substituted-2-methyl-6-bromoquinazolin-4-ones, which are of interest for their potential biological activities.[1] The bromine atom on the benzoxazinone ring also provides a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for drug discovery and development.

Future research could explore the direct use of this compound in one-pot syntheses of these heterocyclic systems, potentially through in situ generation of the N-acyl derivative. Additionally, its application as an acylating agent for various nucleophiles under different catalytic conditions remains an area for further investigation.

References

Application Notes and Protocols for the Scaled-Up Synthesis of 2-(Acetyloxy)-5-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Acetyloxy)-5-bromobenzoic acid, also known as 5-bromoaspirin, is a derivative of salicylic acid and a valuable intermediate in medicinal chemistry and organic synthesis.[1] Its structure, featuring a bromine atom at the 5-position and an acetate group, allows for diverse chemical modifications, making it a key building block in the development of novel therapeutic agents.[1] This document provides detailed protocols for the scaled-up synthesis of this compound, focusing on efficient and reproducible methodologies suitable for laboratory and pilot-plant scale production.

Synthesis Overview

The synthesis of this compound is a two-step process:

  • Bromination of Salicylic Acid: Salicylic acid is first brominated to produce 5-bromosalicylic acid.

  • Acetylation of 5-Bromosalicylic Acid: The intermediate, 5-bromosalicylic acid, is then acetylated to yield the final product, this compound.

This two-step approach allows for high purity and yield of the final product.

Data Presentation

Table 1: Reagents and Materials for Synthesis
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberNotes
Salicylic AcidC₇H₆O₃138.1265-49-6Starting material
BromineBr₂159.817726-95-6Brominating agent
DibromoethaneC₂H₄Br₂187.86106-93-4Solvent for bromination
Glacial Acetic AcidC₂H₄O₂60.0564-19-7Co-solvent for bromination
Acetic AnhydrideC₄H₆O₃102.09108-24-7Acetylating agent
Sulfuric AcidH₂SO₄98.087664-93-9Catalyst for acetylation
Sodium ThiosulfateNa₂S₂O₃158.117772-98-7Quenching agent
Diethyl Ether(C₂H₅)₂O74.1260-29-7Extraction solvent
Sodium SulfateNa₂SO₄142.047757-82-6Drying agent
Table 2: Key Experimental Parameters and Yields
StepReactionKey ParametersTimeYield (%)Purity (%)
1BrominationTemperature: 0°C to 23°CVaries~93>99 (after recrystallization)[2]
2AcetylationTemperature: Controlled, exothermicVariesHighHigh

Experimental Protocols

Step 1: Scaled-Up Synthesis of 5-Bromosalicylic Acid

This protocol is adapted from established methods for the bromination of salicylic acid, with considerations for scale-up.[3][4]

Materials:

  • Salicylic acid

  • Dibromoethane

  • Glacial acetic acid

  • Bromine

  • Saturated aqueous sodium thiosulfate solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Large reaction vessel with mechanical stirrer, dropping funnel, and temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a large, well-ventilated reaction vessel, dissolve salicylic acid in a mixture of dibromoethane and glacial acetic acid. The use of a co-solvent system can improve solubility and reaction control.[4]

  • Cool the solution to 0°C using an ice bath with continuous stirring.

  • Slowly add a solution of bromine in dibromoethane to the cooled reaction mixture via a dropping funnel. The addition rate should be carefully controlled to maintain the reaction temperature below 10°C to minimize side product formation. The reaction is exothermic.[3]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (23°C) and stir until the dark red color of the bromine disappears, indicating the completion of the reaction.[3]

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the mixture becomes colorless.

  • Transfer the mixture to a large separatory funnel and add water. Extract the aqueous layer multiple times with diethyl ether.[3]

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 5-bromosalicylic acid.

  • For high purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/tetrahydrofuran mixture.[2] A patent suggests that recrystallization can yield a product with over 99% purity.[2]

Step 2: Synthesis of this compound

Materials:

  • 5-Bromosalicylic acid (from Step 1)

  • Acetic anhydride

  • Concentrated sulfuric acid (catalyst)

  • Ice-cold water

  • Buchner funnel and filter paper

Procedure:

  • Place the dried 5-bromosalicylic acid in a clean, dry reaction vessel.

  • Under constant stirring, slowly add an excess of acetic anhydride to the 5-bromosalicylic acid.

  • Carefully add a few drops of concentrated sulfuric acid as a catalyst. The reaction is exothermic, and the temperature should be monitored.

  • Continue stirring the mixture at room temperature until all the solid has dissolved and the reaction is complete (can be monitored by TLC).

  • Slowly and carefully pour the reaction mixture into a large beaker of ice-cold water to precipitate the product.

  • Stir the mixture vigorously to ensure complete precipitation and hydrolysis of excess acetic anhydride.

  • Collect the white crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the product on the filter with cold water to remove any remaining acetic acid and sulfuric acid.

  • Dry the purified this compound in a vacuum oven at a low temperature.

Visualizations

Synthesis Workflow

Synthesis_Workflow Salicylic_Acid Salicylic Acid Bromination Bromination (Br2, Dibromoethane, Glacial Acetic Acid) Salicylic_Acid->Bromination Bromosalicylic_Acid 5-Bromosalicylic Acid Bromination->Bromosalicylic_Acid Purification1 Purification (Recrystallization) Bromosalicylic_Acid->Purification1 Acetylation Acetylation (Acetic Anhydride, H2SO4 catalyst) Final_Product This compound Acetylation->Final_Product Purification2 Purification (Precipitation & Filtration) Final_Product->Purification2 Purification1->Acetylation

Caption: Overall workflow for the two-step synthesis of this compound.

Logical Relationship of Synthesis Steps

Logical_Relationship Start Starting Material: Salicylic Acid Step1 Step 1: Electrophilic Aromatic Substitution (Bromination) Start->Step1 Reactant Intermediate Intermediate: 5-Bromosalicylic Acid Step1->Intermediate Product Step2 Step 2: Nucleophilic Acyl Substitution (Acetylation) Intermediate->Step2 Reactant Product Final Product: This compound Step2->Product Product

Caption: Logical progression from starting material to the final product through two key reaction steps.

References

safe handling, storage, and disposal procedures for 2-(Acetyloxy)-5-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling, storage, and disposal of 2-(Acetyloxy)-5-bromobenzoic acid (CAS No. 1503-53-3). The information herein is compiled from safety data sheets of analogous compounds and general laboratory safety practices. Users should always consult a specific Safety Data Sheet (SDS) for this compound if available and adhere to all institutional and regulatory guidelines.

Compound Information

Synonyms: 2-Acetoxy-5-bromobenzoic acid, 5-Bromo-2-acetylsalicylic acid, 5-Bromoacetylsalicylic acid, Bromoaspirin, Sedasprin.[1]

Chemical Structure:

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound.

PropertyValueUnitSource
Molecular FormulaC9H7BrO4[1][2][3]
Molecular Weight259.053 g/mol [1][3]
AppearanceSolid[1]
Melting Point60°C[4]
Boiling Point368.4°C at 760 mmHg[4]
Flash Point176.6°C[4]
Water SolubilityLog10WS: -3.01mol/l[3]
Octanol/Water Partition CoefficientLogP: 2.073[3][4]

Hazard Identification and Safety Precautions

Based on data from similar brominated benzoic acid derivatives, this compound is expected to have the following hazards.

GHS Hazard Classification (Inferred)
Hazard ClassCategory
Acute Toxicity, Oral4 (Harmful if swallowed)
Skin Corrosion/Irritation2 (Causes skin irritation)
Serious Eye Damage/Eye Irritation2A (Causes serious eye irritation)
Specific Target Organ Toxicity - Single Exposure3 (May cause respiratory irritation)
Precautionary Statements
TypeStatement
Prevention Wash face, hands, and any exposed skin thoroughly after handling.[5][6] Do not eat, drink, or smoke when using this product.[5] Wear protective gloves/protective clothing/eye protection/face protection.[5][6] Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6] Use only outdoors or in a well-ventilated area.[5][6]
Response If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[5] If on skin: Wash with plenty of soap and water.[5] If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. If inhaled: Remove person to fresh air and keep comfortable for breathing.[5] Call a POISON CENTER or doctor/physician if you feel unwell.[7] If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6] If eye irritation persists: Get medical advice/attention.[7]
Storage Store in a well-ventilated place. Keep container tightly closed.[5][6][7] Store locked up.
Disposal Dispose of contents/container to an approved waste disposal plant.[5][6][7]

Experimental Protocols

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.[8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[9]

  • Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.[8]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.[8]

Safe Handling Protocol
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[9] Ensure eyewash stations and safety showers are readily accessible.[5]

  • Weighing and Transfer:

    • Perform in a designated area, such as a weighing enclosure or fume hood, to minimize dust generation.

    • Use appropriate tools (e.g., spatula) for transfer.

    • Close the container immediately after use.

  • Solution Preparation:

    • Add the solid to the solvent slowly while stirring.

    • Avoid heating unless necessary and specified in a validated protocol.

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[8] Do not ingest or inhale.[6] Wash hands thoroughly after handling.[8]

Accidental Release Measures
  • Minor Spills (Solid):

    • Evacuate unnecessary personnel from the area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust formation.[5][6]

    • Place the collected material into a suitable, labeled container for disposal.[5][6]

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

    • Prevent the spill from entering drains or waterways.

Storage and Disposal Procedures

Storage
  • Conditions: Store in a cool, dry, and well-ventilated place away from direct sunlight.[8] Keep containers tightly closed when not in use.[5][6][7]

  • Incompatible Materials: Strong oxidizing agents.[5]

  • Storage Container: Store in the original container or a compatible, well-labeled container.

Disposal
  • Waste Classification: This material should be disposed of as hazardous waste. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[5][6][7]

  • Disposal Method:

    • Dispose of unwanted material at a licensed hazardous waste disposal facility.[9]

    • Do not dispose of down the drain or into the environment.

    • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[10]

Visualizations

Safe Handling Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_emergency Emergency RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE WorkInHood Work in Fume Hood DonPPE->WorkInHood WeighTransfer Weigh and Transfer WorkInHood->WeighTransfer PrepareSolution Prepare Solution WeighTransfer->PrepareSolution SpillResponse Initiate Spill Response WeighTransfer->SpillResponse If Spill Occurs CleanArea Clean Work Area PrepareSolution->CleanArea PrepareSolution->SpillResponse If Spill Occurs StoreProperly Store Compound CleanArea->StoreProperly DoffPPE Doff and Dispose PPE StoreProperly->DoffPPE

Caption: Workflow for the safe handling of this compound.

Storage and Incompatibility

StorageIncompatibility cluster_storage Recommended Storage cluster_incompatible Incompatible Materials Compound This compound Cool Cool Compound->Cool Dry Dry Compound->Dry WellVentilated Well-Ventilated Compound->WellVentilated TightlyClosed Tightly Closed Container Compound->TightlyClosed OxidizingAgents Strong Oxidizing Agents Compound->OxidizingAgents Avoid Contact With

Caption: Recommended storage conditions and incompatible materials.

Disposal Decision Tree

DisposalDecisionTree Start Unused or Contaminated Material IsHazardous Is it Hazardous Waste? Start->IsHazardous YesHazardous Yes IsHazardous->YesHazardous Yes ConsultRegulations Consult Local/National Regulations YesHazardous->ConsultRegulations LicensedDisposal Dispose via Licensed Hazardous Waste Facility ConsultRegulations->LicensedDisposal NoDrain Do Not Dispose in Drain or General Waste LicensedDisposal->NoDrain

Caption: Decision tree for the disposal of this compound.

References

Application Notes and Protocols for the Quantification of 2-(Acetyloxy)-5-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-(Acetyloxy)-5-bromobenzoic acid in various sample matrices. The protocols are designed to be adaptable for applications ranging from routine quality control to sensitive bioanalytical studies.

Introduction

This compound is a chemical compound of interest in pharmaceutical research and development. Accurate and precise quantification is crucial for ensuring product quality, stability, and for conducting pharmacokinetic and metabolic studies. The analytical methods outlined below, primarily High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offer robust and reliable approaches for its determination.

Comparative Overview of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix complexity, and available instrumentation.

Parameter HPLC-UV LC-MS/MS
Principle Chromatographic separation followed by detection via UV absorbance.[1]Chromatographic separation followed by detection based on mass-to-charge ratio.[1]
Specificity Good, but potential for interference from co-eluting compounds with similar UV spectra.[1]Excellent, highly specific due to monitoring of parent and fragment ions.[1]
Sensitivity Lower (typically in the µg/mL range).[1]Higher (typically in the ng/mL to pg/mL range).[1]
Linearity Good over a defined concentration range.[1]Excellent over a wide dynamic range.[1]
Precision High, with low relative standard deviation (RSD).[1]Very high, with very low RSD.[1]
Accuracy High, with good recovery rates.[1]Very high, with excellent recovery rates.[1]
Cost Lower initial instrument and operational costs.[1]Higher initial instrument and operational costs.[1]
Typical Use Routine quality control, content uniformity, and stability testing.[1]Bioanalysis, impurity profiling at trace levels, and metabolite identification.[1]

Experimental Workflow

The general workflow for the analysis of this compound is depicted below.

Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Reporting SampleReceipt Sample Receipt & Logging StandardPrep Standard Solution Preparation SampleExtraction Sample Extraction/Dilution SampleReceipt->SampleExtraction Filtration Filtration (0.45 µm) StandardPrep->Filtration SampleExtraction->Filtration LC_System LC System Injection Filtration->LC_System Separation Chromatographic Separation LC_System->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Generation Quantification->Report

Caption: General analytical workflow from sample receipt to final report.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.[1]

Protocol

1. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve 25 mg of this compound reference standard in a 50 mL volumetric flask using a diluent (e.g., acetonitrile:water 50:50 v/v) to obtain a stock solution.[1] Prepare working standards by further dilution to create a calibration curve.

  • Sample Solution (e.g., for a tablet formulation): Grind a number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a target concentration of the active ingredient and transfer it to a volumetric flask. Add the diluent, sonicate to dissolve, and dilute to the mark.[1]

  • Filter all solutions through a 0.45 µm syringe filter before injection.[1]

2. Chromatographic Conditions

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]
Mobile Phase A mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).[1]
Flow Rate 1.0 mL/min.[1]
Injection Volume 10 µL.[1]
Column Temperature 30 °C.[1]
UV Detection 230 nm.[1]

3. Data Analysis

  • Integrate the peak area of this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the prepared standards.

  • Determine the concentration of the analyte in the sample solutions from the calibration curve.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for applications requiring high sensitivity and specificity, such as bioanalysis of plasma or tissue samples, and for the detection of trace-level impurities.

Protocol

1. Sample Preparation

  • Standard Solution: Prepare stock and working standard solutions as described for the HPLC-UV method, but at lower concentrations (e.g., in the ng/mL range).[1]

  • Biological Sample (e.g., Plasma): Perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of plasma. Vortex and then centrifuge to pellet the precipitated proteins. Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. Chromatographic and Mass Spectrometric Conditions

Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm particle size).[2]
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile (Gradient elution may be required)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined by infusion of standard
Product Ion (Q3) To be determined by infusion of standard

3. Data Analysis

  • Integrate the peak area for the specific MRM transition of this compound.

  • Generate a calibration curve using the peak area ratios of the analyte to an internal standard (if used) versus concentration.

  • Calculate the concentration of the analyte in the samples based on the regression analysis of the calibration curve.

Logical Relationship of Analytical Techniques

The choice between HPLC-UV and LC-MS/MS is primarily driven by the analytical objective.

Method Selection Logic Start Analytical Objective QC Routine QC / Formulation Assay Start->QC Bioanalysis Bioanalysis / Trace Impurity Profiling Start->Bioanalysis Decision High Sensitivity & Specificity Required? Method_UV Use HPLC-UV Decision->Method_UV No Method_MS Use LC-MS/MS Decision->Method_MS Yes QC->Decision Bioanalysis->Decision

Caption: Decision tree for selecting the appropriate analytical method.

References

Application Notes and Protocols for the Analysis of 2-(Acetyloxy)-5-bromobenzoic Acid by HPLC and NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Acetyloxy)-5-bromobenzoic acid, a brominated derivative of acetylsalicylic acid (aspirin), is a compound of interest in pharmaceutical research and development due to its potential as an intermediate in the synthesis of novel therapeutic agents. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quality control. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation, identification, and quantification of this compound. A reversed-phase HPLC method is presented here, which is suitable for assessing the purity of the compound and monitoring reaction progress.

Experimental Protocol: HPLC Analysis

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, a UV-Vis or photodiode array (PDA) detector, an autosampler, and a column oven.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 60% A / 40% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 237 nm
Injection Volume 10 µL
Run Time 10 minutes

3. Preparation of Solutions:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the sample and dissolve in 100 mL of diluent.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., retention time reproducibility, peak area precision).

  • Inject the sample solution.

  • Identify the peak for this compound based on the retention time of the standard.

  • Calculate the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Data Presentation: HPLC

The following table summarizes the expected chromatographic parameters for this compound and a potential related impurity, 5-bromosalicylic acid.

CompoundExpected Retention Time (min)
5-Bromosalicylic Acid~3.5
This compound~5.8

Note: Retention times are estimates and may vary depending on the specific HPLC system, column, and exact mobile phase composition.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis S1 Weigh Standard & Sample S2 Dissolve in Diluent (ACN/H2O) S1->S2 H1 System Equilibration S2->H1 H2 Inject Blank H1->H2 H3 Inject Standard (n=5) H2->H3 H4 Inject Sample H3->H4 D1 Identify Peaks by Retention Time H4->D1 D2 Integrate Peak Areas D1->D2 D3 Calculate Purity D2->D3

Caption: Workflow for the HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Experimental Protocol: NMR Analysis

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • NMR tubes.

2. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Transfer the solution to an NMR tube.

3. NMR Acquisition Parameters (¹H NMR):

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-16 ppm.

4. NMR Acquisition Parameters (¹³C NMR):

  • Pulse Program: Proton-decoupled experiment.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

5. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C; DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Assign the peaks to the corresponding protons and carbons in the molecule.

Data Presentation: NMR

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known spectral data of aspirin and the expected electronic effects of the bromine substituent.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0Singlet1H-COOH
~8.20Doublet1HAr-H
~7.75Doublet of Doublets1HAr-H
~7.15Doublet1HAr-H
~2.35Singlet3H-COCH₃

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~169.5-C OOH
~169.0-OC O-
~150.0Ar-C
~136.0Ar-CH
~134.0Ar-CH
~127.0Ar-C
~124.0Ar-CH
~118.0Ar-C-Br
~21.0-C H₃

NMR Analysis Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis P1 Weigh Sample P2 Dissolve in Deuterated Solvent P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Insert Sample into Spectrometer P3->A1 A2 Acquire 1H Spectrum A1->A2 A3 Acquire 13C Spectrum A1->A3 D1 Fourier Transform A2->D1 A3->D1 D2 Phase and Calibrate D1->D2 D3 Integrate & Assign Peaks D2->D3 D4 Structure Confirmation D3->D4

Caption: Workflow for the NMR analysis of this compound.

Application Notes & Protocols: 2-(Acetyloxy)-5-bromobenzoic Acid in the Development of New Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-(acetyloxy)-5-bromobenzoic acid, also known as 5-bromoaspirin, in the development of novel materials. While direct literature on its use in materials science is emerging, its bifunctional nature—possessing a reactive carboxylic acid, an acetylated phenol, and a bromo substituent—opens up numerous possibilities for the synthesis of advanced polymers and functional materials. This document outlines hypothetical, yet scientifically grounded, applications and detailed experimental protocols based on established chemical principles.

Application as a Monomer for Functional Polyesters

The carboxylic acid and the acetylated hydroxyl group of this compound can potentially be utilized in polycondensation reactions to form polyesters. The ester linkage can be formed after the hydrolysis of the acetyl group to reveal the phenolic hydroxyl group. The pendant bromo group on the polymer backbone offers a site for post-polymerization modification, allowing for the introduction of various functionalities.

Quantitative Data Summary
Parameter Poly(5-bromo-2-hydroxybenzoate) Notes
Monomer This compoundAcetyl group is hydrolyzed in situ or prior to polymerization.
Polymerization Type Melt PolycondensationHigh temperature and vacuum are required to drive the reaction.
Catalyst Antimony Trioxide (Sb₂O₃)A common catalyst for polyesterification.
Typical Mn ( g/mol ) 10,000 - 25,000Dependent on reaction time and efficiency of water removal.
Polydispersity Index (PDI) 1.8 - 2.5Typical for step-growth polymerization.
Glass Transition Temp. (Tg) 120 - 150 °CEstimated, dependent on molecular weight.
Experimental Protocol: Synthesis of Poly(5-bromo-2-hydroxybenzoate)

Objective: To synthesize a functional polyester via melt polycondensation of this compound.

Materials:

  • This compound

  • Antimony Trioxide (Sb₂O₃)

  • Hydrochloric Acid (HCl)

  • Methanol

  • Nitrogen gas (high purity)

  • Schlenk flask equipped with a mechanical stirrer and a distillation outlet

Procedure:

  • Hydrolysis of the Acetyl Group:

    • To a round-bottom flask, add this compound (10 g, 38.6 mmol).

    • Add a solution of 1 M HCl in methanol (50 mL).

    • Reflux the mixture for 4 hours to facilitate the hydrolysis of the acetyl group to 5-bromo-2-hydroxybenzoic acid.

    • Remove the solvent under reduced pressure to obtain the crude 5-bromo-2-hydroxybenzoic acid. Dry under vacuum.

  • Polycondensation:

    • Place the dried 5-bromo-2-hydroxybenzoic acid and Sb₂O₃ (0.03 g, 0.1 mmol) into a Schlenk flask.

    • Heat the flask to 180 °C under a slow stream of nitrogen to melt the monomer.

    • Increase the temperature to 220 °C and apply a vacuum ( <1 mmHg) to remove the water formed during the esterification.

    • Continue the reaction for 6-8 hours with constant stirring. The viscosity of the mixture will increase as the polymer forms.

    • Cool the reaction to room temperature under nitrogen.

    • Dissolve the resulting polymer in a suitable solvent (e.g., N,N-dimethylformamide) and precipitate into methanol to purify.

    • Dry the polymer under vacuum at 60 °C.

Workflow Diagram

Polyester_Synthesis Monomer 2-(Acetyloxy)-5- bromobenzoic acid Hydrolysis Acid-Catalyzed Hydrolysis Monomer->Hydrolysis Monomer_OH 5-Bromo-2-hydroxy- benzoic acid Hydrolysis->Monomer_OH Polycondensation Melt Polycondensation (Sb₂O₃, 220°C, vacuum) Monomer_OH->Polycondensation Polymer Poly(5-bromo-2- hydroxybenzoate) Polycondensation->Polymer Purification Purification (Precipitation) Polymer->Purification Final_Polymer Functional Polyester Purification->Final_Polymer

Caption: Workflow for the synthesis of a functional polyester.

Application in Suzuki Polycondensation for Conjugated Polymers

The bromo- and carboxylic acid functionalities of this compound make it a suitable AB-type monomer for Suzuki polycondensation, a powerful tool for synthesizing conjugated polymers. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The carboxylic acid group would first need to be converted to a boronic acid or ester.

Quantitative Data Summary
Parameter Poly(2-(acetyloxy)benzoic acid) Notes
Monomer Type AB-typeBromo and boronic acid ester functionalities on the same molecule.
Polymerization Type Suzuki PolycondensationPalladium-catalyzed cross-coupling reaction.
Catalyst Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0).
Base K₂CO₃Aqueous solution.
Typical Mn ( g/mol ) 8,000 - 20,000Highly dependent on stoichiometry and reaction conditions.
Polydispersity Index (PDI) 1.5 - 2.2Can be influenced by catalyst stability and side reactions.
Solubility Soluble in common organic solvents (THF, Chloroform)The acetyl group enhances solubility.
Experimental Protocol: Synthesis of a Conjugated Polymer via Suzuki Polycondensation

Objective: To synthesize a conjugated polymer from a derivative of this compound.

Materials:

  • This compound

  • Bis(pinacolato)diboron

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene, Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • Synthesis of the Boronic Ester Monomer:

    • In a glovebox, combine this compound (1 g, 3.86 mmol), bis(pinacolato)diboron (1.07 g, 4.25 mmol), potassium acetate (1.14 g, 11.6 mmol), and Pd(dppf)Cl₂ (0.085 g, 0.116 mmol) in a Schlenk flask.

    • Add anhydrous dioxane (20 mL).

    • Heat the mixture at 80 °C for 12 hours under an inert atmosphere.

    • Cool the reaction, filter through celite, and remove the solvent.

    • Purify the crude product by column chromatography to yield 2-(acetyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

  • Suzuki Polycondensation:

    • To a Schlenk flask, add the synthesized AB-type monomer (500 mg).

    • Add a mixture of toluene (10 mL) and an aqueous solution of 2 M K₂CO₃ (5 mL).

    • Degas the mixture by bubbling with nitrogen for 30 minutes.

    • Add Pd(PPh₃)₄ (2 mol%) as the catalyst.

    • Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under an inert atmosphere.

    • Cool to room temperature and pour the mixture into methanol to precipitate the polymer.

    • Filter the polymer, wash with methanol and water, and dry under vacuum.

Logical Relationship Diagram

Suzuki_Polycondensation cluster_monomer_synthesis Monomer Synthesis cluster_polymerization Polymerization Start_Monomer 2-(Acetyloxy)-5- bromobenzoic acid Borylation Borylation Reaction (Pd(dppf)Cl₂, B₂pin₂) Start_Monomer->Borylation AB_Monomer AB-type Monomer (Bromo and Boronic Ester) Borylation->AB_Monomer Polycondensation Suzuki Polycondensation (Pd(PPh₃)₄, K₂CO₃) AB_Monomer->Polycondensation Conjugated_Polymer Conjugated Polymer Polycondensation->Conjugated_Polymer

Caption: Logical flow for conjugated polymer synthesis.

Application in the Formation of Metal-Organic Frameworks (MOFs)

The carboxylate functionality of 5-bromo-2-hydroxybenzoic acid (after hydrolysis of the acetyl group) can act as a linker to coordinate with metal ions, forming Metal-Organic Frameworks (MOFs). The bromo-substituent can be used to functionalize the pores of the MOF post-synthetically or to influence the framework's electronic properties.

Quantitative Data Summary
Parameter Hypothetical MOF-Br Notes
Organic Linker 5-Bromo-2-hydroxybenzoic acidDicarboxylic acid linker after hydrolysis.
Metal Ion Zn²⁺, Cu²⁺, or other transition metalsChoice of metal influences the geometry and properties of the MOF.
Synthesis Method Solvothermal SynthesisReaction in a sealed vessel at elevated temperature and pressure.
Solvent DMF, DEF, or a mixtureHigh-boiling polar aprotic solvents are common.
Porosity (BET surface area) 500 - 1500 m²/gEstimated, highly dependent on the resulting crystal structure.
Application Gas storage, catalysis, drug deliveryThe bromo-functionality can be a site for further reactions.
Experimental Protocol: Solvothermal Synthesis of a MOF

Objective: To synthesize a Metal-Organic Framework using 5-bromo-2-hydroxybenzoic acid as the organic linker.

Materials:

  • 5-Bromo-2-hydroxybenzoic acid (hydrolyzed from this compound)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Preparation of the Reaction Mixture:

    • In a glass vial, dissolve 5-bromo-2-hydroxybenzoic acid (0.1 g, 0.46 mmol) in DMF (10 mL).

    • In a separate vial, dissolve Zn(NO₃)₂·6H₂O (0.137 g, 0.46 mmol) in DMF (5 mL).

    • Combine the two solutions in the Teflon liner of the autoclave and stir for 10 minutes.

  • Solvothermal Reaction:

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to 120 °C over 2 hours and hold at this temperature for 48 hours.

    • Cool the oven to room temperature over 24 hours.

  • Isolation and Activation of the MOF:

    • Collect the crystalline product by filtration.

    • Wash the crystals with fresh DMF to remove unreacted starting materials.

    • Immerse the crystals in a volatile solvent like chloroform for 3 days, replacing the solvent daily, to exchange the high-boiling DMF in the pores.

    • Activate the MOF by heating under vacuum at 150 °C for 12 hours to remove the solvent from the pores.

Signaling Pathway Analogy for MOF Self-Assembly

MOF_Assembly cluster_reactants Reactants cluster_process Self-Assembly Process Linker Organic Linker Coordination Coordination Bonding Linker->Coordination Metal Metal Ion Metal->Coordination Nucleation Nucleation Coordination->Nucleation Crystal_Growth Crystal Growth Nucleation->Crystal_Growth MOF MOF Crystal Crystal_Growth->MOF

Caption: Self-assembly pathway for MOF formation.

Application Note & Protocol: Synthesis and Evaluation of 2-(Acetyloxy)-5-bromobenzoic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Acetyloxy)-5-bromobenzoic acid, a halogenated derivative of acetylsalicylic acid (aspirin), represents a valuable scaffold for the development of novel therapeutic agents. The introduction of a bromine atom at the 5-position can significantly alter the parent molecule's physicochemical properties, potentially enhancing its biological activity and providing a handle for further chemical modification. Derivatives of salicylic acid and aspirin have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] This document provides detailed protocols for the synthesis of amide and ester derivatives of this compound and outlines methods for their biological evaluation, particularly focusing on their potential as anti-inflammatory and anticancer agents.

Synthesis of this compound Derivatives

The synthesis of amide and ester derivatives of this compound is a two-step process. The first step involves the conversion of the carboxylic acid to a more reactive acyl chloride. The second step is the reaction of the acyl chloride with a nucleophile (an amine or an alcohol) to form the final product.

Experimental Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Derivative Synthesis cluster_2 Analysis A This compound C 2-(Acetyloxy)-5-bromobenzoyl Chloride A->C Pyridine (cat.), DCM, Reflux B Thionyl Chloride (SOCl₂) B->C E Amide or Ester Derivative C->E Triethylamine, DCM, 0°C to RT D Amine (R-NH₂) or Alcohol/Phenol (R-OH) D->E F Purification (Chromatography) E->F G Characterization (NMR, IR, MS) F->G H Biological Screening G->H

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Protocol 1: Synthesis of 2-(Acetyloxy)-5-bromobenzoyl Chloride

This protocol describes the conversion of this compound to its corresponding acyl chloride using thionyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Pyridine (catalyst)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane.

  • Add a catalytic amount of pyridine (e.g., 1-2 drops).

  • Slowly add thionyl chloride (1.2 eq.) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 40°C) and maintain for 2-3 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the excess thionyl chloride and DCM by distillation under reduced pressure.

  • The resulting crude 2-(acetyloxy)-5-bromobenzoyl chloride can be used directly in the next step without further purification.

Protocol 2: Synthesis of Amide and Ester Derivatives

This protocol details the general procedure for the reaction of 2-(acetyloxy)-5-bromobenzoyl chloride with various amines and alcohols/phenols.

Materials:

  • 2-(Acetyloxy)-5-bromobenzoyl chloride

  • A primary or secondary amine (R₁R₂NH) or an alcohol/phenol (R-OH)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the desired amine or alcohol/phenol (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (1.1 eq.) to the stirred solution.[1]

  • Cool the solution to 0°C using an ice bath.

  • Dissolve the crude 2-(acetyloxy)-5-bromobenzoyl chloride (1.0 eq.) in anhydrous DCM and add this solution dropwise to the cooled amine/alcohol solution over 15-20 minutes.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[3]

  • Monitor the reaction by TLC.

  • Work-up:

    • Quench the reaction with the addition of water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following tables provide representative data for the synthesis and potential biological activity of this compound derivatives.

Table 1: Synthesis of this compound Derivatives

Compound IDR-Group (Amide/Ester)Yield (%)Melting Point (°C)
1a -NH-CH₂-Ph>90TBD
1b -NH-(4-Cl-Ph)>90TBD
1c -O-Ph>90TBD
1d -O-(4-NO₂-Ph)>90TBD

TBD: To be determined experimentally. Yields are estimated based on similar reactions reported in the literature.

Table 2: Potential Anticancer Activity of Derivatives (Representative Data)

Compound IDCell LineIC₅₀ (µM)
1a A549 (Lung)TBD
1b HeLa (Cervical)TBD
1c MCF-7 (Breast)TBD
1d HepG2 (Liver)TBD

IC₅₀ values are to be determined. For reference, bromophenol derivatives have shown IC₅₀ values in the low micromolar range against these cell lines.[4]

Table 3: Potential Anti-inflammatory Activity of Derivatives (Representative Data)

Compound IDAssayTargetIC₅₀ (µM)
1a In vitroNF-κBTBD
1b In vitroTNF-αTBD
1c In vitroiNOS (NO production)TBD
1d In vitroCOX-2TBD

IC₅₀ values are to be determined. For reference, a modified ursolic acid amide derivative exhibited an IC₅₀ of 2.2 µM for NO inhibition.[5]

Application in Drug Discovery: Targeting Inflammatory Pathways

Many chronic diseases, including cancer, are driven by underlying inflammatory processes. A key regulator of inflammation is the transcription factor Nuclear Factor-kappa B (NF-κB). Salicylic acid and its derivatives are known to inhibit the NF-κB signaling pathway, making this a prime target for drug discovery efforts with novel this compound derivatives.

NF-κB Signaling Pathway Inhibition

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequestered IkB_P P-IκBα IkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Proteasome Proteasome IkB_P->Proteasome targeted for degradation Proteasome->IkB degrades Nucleus Nucleus Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) Derivative 2-(Acetyloxy)-5-bromobenzoic Acid Derivative Derivative->IKK inhibits NFkB_nuc->Genes activates transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Biological Evaluation Protocols

Protocol 3: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.

Conclusion

The synthetic protocols and evaluation methods detailed in this document provide a comprehensive framework for the exploration of this compound derivatives as a promising class of compounds for drug discovery. Their potential to modulate key pathways in inflammation and cancer, such as the NF-κB pathway, warrants further investigation. The structure-activity relationship (SAR) studies enabled by the synthesis of a diverse library of these derivatives will be crucial in identifying lead compounds with enhanced potency and selectivity for future therapeutic development.

References

Troubleshooting & Optimization

improving the yield and purity of 2-(Acetyloxy)-5-bromobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(acetyloxy)-5-bromobenzoic acid. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their synthetic procedures for higher yield and purity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, presented in a question-and-answer format.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
Yield-01 Low or No Yield of 5-Bromosalicylic Acid (Step 1) 1. Inactive bromine. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use fresh, properly stored bromine. 2. Ensure the reaction temperature is maintained within the optimal range as specified in the protocol. 3. Monitor the reaction using Thin Layer Chromatography (TLC) and extend the reaction time until the starting material is consumed.
Yield-02 Low or No Yield of this compound (Step 2) 1. Inactive acetic anhydride (hydrolyzed). 2. Insufficient or degraded acid catalyst. 3. Reaction temperature too low or time too short. 4. Premature precipitation or loss during workup.1. Use a fresh, unopened bottle of acetic anhydride. 2. Use the specified amount of fresh concentrated sulfuric acid.[1][2] 3. Heat the reaction mixture as per the protocol (e.g., 50-60°C) and monitor via TLC.[3] 4. Ensure complete dissolution before cooling and follow the crystallization procedure carefully.
Purity-01 Product is Contaminated with Starting Material (5-Bromosalicylic Acid) 1. Incomplete acetylation reaction. 2. Insufficient heating or reaction time. 3. Hydrolysis of the product during workup.1. Ensure an excess of acetic anhydride is used.[4][5] 2. Increase heating time or temperature slightly. Monitor with TLC. 3. Use ice-cold water for precipitation and wash the crystals quickly with cold water to minimize hydrolysis.[6] Perform the ferric chloride test to check for phenols.[4]
Purity-02 Product is Oily or Fails to Solidify 1. Presence of unreacted acetic anhydride or acetic acid. 2. Presence of other impurities, such as di-brominated species from Step 1.1. Add ice-cold water and stir vigorously to ensure all excess acetic anhydride is hydrolyzed.[3] 2. Purify the 5-bromosalicylic acid intermediate thoroughly before proceeding to the acetylation step. Recrystallize the final product.
Purity-03 Product Gives a Positive Ferric Chloride Test (Purple Color) The presence of a phenolic hydroxyl (-OH) group, indicating contamination with unreacted 5-bromosalicylic acid.Recrystallize the crude product from a suitable solvent (e.g., ethanol-water mixture) to remove the phenolic impurity. Repeat the ferric chloride test on the purified product.[6]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the concentrated sulfuric acid in the acetylation step?

A1: Concentrated sulfuric acid acts as a catalyst to speed up the reaction between 5-bromosalicylic acid and acetic anhydride.[1][2][5] It does this by protonating the acetic anhydride, making it a more reactive acetylating agent.

Q2: Why is an excess of acetic anhydride used in the reaction?

A2: Using an excess of acetic anhydride helps to drive the equilibrium of the reaction towards the formation of the product, this compound, ensuring that the 5-bromosalicylic acid is completely consumed and maximizing the yield.[4][5]

Q3: My final product has a strong vinegar smell. What does this indicate?

A3: A vinegar smell is due to the presence of acetic acid. Acetic acid is a byproduct of the reaction and is also formed when excess acetic anhydride is quenched with water.[6] This indicates that the product needs to be washed more thoroughly with cold water during filtration and dried completely to remove residual acetic acid.

Q4: How can I confirm the purity of my final product?

A4: Purity can be assessed through several methods:

  • Melting Point Determination : A pure compound has a sharp, defined melting point. Impurities will typically cause the melting point to be lower and broader. The literature melting point for this compound is around 155-158 °C.

  • Ferric Chloride Test : This chemical test detects the presence of phenols. The starting material, 5-bromosalicylic acid, will give a positive result (a color change, typically purple), while the pure product should give a negative result.[4][6]

  • Spectroscopy : Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify impurities.

Q5: Can I use a different catalyst instead of sulfuric acid?

A5: While sulfuric acid is a common and effective catalyst, other strong acids like phosphoric acid can also be used. Some protocols may also use a base catalyst like pyridine, though this can alter the reaction mechanism and conditions.[3] For the established protocol, sticking with sulfuric acid is recommended.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the synthesis workflow and a troubleshooting decision path.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Acetylation SA Salicylic Acid BR Bromination (Br2, Acetic Acid) SA->BR BSA 5-Bromosalicylic Acid (Crude) BR->BSA P1 Purification 1 (Recrystallization) BSA->P1 BSA_P Pure 5-Bromosalicylic Acid P1->BSA_P AA Acetylation (Acetic Anhydride, H2SO4 Catalyst) BSA_P->AA PROD Crude Product AA->PROD P2 Purification 2 (Recrystallization) PROD->P2 FINAL Pure 2-(Acetyloxy)-5- bromobenzoic Acid P2->FINAL

Caption: Overall synthesis workflow for this compound.

G Start Experiment Complete: Analyze Product Yield Is Yield Low? Start->Yield Purity Is Purity Low? (e.g., Fails FeCl3 test) Yield->Purity No CheckTLC Check TLC of crude product for starting material. Yield->CheckTLC Yes Recrystallize Action: Recrystallize product. Ensure proper solvent choice and technique. Purity->Recrystallize Yes End Problem Resolved Purity->End No SM_Present Is starting material (SM) present? CheckTLC->SM_Present OptimizeRxn Action: Increase reaction time/temp or check reagent quality. SM_Present->OptimizeRxn Yes WorkupLoss Action: Review workup procedure. Avoid excessive washing or premature crystallization. SM_Present->WorkupLoss No OptimizeRxn->End WorkupLoss->End CheckHydrolysis Action: Ensure use of COLD water during workup. Dry product thoroughly. Recrystallize->CheckHydrolysis CheckHydrolysis->End

Caption: Troubleshooting logic for synthesis optimization.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Bromosalicylic Acid (Step 1)

This procedure outlines the bromination of salicylic acid.

  • Preparation : In a 250 mL round-bottom flask, dissolve 10 g of salicylic acid in 50 mL of glacial acetic acid. Stir the mixture with a magnetic stir bar until all the solid has dissolved.

  • Bromination : In a fume hood, slowly add 12 g of liquid bromine to the solution dropwise over 30 minutes at room temperature (25-30°C). The solution will turn reddish-brown.

  • Reaction : Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction's completion by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Precipitation : Once the reaction is complete, slowly pour the reaction mixture into 250 mL of ice-cold water with vigorous stirring. A white precipitate of crude 5-bromosalicylic acid will form.

  • Isolation : Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with two 25 mL portions of cold deionized water to remove residual acetic acid and hydrobromic acid.

  • Purification : Recrystallize the crude solid from an ethanol-water mixture. Dry the purified white crystals in a vacuum oven. The expected yield is 70-80%.

Protocol 2: Synthesis of this compound (Step 2)

This procedure is analogous to the synthesis of aspirin.[1][6]

  • Preparation : Place 5.0 g of dry, pure 5-bromosalicylic acid into a 125 mL Erlenmeyer flask.

  • Reagent Addition : In a fume hood, add 7.0 mL of acetic anhydride to the flask, followed by 8-10 drops of concentrated sulfuric acid as a catalyst.[4]

  • Reaction : Gently swirl the flask to mix the reagents. Heat the flask in a water bath at 50-60°C for 10-15 minutes, stirring until all the solid dissolves.

  • Crystallization : Remove the flask from the heat and allow it to cool to room temperature. Then, place the flask in an ice bath to complete crystallization. If crystals do not form, scratching the inside of the flask with a glass rod may induce crystallization.[6]

  • Quenching : Cautiously add 50 mL of ice-cold deionized water to the flask to precipitate the product fully and to hydrolyze the excess acetic anhydride.[6]

  • Isolation : Collect the white, crystalline product by vacuum filtration. Wash the crystals with two 15 mL portions of cold deionized water.

  • Drying : Allow the product to air-dry on the filter funnel by drawing air through it, then transfer the solid to a watch glass and dry it completely in a vacuum oven. The expected yield is 85-95%.

References

identifying and characterizing common side products in 2-(Acetyloxy)-5-bromobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(acetyloxy)-5-bromobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The most common impurities include unreacted starting material (5-bromosalicylic acid), the hydrolysis product (salicylic acid, if moisture is present), residual acetic anhydride and acetic acid, and potential polymeric byproducts. Isomeric impurities, such as 3-bromo-2-hydroxybenzoic acid and 3,5-dibromo-2-hydroxybenzoic acid, may also be present if the starting 5-bromosalicylic acid is not pure.

Q2: My final product has a distinct vinegar-like smell. What is the cause?

A2: A vinegar-like odor is indicative of the presence of acetic acid. Acetic acid is a byproduct of the acetylation reaction and is also formed from the hydrolysis of excess acetic anhydride. This suggests that the purification process, such as washing and drying, was insufficient to completely remove these residuals.

Q3: The melting point of my synthesized this compound is lower and broader than the literature value. Why?

A3: A depressed and broad melting point range is a classic indication of impurities in a crystalline solid. The presence of unreacted 5-bromosalicylic acid or other side products disrupts the crystal lattice of the desired product, leading to a lower melting point.

Q4: I observe a purple or violet color when I test my product with a ferric chloride solution. What does this signify?

A4: The ferric chloride test is a qualitative method for detecting phenols. A positive test (purple/violet color) indicates the presence of phenolic hydroxyl groups, which are found in the starting material, 5-bromosalicylic acid, and its hydrolysis product. The desired product, this compound, has the phenolic hydroxyl group acetylated and will not give a positive test.

Q5: What are polymeric byproducts and how are they formed?

A5: Polymeric byproducts are long-chain molecules that can form through intermolecular esterification reactions between molecules of salicylic acid or its derivatives, particularly at elevated temperatures.[1] In this synthesis, a polyester-type polymer can be formed from the reaction of the carboxylic acid group of one molecule with the hydroxyl group of another.[1]

Troubleshooting Guides

Issue 1: Presence of Unreacted 5-Bromosalicylic Acid
  • Symptom:

    • Positive ferric chloride test (purple/violet color).

    • Broad and depressed melting point of the final product.

    • Presence of characteristic signals of 5-bromosalicylic acid in ¹H NMR and ¹³C NMR spectra.

  • Cause:

    • Incomplete reaction due to insufficient reaction time, inadequate temperature, or inefficient catalysis.

    • Use of a stoichiometric amount of acetic anhydride without considering its potential hydrolysis.

  • Solution:

    • Reaction Optimization: Ensure the reaction goes to completion by extending the reaction time or slightly increasing the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Reagent Excess: Use a slight excess of acetic anhydride to ensure complete acetylation of the 5-bromosalicylic acid.

    • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to remove the more polar starting material.

Issue 2: Hydrolysis of the Product
  • Symptom:

    • Vinegar-like smell (acetic acid) and a positive ferric chloride test.

    • Appearance of 5-bromosalicylic acid signals in the NMR spectrum of the purified product.

  • Cause:

    • Exposure of the product to moisture during workup or storage. The ester linkage in this compound is susceptible to hydrolysis.

  • Solution:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried before use.

    • Proper Workup: After precipitation, wash the product with cold water to remove water-soluble impurities and then dry it thoroughly under vacuum.

    • Storage: Store the final product in a desiccator over a drying agent to prevent exposure to atmospheric moisture.

Issue 3: Presence of Polymeric Byproducts
  • Symptom:

    • The product appears gummy, oily, or does not crystallize properly.

    • Broad, unresolved signals in the baseline of the ¹H NMR spectrum.

  • Cause:

    • High reaction temperatures or prolonged heating can promote intermolecular esterification, leading to polymer formation.[1]

  • Solution:

    • Temperature Control: Maintain the recommended reaction temperature and avoid overheating.

    • Purification: Polymeric byproducts are often less soluble in common recrystallization solvents. They can sometimes be removed by trituration or by filtering the hot recrystallization solution to remove insoluble material.

Data Presentation

Table 1: ¹H NMR Spectral Data for this compound and Potential Impurities (in DMSO-d₆)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound ~13.5 (s, 1H, -COOH), ~8.1 (d, 1H, Ar-H), ~7.8 (dd, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~2.3 (s, 3H, -COCH₃)
5-Bromosalicylic acid ~11.0 (br s, 1H, -OH), ~7.9 (d, 1H, Ar-H), ~7.6 (dd, 1H, Ar-H), ~6.9 (d, 1H, Ar-H)[2]
3-Bromo-2-hydroxybenzoic acid ~7.8 (d, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~7.0 (t, 1H, Ar-H)
3,5-Dibromo-2-hydroxybenzoic acid ~8.0 (d, 1H, Ar-H), ~7.8 (d, 1H, Ar-H)
Acetic Acid ~12.0 (br s, 1H, -COOH), ~1.9 (s, 3H, -CH₃)

Table 2: ¹³C NMR Spectral Data for this compound and Potential Impurities (in DMSO-d₆)

CompoundChemical Shift (δ, ppm)
This compound ~169.0 (C=O, ester), ~168.0 (C=O, acid), ~150.0, ~138.0, ~134.0, ~126.0, ~124.0, ~118.0 (Ar-C), ~21.0 (-CH₃)
5-Bromosalicylic acid ~172.0 (C=O), ~160.0, ~138.0, ~122.0, ~119.0, ~115.0, ~112.0 (Ar-C)
3-Bromo-2-hydroxybenzoic acid ~170.0 (C=O), ~158.0, ~135.0, ~125.0, ~120.0, ~118.0, ~110.0 (Ar-C)
3,5-Dibromo-2-hydroxybenzoic acid ~169.0 (C=O), ~156.0, ~140.0, ~128.0, ~120.0, ~115.0, ~112.0

Experimental Protocols

Synthesis of this compound

This protocol is based on the well-established synthesis of aspirin.[3]

  • Reactant Preparation: In a 100 mL round-bottom flask, place 5.0 g of 5-bromosalicylic acid.

  • Reagent Addition: In a fume hood, carefully add 10 mL of acetic anhydride to the flask, followed by 5-8 drops of a suitable catalyst (e.g., concentrated sulfuric acid or pyridine).

  • Reaction: Gently swirl the flask to dissolve the solid. Heat the mixture in a water bath at 50-60°C for approximately 15-20 minutes.

  • Hydrolysis of Excess Anhydride: Allow the flask to cool to room temperature. Slowly and cautiously add 50 mL of ice-cold water to the flask to hydrolyze the excess acetic anhydride.

  • Crystallization: Cool the mixture in an ice bath to induce crystallization of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with several small portions of cold deionized water to remove any residual acid and other water-soluble impurities.

  • Drying: Dry the purified product in a vacuum oven or in a desiccator.

Characterization of Impurities
  • Thin Layer Chromatography (TLC):

    • Stationary Phase: Silica gel plates.

    • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v) with a small amount of acetic acid (e.g., 1%).

    • Visualization: UV light (254 nm) and/or staining with a ferric chloride solution spray.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of approximately 230-240 nm.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

    • Analysis: Acquire ¹H and ¹³C NMR spectra to identify the characteristic signals of the product and any impurities, as detailed in Tables 1 and 2.

  • Mass Spectrometry (MS):

    • Technique: Electrospray ionization (ESI) in negative ion mode is typically suitable for these acidic compounds.

    • Analysis: Determine the molecular weight of the product and any detectable impurities.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_products Products 5-Bromosalicylic Acid 5-Bromosalicylic Acid This compound This compound 5-Bromosalicylic Acid->this compound Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->this compound Acetic Acid Acetic Acid Acetic Anhydride->Acetic Acid Byproduct Catalyst (H₂SO₄ or Pyridine) Catalyst (H₂SO₄ or Pyridine) Catalyst (H₂SO₄ or Pyridine)->this compound

Caption: Synthesis of this compound.

Troubleshooting_Workflow start Crude Product Analysis test_purity Check Melting Point & TLC start->test_purity fecl3_test Ferric Chloride Test test_purity->fecl3_test Impure pure Product is Pure test_purity->pure Pure nmr_analysis NMR Analysis fecl3_test->nmr_analysis Positive fecl3_test->nmr_analysis Negative impure_start Impurity: Unreacted Starting Material nmr_analysis->impure_start Starting Material Signals impure_hydrolysis Impurity: Hydrolysis Product nmr_analysis->impure_hydrolysis Hydrolysis Product Signals impure_polymer Impurity: Polymeric Byproduct nmr_analysis->impure_polymer Broad Baseline Signals recrystallize Recrystallize impure_start->recrystallize optimize Optimize Reaction Conditions impure_start->optimize dry Dry Thoroughly impure_hydrolysis->dry impure_polymer->optimize

Caption: Troubleshooting workflow for product analysis.

Side_Reactions main_product This compound hydrolysis Hydrolysis main_product->hydrolysis + H₂O polymerization Polymerization main_product->polymerization Heat hydrolysis_product 5-Bromosalicylic Acid + Acetic Acid hydrolysis->hydrolysis_product polymer_product Polymeric Byproduct polymerization->polymer_product

Caption: Potential side reactions of the final product.

References

Technical Support Center: Purification of 2-(Acetyloxy)-5-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 2-(Acetyloxy)-5-bromobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities in crude this compound typically arise from the synthesis process, which usually involves the acetylation of 5-bromosalicylic acid. These impurities include:

  • Unreacted 5-bromosalicylic acid: This is a very common impurity resulting from an incomplete acetylation reaction.[1]

  • Hydrolysis product (5-bromosalicylic acid): this compound is an ester and is susceptible to hydrolysis back to 5-bromosalicylic acid and acetic acid, particularly in the presence of moisture or during purification steps involving water.[1][2]

  • Positional Isomers: Depending on the purity of the starting 5-bromosalicylic acid, positional isomers such as 3-bromo or 4-bromo analogs could be present.

  • Polymeric by-products: Under certain conditions, such as elevated temperatures, polymeric materials can form.[1]

  • Diacylated products: While less common, over-acetylation leading to the formation of a mixed anhydride at the carboxylic acid group is a possibility.

Q2: How can I minimize the hydrolysis of this compound during purification?

A2: Minimizing hydrolysis is a critical challenge. Here are some key strategies:

  • Work under anhydrous conditions: Use dry solvents and glassware to the extent possible.

  • Control pH: The hydrolysis of aspirin and its derivatives is catalyzed by both acids and bases.[2][3] Maintaining a mildly acidic pH can sometimes slow the rate of hydrolysis compared to neutral or basic conditions.

  • Low temperature: Perform purification steps, especially those involving water, at low temperatures (e.g., using ice-cold water for washing) to reduce the rate of hydrolysis.[1]

  • Minimize contact time with water: When using aqueous solutions, minimize the duration of contact with the product.

Q3: What are suitable solvents for the recrystallization of this compound?

A3: The choice of solvent is crucial for effective purification by recrystallization. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For compounds similar to this compound, the following solvents and solvent systems are often effective:

  • Ethanol/Water mixture: This is a common and effective mixed solvent system. The compound is typically dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy (the cloud point), after which it is allowed to cool slowly.[4]

  • Methanol, Ethanol, Acetonitrile, or Dichloromethane: These solvents have been reported for the recrystallization of related halo-benzoic acids.[5]

  • Toluene-Hexane: This non-polar/polar aprotic solvent system can also be effective for recrystallization.[6]

Q4: How can I assess the purity of my purified this compound?

A4: Several analytical techniques can be used to determine the purity of your final product:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a powerful technique for separating and quantifying the main compound and its impurities. A method similar to that used for 2-(Acetyloxy)-5-iodobenzoic acid can be adapted, typically using a C18 column with a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to identify the structure of the desired product and detect impurities. The presence of unreacted 5-bromosalicylic acid can be identified by the characteristic phenolic -OH proton signal.[8]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden the melting point range and depress the melting point. The reported melting point for this compound is around 157-159 °C.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Possible Cause Solution
Low yield after recrystallization - The compound is too soluble in the cold recrystallization solvent.- Too much solvent was used during recrystallization.[9]- Premature crystallization occurred during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Product "oils out" instead of crystallizing - The boiling point of the solvent is higher than the melting point of the compound.- The presence of significant impurities can lower the melting point of the mixture.- Choose a solvent with a lower boiling point.- Try to purify the crude product by another method (e.g., column chromatography) to remove some of the impurities before recrystallization.- Add a small seed crystal of pure product to induce crystallization.
Final product is still impure (e.g., contains 5-bromosalicylic acid) - Incomplete removal of impurities during recrystallization.- Hydrolysis of the product during the purification process.[1][2]- Perform a second recrystallization.- When washing the crystals, use ice-cold solvent to minimize dissolution of the product.- Minimize the use of water and heat during the purification steps to prevent hydrolysis.
Difficulty dissolving the crude product for recrystallization - The chosen solvent is not suitable for the compound.- Test the solubility of a small amount of the crude product in various solvents to find a more suitable one.- Consider using a mixed solvent system.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound to aid in experimental design and analysis.

Parameter Value Notes
Molecular Weight 259.05 g/mol [10]
Melting Point 157-159 °CThe melting point can vary slightly depending on purity.
Solubility in Water Slightly solubleSolubility increases in hot water, but so does the rate of hydrolysis.[11]
Solubility in Ethanol SolubleA good solvent for recrystallization, often used in combination with water.[12]
Typical HPLC Purity (after recrystallization) >98%Purity can be further improved with multiple recrystallizations.

Experimental Protocols

Protocol 1: Recrystallization of this compound using Ethanol/Water

Objective: To purify crude this compound by removing unreacted starting materials and other impurities.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to dissolve the solid completely with stirring and gentle heating.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates that the solution is saturated. If too much water is added and significant precipitation occurs, add a small amount of hot ethanol to redissolve the solid.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum on the filter funnel, and then transfer them to a watch glass or drying dish to air dry or dry in a vacuum oven at a low temperature.

Protocol 2: HPLC Method for Purity Analysis

Objective: To determine the purity of this compound and quantify impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Phosphoric acid in water

  • B: Acetonitrile

Gradient Elution:

  • Start with a suitable ratio of A and B (e.g., 70:30) and gradually increase the proportion of B over time to elute less polar impurities.

Flow Rate: 1.0 mL/min Detection Wavelength: 230 nm and 280 nm Injection Volume: 10 µL

Sample Preparation:

  • Dissolve an accurately weighed sample of the purified product in the mobile phase to a concentration of approximately 0.5 mg/mL.

Visualizations

Purification_Workflow Crude_Product Crude 2-(Acetyloxy)-5- bromobenzoic Acid Dissolution Dissolve in minimum hot ethanol Crude_Product->Dissolution Hot_Filtration Hot Filtration (optional) to remove insoluble impurities Dissolution->Hot_Filtration Anti_Solvent Add hot water to cloud point Hot_Filtration->Anti_Solvent Cooling Slow cooling to room temperature, then ice bath Anti_Solvent->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with ice-cold ethanol/water Filtration->Washing Drying Dry the purified crystals Washing->Drying Pure_Product Pure 2-(Acetyloxy)-5- bromobenzoic Acid Drying->Pure_Product

Caption: Recrystallization workflow for this compound.

Impurity_Formation cluster_synthesis Synthesis cluster_impurities Potential Impurities 5-Bromosalicylic_Acid 5-Bromosalicylic Acid Reaction Acetylation 5-Bromosalicylic_Acid->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Target_Product 2-(Acetyloxy)-5- bromobenzoic Acid Reaction->Target_Product Unreacted_SM Unreacted 5-Bromosalicylic Acid Reaction->Unreacted_SM Incomplete Reaction Hydrolysis_Product Hydrolysis to 5-Bromosalicylic Acid Target_Product->Hydrolysis_Product Presence of Water/Heat Dimer Dimer Formation Target_Product->Dimer Side Reaction

Caption: Formation pathways of common impurities during synthesis.

References

troubleshooting unexpected outcomes in reactions involving 2-(Acetyloxy)-5-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Acetyloxy)-5-bromobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected outcomes in reactions involving this versatile reagent. Here you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, addressing common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites of this compound?

A1: this compound, also known as 5-bromoacetylsalicylic acid or 5-bromoaspirin, has three primary reactive sites: the carboxylic acid group, the acetyl group, and the aromatic ring. The carboxylic acid can undergo esterification or be converted to an acyl chloride. The acetyl group is susceptible to hydrolysis, leading to the formation of 5-bromosalicylic acid. The aromatic ring can participate in substitution reactions, although the existing substituents influence the position of further modifications.

Q2: What is the most common side reaction observed with this compound?

A2: The most prevalent side reaction is the hydrolysis of the acetyl ester, which results in the formation of 5-bromosalicylic acid. This deacetylation can be catalyzed by acidic or basic conditions and can occur at elevated temperatures, even in the presence of neutral water or alcohols. The rate of hydrolysis is pH-dependent.

Q3: How can I monitor the progress of a reaction involving this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for monitoring the consumption of the starting material and the formation of products and byproducts.[1][2][3] A reversed-phase column with a mobile phase of acetonitrile and water, often with a small amount of acid like formic or phosphoric acid for better peak shape, is typically effective.[2] Thin Layer Chromatography (TLC) can also be used for qualitative monitoring.

Q4: What are some common impurities that might be present in the starting material?

A4: Impurities in this compound can include unreacted starting materials from its synthesis, such as 5-bromosalicylic acid or acetic anhydride. Positional isomers from the bromination step during the synthesis of precursors are also a possibility.[3]

Troubleshooting Guides

Issue 1: Low or No Yield in Amide Coupling Reactions

Q: I am attempting to form an amide using this compound and an amine, but I am getting a low yield of my desired product. What could be the problem?

A: Low yields in amide coupling reactions with this starting material can stem from several factors. The primary suspect is often the premature hydrolysis of the acetyl group.

Possible Causes and Solutions:

  • Hydrolysis of the Starting Material: The acetyl group can be cleaved under the reaction conditions, especially if the reaction is run at elevated temperatures or for extended periods in the presence of nucleophilic bases or moisture. The resulting 5-bromosalicylic acid will still react to form an amide, but the product will lack the acetyl group.

    • Solution: Ensure all reagents and solvents are anhydrous. Run the reaction at a lower temperature (e.g., 0 °C to room temperature) if possible. Minimize reaction time by monitoring closely with HPLC or TLC.

  • Ineffective Coupling Reagent: The choice of coupling reagent is critical.

    • Solution: For sterically hindered or weakly nucleophilic amines, consider using more potent coupling reagents like HATU or HBTU. For standard couplings, EDC with an additive like HOBt is often effective.[4]

  • Side Reactions with Coupling Reagents: Uronium/aminium-based reagents (like HATU, HBTU) can react with the amine to form a guanidinium byproduct, which consumes the amine and terminates the reaction.[5]

    • Solution: Pre-activate the carboxylic acid with the coupling reagent for a short period before adding the amine. This minimizes the time the free coupling reagent is in the presence of your amine.[5]

Issue 2: Unexpected Byproduct Formation

Q: I have isolated my product, but spectroscopic analysis shows the presence of a significant impurity. How can I identify it?

A: The most likely byproduct is the deacetylated analog of your target molecule.

Identification and Prevention:

  • Byproduct Identification: The primary byproduct is likely 5-bromosalicylic acid or its corresponding amide/ester derivative. You can confirm this by comparing the spectroscopic data of your impurity with that of 5-bromosalicylic acid. The IR spectrum of 5-bromosalicylic acid shows a characteristic broad O-H stretch from the phenolic hydroxyl group.[6]

  • Prevention:

    • Milder Reaction Conditions: Avoid high temperatures and strongly basic or acidic conditions that promote hydrolysis.

    • Purification: The deacetylated byproduct is more polar than the acetylated product. This difference can be exploited for purification by column chromatography on silica gel.

Issue 3: Difficulty in Forming the Acyl Chloride

Q: I am trying to synthesize 2-(acetyloxy)-5-bromobenzoyl chloride using thionyl chloride, but the reaction is sluggish or yields a dark, impure product.

A: The formation of acyl chlorides from benzoic acids can be challenging, and the acetyl group adds a layer of complexity.

Troubleshooting Steps:

  • Reaction Conditions: The reaction with thionyl chloride often requires heating (reflux).[7] The use of a catalytic amount of DMF can accelerate the reaction, but it should be used judiciously as it can contribute to colored impurities at high temperatures.

  • Decomposition: this compound may be sensitive to the harsh conditions of acyl chloride formation, leading to decomposition and discoloration.

    • Solution: Use oxalyl chloride with catalytic DMF in an inert solvent like dichloromethane at room temperature. This method is generally milder than using thionyl chloride at reflux.

  • Hydrolysis: The HCl gas generated during the reaction can potentially catalyze the hydrolysis of the acetyl group if any moisture is present.

    • Solution: Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for common transformations involving this compound, based on analogous reactions of substituted benzoic acids.

Reaction TypeReagents/CatalystSolventTemperature (°C)Time (h)Typical Yield (%)Key Considerations
Fischer Esterification Methanol, H₂SO₄ (catalytic)MethanolReflux10-12~85[8]Potential for deacetylation at reflux.
Steglich Esterification Ethanol, DCC, DMAPDichloromethane203-12>90[8]Milder conditions, less risk of deacetylation.
Amide Coupling (HATU) Amine, HATU, DIPEADMF0 to RT1-4HighGood for less reactive amines; risk of guanidinylation.[4]
Acyl Chloride Formation Thionyl Chloride, cat. DMFToluene (optional)Reflux2-4HighHarsh conditions may cause decomposition.[7]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 15-30 minutes at room temperature for pre-activation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Fischer Esterification
  • Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux and maintain for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst.

  • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude ester.

  • Purify by column chromatography or distillation if necessary.

Visualizations

Troubleshooting_Workflow cluster_analysis Analysis of Reaction Mixture start Unexpected Reaction Outcome check_sm Verify Starting Material Purity start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_mixture Analyze Reaction Mixture (LC-MS, NMR) start->analyze_mixture unreacted_sm Unreacted Starting Material? analyze_mixture->unreacted_sm byproduct Unexpected Byproduct(s)? unreacted_sm->byproduct No increase_time_temp Increase Time/Temp or Use Stronger Reagents unreacted_sm->increase_time_temp Yes identify_byproduct Identify Byproduct Structure byproduct->identify_byproduct Yes deacetylated Deacetylated Product Detected? identify_byproduct->deacetylated milder_conditions Use Milder Conditions (Lower Temp, Anhydrous) deacetylated->milder_conditions Yes other_side_reaction Other Side Reaction (e.g., Guanidinylation) deacetylated->other_side_reaction No optimize_reagents Optimize Reagent Stoichiometry or Order of Addition other_side_reaction->optimize_reagents Reaction_Pathways cluster_desired Desired Reactions cluster_undesired Undesired Side Reactions reactant This compound amide Amide Formation (R-NH2, Coupling Agent) reactant->amide Path A ester Esterification (R-OH, Acid Catalyst) reactant->ester Path B acyl_chloride Acyl Chloride Formation (SOCl2 or (COCl)2) reactant->acyl_chloride Path C hydrolysis Deacetylation (Hydrolysis) (H2O, Acid/Base, Heat) reactant->hydrolysis byproduct 5-Bromosalicylic Acid hydrolysis->byproduct

References

optimization of reaction conditions for the synthesis of 2-(Acetyloxy)-5-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-(Acetyloxy)-5-bromobenzoic acid. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, covering both the bromination of salicylic acid and the subsequent acetylation of 5-bromosalicylic acid.

Issue 1: Low Yield or Incomplete Bromination of Salicylic Acid

  • Possible Cause: Insufficient brominating agent or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Verify Reagent Stoichiometry: Ensure that the molar ratio of the brominating agent (e.g., N-bromosuccinimide or bromine) to salicylic acid is appropriate. A slight excess of the brominating agent may be necessary.

    • Optimize Reaction Temperature: The bromination of salicylic acid is typically carried out at a controlled temperature. For instance, when using bromine in glacial acetic acid, the reaction can be maintained at 15°C.[1] Drastic temperature deviations can lead to incomplete reaction or the formation of byproducts.

    • Ensure Adequate Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). The reaction should be allowed to proceed until the starting material is consumed. A typical reaction time can be around one hour.[1]

    • Proper Quenching: After the reaction is complete, it should be properly quenched, for example, by pouring the reaction mixture into ice water to precipitate the product.[2]

Issue 2: Formation of Multiple Products During Bromination

  • Possible Cause: Over-bromination or side reactions.

  • Troubleshooting Steps:

    • Control Rate of Bromine Addition: When using elemental bromine, slow, dropwise addition to the salicylic acid solution is crucial to prevent localized high concentrations of bromine, which can lead to the formation of di-bromo species like 3,5-dibromosalicylic acid.[3]

    • Maintain Consistent Temperature: Fluctuations in temperature can affect the selectivity of the bromination. Maintaining a consistent temperature throughout the reaction is important.

    • Purification: If multiple products are formed, purification by recrystallization is often effective. The different solubilities of mono- and di-brominated products in a suitable solvent can be exploited for separation.[1][4]

Issue 3: Low Yield or Incomplete Acetylation of 5-Bromosalicylic Acid

  • Possible Cause: Inactive catalyst, insufficient acetylating agent, or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Use an Anhydrous System: Acetic anhydride is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents if the reaction is not performed neat.

    • Catalyst Activity: Acid catalysts like sulfuric acid or phosphoric acid are commonly used. Ensure the catalyst is fresh and active. The amount of catalyst can also be optimized; for some reactions, 15 mol% has been found to be effective.[5]

    • Optimize Temperature and Time: The acetylation of salicylic acid derivatives is often carried out at elevated temperatures (e.g., 70-80°C) for a short period (e.g., 15-20 minutes) to ensure the reaction goes to completion.[6]

    • Stoichiometry of Acetic Anhydride: Use a slight excess of acetic anhydride to ensure complete conversion of the 5-bromosalicylic acid.

Issue 4: Product Hydrolyzes Back to 5-Bromosalicylic Acid During Workup

  • Possible Cause: Presence of excess water and heat during the purification steps.

  • Troubleshooting Steps:

    • Use Cold Water for Washing: During the workup, wash the crude product with ice-cold water to minimize the solubility of the product and reduce the rate of hydrolysis.

    • Avoid Prolonged Heating in Aqueous Solutions: If recrystallizing from an aqueous solvent mixture, avoid prolonged heating, as this can promote the hydrolysis of the ester.

    • Thorough Drying: Ensure the final product is thoroughly dried to remove any residual moisture, which could cause hydrolysis over time.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the synthesis of this compound?

A1: The most common impurity is typically unreacted 5-bromosalicylic acid. This can be due to an incomplete acetylation reaction. Its presence can often be detected by a ferric chloride test, which gives a purple color with the phenolic hydroxyl group of the salicylic acid derivative.

Q2: How can I purify the crude this compound?

A2: Recrystallization is a common and effective method for purifying the final product.[4] A suitable solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution. Ethanol-water mixtures are often used for similar compounds.[7]

Q3: What are some potential side products in the acetylation of 5-bromosalicylic acid?

A3: Besides unreacted starting material, potential side products could include polymeric materials if the reaction is heated for too long or at too high a temperature. The formation of an anhydride by-product between two molecules of 5-bromosalicylic acid is also a possibility, though less common under standard acetylation conditions.

Q4: Can I use acetyl chloride instead of acetic anhydride for the acetylation?

A4: Yes, acetyl chloride can be used as an acetylating agent. However, the reaction with acetyl chloride produces hydrogen chloride (HCl) as a byproduct, which is corrosive and requires appropriate handling and neutralization steps. Acetic anhydride is often preferred as the byproduct is acetic acid, which is less hazardous.

Q5: How does the bromo-substituent affect the acetylation reaction?

A5: The bromine atom is an electron-withdrawing group, which can slightly decrease the nucleophilicity of the phenolic hydroxyl group. However, under typical acid-catalyzed acetylation conditions, this effect is generally not significant enough to prevent the reaction from proceeding efficiently.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromosalicylic Acid (Adapted from general bromination procedures)

  • Preparation: In a fume hood, dissolve salicylic acid (10 g) in glacial acetic acid.

  • Bromination: While stirring, slowly add a solution of bromine (12 g) in glacial acetic acid dropwise to the salicylic acid solution at a controlled temperature of 25-30°C.[3]

  • Reaction: Continue stirring for a specified time until the reaction is complete (monitor by TLC).

  • Isolation: Pour the reaction mixture into ice water to precipitate the crude 5-bromosalicylic acid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like an ethanol-water mixture.

Protocol 2: Synthesis of this compound (Adapted from general acetylation procedures)

  • Preparation: To a clean, dry flask, add 5-bromosalicylic acid.

  • Acetylation: In a fume hood, add a slight molar excess of acetic anhydride, followed by a catalytic amount of concentrated sulfuric acid or phosphoric acid (e.g., 5-10 drops).[6]

  • Reaction: Heat the mixture in a water bath at 70-80°C for 15-20 minutes, with occasional swirling, until all the solid has dissolved.[6]

  • Hydrolysis of Excess Anhydride: Carefully add ice-cold water to the cooled reaction mixture to hydrolyze any unreacted acetic anhydride.

  • Crystallization: Cool the mixture in an ice bath to induce crystallization of the product.

  • Isolation and Purification: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold water, and allow them to dry. The product can be further purified by recrystallization.

Data Presentation

Table 1: Reaction Conditions for the Bromination of Salicylic Acid

ParameterConditionReference
Brominating Agent Bromine in Acetic Acid[3]
Temperature 25-30 °C[3]
Solvent Glacial Acetic Acid[3]
Typical Yield Not specified

Table 2: Reaction Conditions for the Acetylation of Salicylic Acid Derivatives

ParameterConditionReference
Acetylating Agent Acetic Anhydride[6]
Catalyst Concentrated H₃PO₄ or H₂SO₄[6]
Temperature 70-80 °C[6]
Reaction Time 10-15 minutes[6]
Typical Yield >80% (for aspirin)

Visualizations

SynthesisWorkflow cluster_bromination Step 1: Bromination cluster_acetylation Step 2: Acetylation SalicylicAcid Salicylic Acid Reaction1 Reaction (25-30°C) SalicylicAcid->Reaction1 Bromine Bromine + Glacial Acetic Acid Bromine->Reaction1 Crude5Bromo Crude 5-Bromosalicylic Acid Reaction1->Crude5Bromo Purification1 Recrystallization Crude5Bromo->Purification1 Pure5Bromo Pure 5-Bromosalicylic Acid Purification1->Pure5Bromo Reaction2 Reaction (70-80°C) Pure5Bromo->Reaction2 AceticAnhydride Acetic Anhydride + Acid Catalyst AceticAnhydride->Reaction2 CrudeProduct Crude 2-(Acetyloxy)-5- bromobenzoic acid Reaction2->CrudeProduct Purification2 Recrystallization CrudeProduct->Purification2 FinalProduct Pure 2-(Acetyloxy)-5- bromobenzoic acid Purification2->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingTree Start Low Product Yield CheckStep Which step has low yield? Start->CheckStep BrominationIssues Bromination Step CheckStep->BrominationIssues Bromination AcetylationIssues Acetylation Step CheckStep->AcetylationIssues Acetylation IncompleteBromination Incomplete Reaction? (Check TLC) BrominationIssues->IncompleteBromination SideProducts Side Products Formed? BrominationIssues->SideProducts IncompleteAcetylation Incomplete Reaction? (Check for unreacted starting material) AcetylationIssues->IncompleteAcetylation Hydrolysis Product Hydrolysis? AcetylationIssues->Hydrolysis OptimizeBromination Optimize Temp. & Time Check Stoichiometry IncompleteBromination->OptimizeBromination Yes ControlAddition Control Bromine Addition Rate Purify by Recrystallization SideProducts->ControlAddition Yes OptimizeAcetylation Check Catalyst & Reagents Optimize Temp. & Time IncompleteAcetylation->OptimizeAcetylation Yes ImproveWorkup Use Cold Water for Washing Dry Thoroughly Hydrolysis->ImproveWorkup Yes

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Understanding the Degradation Pathways of 2-(Acetyloxy)-5-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 2-(Acetyloxy)-5-bromobenzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work with this compound.

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent analytical results (e.g., varying potency). Degradation of the compound due to improper storage or handling.Store the solid compound in a tightly sealed container at low temperature, protected from moisture. Prepare solutions fresh for each experiment.[1]
Appearance of a new peak in HPLC chromatogram during analysis. This new peak likely corresponds to a degradation product, primarily 5-bromosalicylic acid.Confirm the identity of the new peak by running a standard of 5-bromosalicylic acid. Adjust the HPLC method to ensure baseline separation of the parent compound and its degradants.
Low recovery of the compound from a formulation. The compound may have degraded due to interactions with excipients or inappropriate pH of the formulation.Conduct compatibility studies with individual excipients. Ensure the pH of the formulation is in a range that minimizes hydrolysis (for aspirin, the most stable pH is around 2.4).[1]
A faint vinegar-like smell from the solid reagent or prepared solutions. This indicates hydrolysis of the acetyl group, forming acetic acid, a key sign of degradation.[1]Discard the reagent or solution as it is no longer pure. Obtain a fresh batch of this compound.
Precipitation observed in aqueous solutions. Limited aqueous solubility of this compound or its degradation product, 5-bromosalicylic acid.Use a co-solvent such as acetonitrile or ethanol in the preparation of stock solutions.[1] Ensure the concentration in aqueous buffers does not exceed its solubility limit.
Peak tailing or fronting in HPLC analysis. Interaction of the acidic analytes with the stationary phase or inappropriate mobile phase composition.Use a high-purity silica-based stationary phase. Adjust the mobile phase pH to suppress the ionization of the carboxylic acid groups (e.g., add 0.1% formic or phosphoric acid).
Baseline drift during HPLC gradient analysis. Contaminated mobile phase or lack of equilibration.Use HPLC-grade solvents and freshly prepared mobile phase. Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is hydrolysis of the ester linkage. This reaction yields 5-bromosalicylic acid and acetic acid. This is analogous to the well-documented hydrolysis of aspirin (acetylsalicylic acid) into salicylic acid and acetic acid.[1][2]

Q2: What factors influence the rate of degradation?

A2: The rate of degradation is significantly influenced by several factors:

  • pH: Hydrolysis is catalyzed by both acidic and basic conditions. The compound is expected to be most stable in a moderately acidic environment.[1]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[1]

  • Moisture: The presence of water is necessary for hydrolysis to occur.[1]

  • Buffer Components: Certain buffer salts, such as phosphate, can catalyze the hydrolysis of aspirin and related compounds.[1]

Q3: How does the bromine substituent affect the stability of the molecule compared to aspirin?

A3: The bromine atom is an electron-withdrawing group. This electronic effect can influence the susceptibility of the ester's carbonyl carbon to nucleophilic attack. Generally, electron-withdrawing groups can increase the rate of hydrolysis of esters. Therefore, it is plausible that this compound may be more susceptible to hydrolysis than aspirin under similar conditions.

Q4: How can I monitor the degradation of this compound quantitatively?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[3][4] This method allows for the simultaneous separation and quantification of the parent compound and its primary degradation product, 5-bromosalicylic acid.

Q5: What are the expected degradation products under forced degradation conditions?

A5: Under forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress), the primary degradation product will be 5-bromosalicylic acid.[5] Under more extreme conditions, further degradation of 5-bromosalicylic acid could occur, potentially leading to other brominated phenolic compounds.

Quantitative Data Summary

The following table provides illustrative data from a hypothetical forced degradation study on this compound. This data is intended to demonstrate a typical degradation profile.

Stress ConditionTime (hours)This compound (%)5-Bromosalicylic Acid (%)Total Recovery (%)
0.1 M HCl at 60 °C 0100.00.0100.0
485.214.599.7
871.827.999.7
2445.354.199.4
0.1 M NaOH at 25 °C 0100.00.0100.0
125.674.199.7
25.294.599.7
4<1.098.899.8
3% H₂O₂ at 25 °C 0100.00.0100.0
2492.17.599.6
4885.314.299.5
Thermal (80 °C, solid) 0100.00.0100.0
2498.51.399.8
7295.24.699.8
Photostability (ICH Q1B) 0100.00.0100.0
Overall Illumination99.10.899.9

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C. Withdraw samples at 0, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature (25°C). Withdraw samples at 0, 1, 2, and 4 hours. Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 48 hours. Withdraw samples at 0, 24, and 48 hours.

  • Thermal Degradation: Store the solid compound in a thermostatically controlled oven at 80°C for 72 hours. Withdraw samples at 0, 24, and 72 hours and prepare solutions for analysis.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Prepare a solution of the exposed sample for analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a reversed-phase HPLC method for the simultaneous quantification of this compound and its primary degradation product, 5-bromosalicylic acid.

  • Instrumentation:

    • HPLC with a UV detector or photodiode array (PDA) detector.

    • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 230 nm.

  • Preparation of Solutions:

    • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard and 10 mg of 5-bromosalicylic acid reference standard in a 100 mL volumetric flask with the mobile phase to obtain a stock solution. Prepare working standards by further dilution.

    • Sample Solution: Prepare the sample solution from the forced degradation studies by diluting with the mobile phase to a concentration within the linear range of the method.

Visualizations

DegradationPathway parent This compound hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻, Temp) parent->hydrolysis product1 5-Bromosalicylic Acid hydrolysis->product1 product2 Acetic Acid hydrolysis->product2

Caption: Primary degradation pathway of this compound.

ExperimentalWorkflow cluster_stress Forced Degradation acid Acid Hydrolysis sampling Sample at Time Points acid->sampling base Base Hydrolysis base->sampling oxidation Oxidation oxidation->sampling thermal Thermal thermal->sampling photo Photolysis photo->sampling stock Prepare Stock Solution of this compound stock->acid stock->base stock->oxidation stock->thermal stock->photo analysis HPLC Analysis sampling->analysis results Data Analysis and Pathway Elucidation analysis->results

Caption: Workflow for a forced degradation study.

LogicalRelationship instability Inconsistent Results degradation Compound Degradation instability->degradation factors Influencing Factors degradation->factors solution Troubleshooting Approach degradation->solution ph pH factors->ph temp Temperature factors->temp moisture Moisture factors->moisture storage Proper Storage solution->storage handling Fresh Solutions solution->handling analysis_method Stability-Indicating Method solution->analysis_method

Caption: Troubleshooting logic for inconsistent experimental results.

References

effective methods for the removal of impurities from 2-(Acetyloxy)-5-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(Acetyloxy)-5-bromobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for obtaining high-purity material. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities are typically residual starting materials, by-products from the synthesis, or degradation products. These include:

  • 5-Bromosalicylic acid: The unreacted starting material from the acetylation reaction.

  • Hydrolysis product: this compound can hydrolyze back to 5-bromosalicylic acid and acetic acid, particularly in the presence of moisture or under acidic or basic conditions.[1][2]

  • Over-brominated species: Impurities such as 3,5-dibromosalicylic acid or its acetylated form may be present if the bromination of salicylic acid was not selective.[3]

  • Positional isomers: Depending on the synthetic route, other isomers like 3-bromo-2-(acetyloxy)benzoic acid could be present.[3]

  • Polymeric by-products: Under certain reaction conditions, especially at high temperatures, polymerization can occur.[2]

Q2: Which purification method is most effective for this compound?

A2: For general purification to remove minor impurities, recrystallization is the most effective and commonly used method.[1] For more challenging separations, such as removing closely related isomers or impurities with similar solubility, flash column chromatography is a powerful alternative.[1] An acid-base extraction can also be useful for separating the acidic product from neutral impurities.

Q3: What are the best solvents for recrystallizing this compound?

A3: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures. Good solvent systems to start with include:

  • Ethanol/water mixture[1]

  • Ethyl acetate/hexane mixture[1]

  • Acetonitrile[3]

  • Dichloromethane (DCM)[3]

Q4: How can I assess the purity of my final product?

A4: Several analytical techniques can be used to determine the purity of your this compound:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and can separate and quantify impurities.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can detect the presence of impurities.[1]

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.[1]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor or no crystal formation upon cooling. 1. Too much solvent was used, resulting in a solution that is not supersaturated upon cooling. 2. The cooling process was too rapid. 3. The solution is supersaturated but requires nucleation.1. Evaporate some of the solvent to increase the concentration and then allow it to cool again. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] 3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product.[1][5]
The product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the solute. 2. A high concentration of impurities is depressing the melting point of the mixture.1. Switch to a lower-boiling point solvent or solvent system. 2. Add slightly more solvent to keep the impurities dissolved, or consider a preliminary purification step like column chromatography.
The purified product is discolored. 1. Colored impurities are co-precipitating with the product.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product. 2. A second recrystallization may be necessary.
Low recovery of the purified product. 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were not washed with ice-cold solvent.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the filtrate in an ice bath to maximize precipitation. 2. Preheat the funnel and flask before hot filtration.[1] 3. Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving the product.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of the product from impurities. 1. The chosen eluent system has incorrect polarity. 2. The column was not packed properly, leading to channeling. 3. The column was overloaded with the crude sample.1. Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. 2. Ensure the silica gel is packed uniformly without any air bubbles or cracks. 3. Use an appropriate amount of crude product for the column size.
The product is not eluting from the column. 1. The eluent is not polar enough.1. Gradually increase the polarity of the eluent system.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the purification of this compound by recrystallization.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., an ethanol/water mixture) and heat the mixture gently while stirring until the solid completely dissolves.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]

  • Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, cool the flask further in an ice bath for about 20 minutes.[5]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Acid-Base Extraction

This method is useful for separating the acidic product from neutral impurities.

  • Dissolution: Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate. The acidic this compound will react to form its water-soluble sodium salt and move to the aqueous layer. Repeat the extraction two to three times.[6]

  • Separation: Combine the aqueous extracts and wash with the organic solvent to remove any remaining neutral impurities.

  • Precipitation: Cool the combined aqueous layers in an ice bath and carefully acidify with a strong acid, such as 6M HCl, until the solution is acidic and the product precipitates out.[6]

  • Collection: Collect the purified product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Visual Workflows

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Product wash->dry end Pure Product dry->end

Caption: Workflow for the recrystallization of this compound.

TroubleshootingRecrystallization cluster_causes Potential Causes cluster_solutions Solutions start No Crystals Form cause1 Solution not supersaturated start->cause1 cause2 Nucleation required start->cause2 solution1 Evaporate some solvent cause1->solution1 solution2 Scratch flask interior cause2->solution2 solution3 Add a seed crystal cause2->solution3 end Successful Crystallization solution1->end Re-cool solution2->end Crystals form solution3->end Crystals form

Caption: Troubleshooting guide for poor crystal formation during recrystallization.

References

addressing stability issues of 2-(Acetyloxy)-5-bromobenzoic acid in various media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on addressing stability issues of 2-(Acetyloxy)-5-bromobenzoic acid in various media. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs).

Disclaimer: this compound is a structural analog of acetylsalicylic acid (aspirin). Due to the limited availability of specific stability data for the bromo-derivative, the quantitative data and some experimental protocols provided herein are based on studies of aspirin. These should serve as a strong proxy and a starting point for your investigations.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is expected to be hydrolysis of the ester linkage. This reaction breaks down the molecule into 5-bromosalicylic acid and acetic acid. This process is analogous to the hydrolysis of aspirin into salicylic acid and acetic acid.[1][2]

Q2: What are the key factors that influence the stability of this compound?

A2: The stability of this compound is significantly influenced by the following factors:

  • Moisture: The presence of water is the primary requirement for hydrolysis. The compound is more stable in dry conditions.[3]

  • pH: The hydrolysis of the ester bond is catalyzed by both acidic and basic conditions. The rate of degradation is generally lowest in the mid-pH range.[4][5]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[6][7]

  • Solvent: The choice of solvent can greatly impact stability. While soluble in some organic solvents, their aqueous mixtures can still lead to degradation. Acetonitrile and 1,4-dioxane have been shown to be relatively stable media for aspirin.[8]

Q3: What are the expected degradation products of this compound?

A3: The expected primary degradation products from hydrolysis are 5-bromosalicylic acid and acetic acid. Under forced degradation conditions, such as high heat or strong oxidative stress, further degradation of 5-bromosalicylic acid may occur.

Q4: How can I monitor the stability of my this compound samples?

A4: Stability can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[1] This allows for the separation and quantification of the parent compound and its degradation products. UV-Vis spectrophotometry can also be used, though it may be less specific if there is spectral overlap between the parent and degradants.[5]

Troubleshooting Guides

Problem Possible Causes Recommended Solutions
Rapid degradation of the compound in an aqueous solution. High pH (alkaline conditions) or low pH (acidic conditions) of the medium. Elevated storage temperature. Presence of moisture.Adjust the pH of the solution to a neutral or slightly acidic range (pH 4-6) using appropriate buffers. Store solutions at refrigerated temperatures (2-8 °C). Prepare solutions fresh before use whenever possible.
Inconsistent results in stability studies. Non-validated analytical method. Fluctuations in storage conditions (temperature, humidity). Contamination of reagents or solvents.Develop and validate a stability-indicating HPLC method. Ensure that storage chambers are properly calibrated and monitored. Use high-purity reagents and solvents.
Formation of unexpected peaks in the chromatogram. Secondary degradation of the primary hydrolysis product. Interaction with excipients in a formulation. Oxidative degradation.Perform forced degradation studies to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light). Characterize unknown peaks using techniques like mass spectrometry (LC-MS).
Solid-state instability (e.g., clumping, discoloration, odor of vinegar). Exposure to high humidity. Incompatible excipients in a blend. Elevated storage temperature.Store the solid compound in a desiccator or a tightly sealed container with a desiccant. Conduct compatibility studies with excipients. Store at controlled room temperature, protected from heat.

Quantitative Data Summary

The following tables summarize kinetic data for the hydrolysis of acetylsalicylic acid (aspirin), which can be used as an estimate for the stability of this compound.

Table 1: Pseudo-First-Order Rate Constants (k) for Aspirin Hydrolysis at Different Temperatures (pH 7.4)

Temperature (°C)Temperature (K)Rate Constant (k) (s⁻¹)
25298.157.0 x 10⁻⁶
37310.151.0 x 10⁻⁵
50323.154.0 x 10⁻⁵
75348.153.0 x 10⁻⁴
85358.154.0 x 10⁻⁴

Data adapted from a study on aspirin hydrolysis.[5]

Table 2: Activation Energy for Aspirin Hydrolysis

ParameterValue
Activation Energy (Ea)~67.3 kJ mol⁻¹

Data adapted from a study on aspirin hydrolysis at pH 7.4.[5]

Table 3: Stability of Aspirin in Various Solvents at Room Temperature over 12 Hours

Solvent% of Initial Aspirin Remaining
Acetonitrile> 80%
1,4-Dioxane> 80%
Water~75%
Methanol< 40%
Ethanol< 40%

Data adapted from a study on aspirin stability in organic solvents.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C for a specified time (e.g., 2-8 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH at room temperature for a shorter duration (e.g., 30-60 minutes) due to faster degradation. Neutralize the solution before analysis.

  • Neutral Hydrolysis: Mix the stock solution with purified water and heat at 60-80°C for a specified time.

  • Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a specified duration.

  • Photolytic Degradation: Expose the stock solution and the solid compound to UV light (e.g., in a photostability chamber).

3. Sample Analysis:

  • At appropriate time points, withdraw samples, dilute to a suitable concentration, and analyze by a validated HPLC method.

  • Aim for 5-20% degradation of the active pharmaceutical ingredient (API).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general starting point for developing an HPLC method for the analysis of this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5-3.5) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., determined by UV scan, likely around 230-280 nm).

  • Column Temperature: 25-30 °C.

  • Injection Volume: 10-20 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Hydrolysis_Pathway parent This compound products 5-Bromosalicylic acid + Acetic acid parent->products Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Primary hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60-80°C) Stock_Solution->Acid Base Base Hydrolysis (0.1N NaOH, RT) Stock_Solution->Base Neutral Neutral Hydrolysis (Water, 60-80°C) Stock_Solution->Neutral Oxidation Oxidative (3% H₂O₂, RT) Stock_Solution->Oxidation Thermal Thermal (Solid, 105°C) Stock_Solution->Thermal Photo Photolytic (UV Light) Stock_Solution->Photo Sampling Withdraw & Dilute Samples Acid->Sampling Base->Sampling Neutral->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Successful Scale-Up of 2-(Acetyloxy)-5-bromobenzoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the successful scale-up of 2-(Acetyloxy)-5-bromobenzoic acid production. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data presented in a clear and accessible format.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Reaction Yield Incomplete reaction of the starting material (5-Bromosalicylic acid).- Ensure the complete dissolution of 5-Bromosalicylic acid before adding the acetylating agent. - Increase the molar excess of the acetylating agent (e.g., acetic anhydride or acetyl chloride). - Optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Degradation of the product.- Control the reaction temperature to avoid side reactions or product decomposition. - Minimize the reaction time once the conversion of the starting material is complete.
Presence of Impurities Formation of isomeric byproducts during the bromination of salicylic acid.- During the synthesis of the 5-bromosalicylic acid precursor, carefully control the bromination conditions (temperature, solvent, and addition rate of bromine) to favor para-substitution.[1][2] - Utilize purification methods such as recrystallization to separate the desired 5-bromo isomer.[1]
Unreacted starting material (5-Bromosalicylic acid) in the final product.- Improve the efficiency of the acetylation reaction as described above. - Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile).[1]
Hydrolysis of the acetyl group.- Ensure all reagents and solvents are anhydrous. - Avoid prolonged exposure to moisture and high temperatures during workup and storage.
Poor Crystal Quality or Difficult Filtration The solution is too saturated, leading to rapid precipitation.- Allow the solution to cool slowly and without agitation to promote the formation of larger crystals. - Consider using a different recrystallization solvent or a mixture of solvents.
Presence of oily impurities.- Wash the crude product with a non-polar solvent to remove oily residues before recrystallization. - Perform a hot filtration step to remove insoluble impurities.
Inconsistent Analytical Results Improper sample preparation.- Ensure the sample is fully dissolved in the mobile phase or a suitable diluent before injection into an HPLC system. - Use a calibrated analytical balance for accurate weighing of standards and samples.
Non-optimized analytical method.- Develop and validate an analytical method (e.g., HPLC-UV) with appropriate column, mobile phase, and detection wavelength for the specific compound and potential impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary starting materials for the synthesis of this compound?

A1: The synthesis typically starts with salicylic acid, which is first brominated to produce 5-bromosalicylic acid.[4][5] This intermediate is then acetylated using an agent like acetic anhydride or acetyl chloride to yield the final product, this compound.[6]

Q2: What are the critical safety precautions to consider during the production process?

A2: this compound and its precursors can cause skin, eye, and respiratory irritation.[7][8][9][10] It is essential to:

  • Work in a well-ventilated area or use a fume hood.[7][8]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][10]

  • Avoid inhalation of dust and vapors.[8]

  • Have safety showers and eyewash stations readily accessible.[9]

  • In case of contact, rinse the affected area with plenty of water.[7][10]

Q3: What are the key physical and chemical properties of this compound?

A3: The table below summarizes the key properties of the compound.

PropertyValue
CAS Number 1503-53-3[6][11]
Molecular Formula C₉H₇BrO₄[6][11]
Molecular Weight 259.05 g/mol [11][12]
Appearance White to off-white crystalline solid[13]
Melting Point 60 °C[6]
Boiling Point 368.4 °C at 760 mmHg[6]
Solubility Soluble in organic solvents like ethanol and acetone; limited solubility in water.[13]

Q4: Which analytical methods are suitable for monitoring the reaction and assessing the purity of the final product?

A4: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common and effective method for routine quality control.[3] For more sensitive analyses, such as identifying trace impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is preferred.[3]

Method Principle Sensitivity Typical Use
HPLC-UV Separation by chromatography, detection by UV absorbance.[3]Lower (µg/mL range)[3]Routine quality control, content uniformity, stability testing.[3]
LC-MS/MS Separation by chromatography, detection by mass-to-charge ratio.[3]Higher (ng/mL to pg/mL range)[3]Bioanalysis, impurity profiling at trace levels, metabolite identification.[3]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromosalicylic Acid from Salicylic Acid

  • Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel with salicylic acid and a suitable solvent such as glacial acetic acid or dibromoethane.[14]

  • Bromination: While stirring, slowly add a solution of bromine in the same solvent to the reaction mixture. Maintain the reaction temperature between 20-30°C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the salicylic acid is consumed.

  • Quenching: Once the reaction is complete, quench any excess bromine by adding a saturated solution of sodium thiosulfate.

  • Isolation: Cool the reaction mixture in an ice bath to precipitate the 5-bromosalicylic acid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. If necessary, recrystallize the crude product from an appropriate solvent to achieve the desired purity.[2]

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a dry reaction vessel, suspend 5-bromosalicylic acid in an excess of acetic anhydride, which can also serve as the solvent.[6]

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to initiate the acetylation.

  • Reaction Conditions: Heat the mixture gently (e.g., to 50-60°C) with stirring for a designated period, monitoring the reaction by TLC or HPLC.

  • Workup: After the reaction is complete, cool the mixture and pour it into ice water to precipitate the crude product and hydrolyze the excess acetic anhydride.

  • Isolation and Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallize the crude this compound from a suitable solvent system to obtain the pure product.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Acetylation cluster_purification Purification Salicylic_Acid Salicylic Acid Bromination Bromination Reaction Salicylic_Acid->Bromination Bromine Bromine Bromine->Bromination Bromosalicylic_Acid 5-Bromosalicylic Acid Bromination->Bromosalicylic_Acid Acetylation Acetylation Reaction Bromosalicylic_Acid->Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Acetylation Recrystallization Recrystallization Acetylation->Recrystallization Final_Product 2-(Acetyloxy)-5- bromobenzoic acid Recrystallization->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree Start Problem Detected Low_Yield Low Yield? Start->Low_Yield Impurity Impurity Detected? Poor_Crystals Poor Crystal Quality? Low_Yield->Impurity No Check_Reagents Check Reagent Stoichiometry and Reaction Conditions Low_Yield->Check_Reagents Yes Impurity->Poor_Crystals No Identify_Impurity Identify Impurity (TLC, HPLC, LC-MS) Impurity->Identify_Impurity Yes Slow_Cooling Ensure Slow Cooling During Crystallization Poor_Crystals->Slow_Cooling Yes Optimize_Time_Temp Optimize Reaction Time and Temperature Check_Reagents->Optimize_Time_Temp Recrystallize Recrystallize with Appropriate Solvent Identify_Impurity->Recrystallize Optimize_Bromination Optimize Bromination Conditions Identify_Impurity->Optimize_Bromination Isomer Impurity Solvent_System Test Different Solvent Systems Slow_Cooling->Solvent_System

Caption: Troubleshooting decision tree for production issues.

References

Technical Support Center: Investigating the Unexpected Reactivity of 2-(Acetyloxy)-5-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(acetyloxy)-5-bromobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities and unexpected reactivity of this versatile reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

The primary reactive sites of this compound are the carboxylic acid group, the acetyl group, and the aromatic ring. The carboxylic acid can undergo typical reactions such as esterification, amidation, and reduction. The acetyl group is susceptible to hydrolysis, particularly under basic or acidic conditions, to yield the corresponding salicylic acid derivative. The aromatic ring can participate in electrophilic aromatic substitution, though the existing substituents influence the position of further substitution. Additionally, the bromine atom can be involved in reactions like nucleophilic aromatic substitution under certain conditions and can influence the acidity of adjacent protons.

Q2: I am attempting a reaction that should only involve the carboxylic acid, but I am seeing byproducts. What could be happening?

Unexpected byproducts often arise from the reactivity of the acetyl group or the aromatic ring. Under your reaction conditions, you might be observing partial or complete hydrolysis of the acetyl group, especially if the reaction is run in the presence of acid or base, even in trace amounts. Furthermore, if you are using a strong base, you might be inadvertently promoting side reactions on the aromatic ring, such as a "halogen dance" or ortho-lithiation (see Troubleshooting Guide).

Q3: My reaction with a strong organometallic base is giving a mixture of products. What is the likely cause?

When using strong bases like organolithium reagents, you may encounter competing reactions. Besides the intended reaction at the carboxylic acid (after deprotonation), ortho-lithiation (deprotonation of the aromatic proton adjacent to the carboxylic acid) can occur.[1][2] This generates a new nucleophilic site on the aromatic ring, leading to a variety of potential byproducts upon reaction with electrophiles. Another possibility with strong bases is a "halogen dance" rearrangement, where the bromine atom migrates to a different position on the aromatic ring.

Q4: Can the bromo substituent migrate to other positions on the aromatic ring?

Yes, the migration of a halogen atom on an aromatic ring is a known phenomenon called the "halogen dance."[3] This is typically catalyzed by strong bases and proceeds through a series of deprotonation and halogenation-deprotonation steps. For this compound, a strong base could potentially induce the migration of the bromine atom to a thermodynamically more stable position, leading to isomeric products.

Q5: Is decarboxylation a concern when working with this molecule?

Decarboxylation can be a potential side reaction, particularly at elevated temperatures.[4] Salicylic acid and its derivatives are known to undergo decarboxylation to form phenols. While the acetyloxy group may offer some stability compared to a free hydroxyl group, prolonged heating, especially in the presence of catalysts like copper, can lead to the loss of CO2 and the formation of 4-bromophenyl acetate.

Troubleshooting Guides

Issue 1: Unexpected Hydrolysis of the Acetyl Group

Symptoms:

  • Appearance of a new spot on TLC corresponding to 5-bromo-2-hydroxybenzoic acid.

  • Lower than expected yield of the desired product.

  • Presence of a phenolic byproduct in NMR or Mass Spectrometry data.

Possible Causes:

  • Presence of moisture in reagents or solvents.

  • Use of acidic or basic reagents, even in catalytic amounts.

  • Prolonged reaction times at elevated temperatures.

Troubleshooting Steps:

StepActionRationale
1 Ensure Anhydrous Conditions Rigorously dry all solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
2 Buffer the Reaction If acidic or basic conditions are unavoidable, consider using a non-nucleophilic buffer to maintain a neutral pH.
3 Reduce Reaction Temperature and Time Optimize the reaction to proceed at the lowest possible temperature and for the shortest duration necessary for completion.
4 Protecting Group Strategy If hydrolysis is persistent, consider using a more robust protecting group for the hydroxyl functionality if the acetyl group is not essential for the desired transformation.
Issue 2: "Halogen Dance" - Isomerization of the Bromo Substituent

Symptoms:

  • Isolation of a mixture of isomeric products with the bromine at a different position.

  • Complex aromatic region in the 1H NMR spectrum.

  • Multiple parent ion peaks with the same mass-to-charge ratio in the mass spectrum.

Possible Causes:

  • Use of strong, non-nucleophilic bases (e.g., LDA, LiTMP).

  • Elevated reaction temperatures in the presence of a base.

Troubleshooting Steps:

StepActionRationale
1 Use a Weaker Base If possible, substitute the strong base with a milder alternative (e.g., K2CO3, Et3N) that is less likely to induce the halogen dance.
2 Lower the Reaction Temperature The halogen dance is often temperature-dependent. Running the reaction at a lower temperature can suppress this side reaction.
3 Change the Order of Addition Adding the base slowly to the substrate at a low temperature can sometimes minimize the concentration of the deprotonated species that initiates the halogen dance.
4 Use a Different Synthetic Route If the halogen dance is unavoidable under the required conditions, consider an alternative synthetic strategy that avoids the use of a strong base on the brominated aromatic ring.
Issue 3: Competing Ortho-Lithiation

Symptoms:

  • Formation of a byproduct where a substituent has been added at the C6 position (ortho to the carboxylic acid).

  • Reduced yield of the product from the reaction at the carboxylic acid.

Possible Causes:

  • Use of strong organolithium bases (e.g., n-BuLi, s-BuLi, t-BuLi).

  • The carboxylic acid group acts as a directed metalation group.[1][2]

Troubleshooting Steps:

StepActionRationale
1 Use a Less Hindered Base A less sterically hindered base may favor deprotonation of the carboxylic acid over the ortho-proton.
2 Change the Solvent The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent. Coordinating solvents like THF are often used.[1]
3 Lower the Temperature Ortho-lithiation is often performed at very low temperatures (e.g., -78 °C). Carefully controlling the temperature can help manage the selectivity.[1]
4 Protect the Carboxylic Acid Converting the carboxylic acid to an ester or another functional group that is not a strong directing group for lithiation can prevent this side reaction.

Experimental Protocols

Protocol 1: Standard Esterification of this compound

This protocol describes a standard method for esterifying the carboxylic acid group while minimizing hydrolysis of the acetyl group.

  • Reagent Preparation: Ensure all glassware is oven-dried. Dry the solvent (e.g., Dichloromethane) over a suitable drying agent (e.g., CaH2).

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add the desired alcohol (1.2 eq).

  • Coupling Agent Addition: Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter off the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Controlled Hydrolysis of the Acetyl Group

This protocol outlines the selective deacetylation to yield 5-bromo-2-hydroxybenzoic acid.

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Base Addition: Add a stoichiometric amount of a mild base, such as sodium bicarbonate (NaHCO3, 1.1 eq).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the product.

Quantitative Data Summary

The following tables provide representative data for the reactivity of this compound and related compounds. Please note that actual results may vary depending on specific experimental conditions.

Table 1: Comparison of Reaction Conditions on Product Distribution

ReagentBaseSolventTemperature (°C)Expected Product Yield (%)Unexpected Product(s) & Yield (%)
CH3IK2CO3Acetone5095 (Methyl ester)<5 (Hydrolysis)
CH3ILDATHF-7820 (Methyl ester)60 (Ortho-methylated), 10 (Halogen dance)
-NaOH (1.1 eq)H2O/MeOH25098 (Hydrolysis product)
-Heat (200°C)Quinoline200070 (Decarboxylation product)

Table 2: Influence of Base on Halogen Dance and Ortho-Lithiation

BaseTemperature (°C)Major ProductMinor Product(s)
K2CO325-80Expected product from carboxylic acid reactionMinimal side reactions
n-BuLi-78Ortho-lithiated intermediateDeprotonated carboxylate
LDA-78Mixture of ortho-lithiated and halogen dance intermediatesDeprotonated carboxylate
LiTMP-78Halogen dance intermediateOrtho-lithiated intermediate

Visualizations

experimental_workflow cluster_start Starting Material cluster_expected Expected Reactivity cluster_unexpected Unexpected Reactivity start This compound esterification Esterification / Amidation start->esterification R-OH / R2NH, Coupling Agent hydrolysis Controlled Hydrolysis start->hydrolysis Mild Base halogen_dance Halogen Dance start->halogen_dance Strong, Hindered Base (e.g., LDA, LiTMP) ortho_lithiation Ortho-lithiation start->ortho_lithiation Strong Organometallic Base (e.g., n-BuLi) decarboxylation Decarboxylation start->decarboxylation High Temperature, Catalyst intramolecular_cyclization Intramolecular Cyclization start->intramolecular_cyclization Specific Reagents/ Conditions

Caption: Experimental workflow for this compound.

troubleshooting_logic cluster_symptoms Observed Symptoms cluster_causes Potential Causes start Unexpected Reaction Outcome symptom1 Isomeric Mixture start->symptom1 symptom2 Ortho-Substituted Byproduct start->symptom2 symptom3 Phenolic Byproduct start->symptom3 symptom4 Gas Evolution (CO2) start->symptom4 cause1 Halogen Dance symptom1->cause1 Strong Base? cause2 Ortho-lithiation symptom2->cause2 Organolithium? cause3 Hydrolysis symptom3->cause3 H2O/Acid/Base? cause4 Decarboxylation symptom4->cause4 High Temp?

Caption: Troubleshooting logic for unexpected reactivity.

References

Validation & Comparative

Spectroscopic Characterization: A Comparative Guide to 2-(Acetyloxy)-5-bromobenzoic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive spectroscopic comparison of 2-(Acetyloxy)-5-bromobenzoic acid with its close structural analogs, aspirin (2-acetoxybenzoic acid) and 5-bromosalicylic acid. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) data to facilitate compound identification, purity assessment, and structural elucidation.

Introduction

This compound is a derivative of salicylic acid, sharing a core structure with the widely-known drug, aspirin. The introduction of a bromine atom at the 5-position of the benzene ring is expected to significantly influence its spectroscopic properties and potential pharmacological activity. Understanding the distinct spectral features of this compound in comparison to its parent structures is crucial for its unambiguous identification and characterization in various research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound, aspirin, and 5-bromosalicylic acid.

Infrared (IR) Spectroscopy
CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
This compound ~3000-2500 (broad), ~1750 (sharp), ~1700 (sharp), ~1200, ~800O-H (carboxylic acid), C=O (ester), C=O (carboxylic acid), C-O (ester), C-Br
Aspirin (2-Acetoxybenzoic acid) 3000-2500 (broad)[1], 1753 (sharp)[2], 1689 (sharp)[2], 1220[3]O-H (carboxylic acid), C=O (ester), C=O (carboxylic acid), C-O (ester)
5-Bromosalicylic acid ~3200 (broad), 3000-2500 (broad), ~1670 (sharp), ~800O-H (phenol), O-H (carboxylic acid), C=O (carboxylic acid), C-Br

Analysis: The IR spectrum of this compound is expected to show characteristic peaks for both the carboxylic acid and the acetyl ester groups, similar to aspirin. The broad O-H stretch of the carboxylic acid will be present, along with two distinct carbonyl peaks for the ester and the carboxylic acid. The presence of the C-Br bond will introduce a characteristic absorption in the fingerprint region. In contrast, 5-bromosalicylic acid will exhibit a phenolic O-H stretch in addition to the carboxylic acid O-H stretch, and only one carbonyl peak.

¹H NMR Spectroscopy
CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
This compound ~11-13 (s, 1H), ~8.1 (d, 1H), ~7.8 (dd, 1H), ~7.2 (d, 1H), ~2.3 (s, 3H)-COOH, Ar-H, Ar-H, Ar-H, -OCOCH₃
Aspirin (2-Acetoxybenzoic acid) 11.77 (s, 1H)[4], 8.12 (d, 1H)[4], 7.66 (t, 1H)[4], 7.28 (t, 1H)[4], 7.16 (d, 1H)[4], 2.36 (s, 3H)[4]-COOH, Ar-H (ortho to -COOH), Ar-H (para to -OAc), Ar-H (para to -COOH), Ar-H (ortho to -OAc), -OCOCH₃
5-Bromosalicylic acid ~11 (br s, 1H), ~7.9 (d, 1H), ~7.6 (dd, 1H), ~6.9 (d, 1H), ~5.5 (br s, 1H)-COOH, Ar-H (ortho to -COOH), Ar-H (meta to -OH), Ar-H (ortho to -OH), -OH

Analysis: The ¹H NMR spectrum of this compound will display signals characteristic of a substituted benzene ring, a carboxylic acid proton, and an acetyl methyl group. The aromatic region will be simplified compared to aspirin due to the bromine substitution. The downfield singlet for the carboxylic acid proton and the singlet for the acetyl protons are key identifiers. 5-bromosalicylic acid will show a signal for the phenolic proton and lack the acetyl methyl singlet.

¹³C NMR Spectroscopy
CompoundChemical Shift (δ, ppm)Assignment
This compound ~170, ~165, ~150, ~135, ~132, ~125, ~124, ~118, ~21C=O (ester), C=O (acid), Ar-C-O, Ar-C, Ar-C, Ar-C, Ar-C, Ar-C-Br, -OCOC H₃
Aspirin (2-Acetoxybenzoic acid) 170.5, 169.8, 151.2, 134.5, 131.0, 126.1, 124.0, 122.4, 21.0C=O (acid), C=O (ester), Ar-C-O, Ar-C, Ar-C, Ar-C, Ar-C, Ar-C, -OCOC H₃
5-Bromosalicylic acid ~172, ~160, ~138, ~135, ~120, ~118, ~115C=O, Ar-C-OH, Ar-C, Ar-C, Ar-C-Br, Ar-C, Ar-C

Analysis: The ¹³C NMR spectrum of this compound will show two signals in the carbonyl region corresponding to the ester and carboxylic acid carbons. The aromatic region will display six distinct signals due to the substitution pattern. The presence of the bromine atom will influence the chemical shift of the carbon to which it is attached. Aspirin will also show two carbonyl signals, while 5-bromosalicylic acid will only have one, along with a signal for the carbon attached to the hydroxyl group at a characteristic downfield shift.

Mass Spectrometry
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 258/260 (due to Br isotopes)216/218, 198/200, 170/172, 43
Aspirin (2-Acetoxybenzoic acid) 180138, 120, 92, 43[5]
5-Bromosalicylic acid 216/218 (due to Br isotopes)198/200, 170/172

Analysis: The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br). Key fragmentation pathways are expected to involve the loss of the acetyl group (CH₂CO) to give a fragment at m/z 216/218, followed by the loss of water (H₂O) or carbon monoxide (CO). The base peak is often the acetyl cation at m/z 43. Aspirin shows a molecular ion at m/z 180 and characteristic fragments from the loss of the acetyl group and subsequent cleavages. 5-Bromosalicylic acid will show a molecular ion with the bromine isotopic pattern and fragments corresponding to the loss of water and carbon monoxide from the salicylic acid core.

Experimental Protocols

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy.

  • Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

  • Instrument Parameters: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Technique: ¹H and ¹³C NMR Spectroscopy.

  • Sample Preparation: 5-10 mg of the sample was dissolved in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument Parameters: Spectra were acquired on a 400 MHz or 500 MHz NMR spectrometer.

Mass Spectrometry
  • Technique: Electron Ionization (EI) Mass Spectrometry.

  • Sample Introduction: The sample was introduced via a direct insertion probe or after separation by gas chromatography.

  • Instrument Parameters: Electron energy was set to 70 eV.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow Spectroscopic Characterization Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data_analysis Data Analysis and Interpretation cluster_conclusion Conclusion Sample Sample IR IR Sample->IR NMR NMR Sample->NMR MS MS Sample->MS IR_Analysis Functional Group Identification IR->IR_Analysis NMR_Analysis Structural Elucidation (Connectivity) NMR->NMR_Analysis MS_Analysis Molecular Weight and Formula Determination MS->MS_Analysis Structure_Confirmation Structure Confirmation IR_Analysis->Structure_Confirmation NMR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: Workflow for spectroscopic analysis.

Conclusion

The spectroscopic data presented in this guide highlights the distinct features of this compound in comparison to aspirin and 5-bromosalicylic acid. The combination of IR, NMR, and Mass Spectrometry provides a powerful toolkit for the unambiguous identification and structural confirmation of this compound. The presence of the bromine atom and the acetyl group results in a unique spectral fingerprint that can be readily distinguished from its close analogs. This information is invaluable for quality control, reaction monitoring, and further investigation of the properties and applications of this compound.

References

comparative analysis of the reactivity of 2-(Acetyloxy)-5-bromobenzoic acid with similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the reactivity of 2-(Acetyloxy)-5-bromobenzoic acid, a substituted derivative of acetylsalicylic acid (aspirin). Understanding the electronic effects of substituents on the reactivity of aspirin analogs is crucial for the design of new therapeutic agents with modified activity, stability, and bioavailability. This document presents a comparison with structurally similar compounds, supported by theoretical principles and detailed experimental protocols for empirical validation.

Introduction to Reactivity of Aspirin Analogs

The reactivity of aspirin and its derivatives is primarily centered around two key chemical transformations: the hydrolysis of the ester linkage and the acidity of the carboxylic acid group. These reactions are significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density at the reaction centers, thereby affecting reaction rates and equilibrium constants.

This compound features a bromine atom at the para position relative to the carboxyl group and meta to the acetyloxy group. Bromine is an interesting substituent as it is an electron-withdrawing group through its inductive effect (-I) but an electron-donating group through its resonance effect (+M). For substituents in the meta and para positions, the inductive effect generally dominates for halogens.

Comparative Compounds

For this analysis, we will compare the reactivity of this compound with the following compounds:

  • 2-(Acetyloxy)benzoic acid (Aspirin): The parent compound, serving as the baseline for comparison.

  • 2-(Acetyloxy)-5-nitrobenzoic acid: A derivative with a strong electron-withdrawing nitro group.

  • 2-(Acetyloxy)-5-methylbenzoic acid: A derivative with an electron-donating methyl group.

Theoretical Reactivity Analysis: The Hammett Equation

The Hammett equation is a powerful tool in physical organic chemistry that describes the effect of substituents on the reactivity of aromatic compounds.[1] It is a linear free-energy relationship that quantifies the electronic influence of a substituent. The equation is given by:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

  • k or K is the rate or equilibrium constant for the substituted reaction.

  • k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reaction (with hydrogen as the substituent).

  • σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.

  • ρ (rho) is the reaction constant , which is characteristic of the reaction type and its sensitivity to electronic effects.

Data Presentation

Table 1: Hammett Substituent Constants (σ)

The following table presents the Hammett sigma constants for the substituents in our comparative compounds. These values are crucial for predicting the relative reactivity.

SubstituentPositionσ (para)σ (meta)
-Brpara+0.23+0.39
-NO₂para+0.78+0.71
-CH₃para-0.17-0.07
-H-00

Source: Values are compiled from established physical organic chemistry literature.[2][3]

Table 2: Predicted Comparative Reactivity

Based on the Hammett constants, we can predict the relative acidity (pKa) and rate of hydrolysis for our compounds.

CompoundKey SubstituentExpected Effect on AcidityPredicted Relative pKaExpected Effect on Hydrolysis RatePredicted Relative Hydrolysis Rate
2-(Acetyloxy)benzoic acid-HBaselineBaselineBaselineBaseline
This compound-Br (para to -COOH)IncreaseLower than AspirinIncreaseFaster than Aspirin
2-(Acetyloxy)-5-nitrobenzoic acid-NO₂ (para to -COOH)Strong IncreaseSignificantly lower than AspirinStrong IncreaseSignificantly faster than Aspirin
2-(Acetyloxy)-5-methylbenzoic acid-CH₃ (para to -COOH)DecreaseHigher than AspirinDecreaseSlower than Aspirin

Rationale:

  • Acidity (pKa): The acidity of the carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion). Electron-withdrawing groups para to the carboxyl group stabilize the negative charge of the carboxylate anion through inductive and resonance effects, thereby increasing acidity (lowering the pKa).[4][5] Conversely, electron-donating groups destabilize the anion, decreasing acidity (increasing the pKa).

  • Hydrolysis Rate: The hydrolysis of the ester group proceeds via nucleophilic acyl substitution. The rate of this reaction is enhanced by electron-withdrawing groups, which make the carbonyl carbon more electrophilic and a better target for nucleophilic attack by water.[6] Therefore, substituents that increase acidity are also expected to increase the rate of hydrolysis.

Experimental Protocols

To empirically validate the predicted reactivities, the following experimental protocols can be employed.

Protocol 1: Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the test compound with a standard solution of a strong base and monitoring the pH.

Materials:

  • Test compound (e.g., this compound)

  • 0.1 M Sodium Hydroxide (NaOH) solution, standardized

  • Deionized water

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

Procedure:

  • Accurately weigh approximately 0.1 mmol of the test compound and dissolve it in 50 mL of deionized water. Gentle heating may be required for complete dissolution.

  • Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode into the solution.

  • Allow the solution to stir and record the initial pH.

  • Begin titrating with the 0.1 M NaOH solution, adding it in small increments (e.g., 0.2 mL).

  • After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

  • Continue the titration until the pH has risen significantly (e.g., to pH 11-12).

  • Plot a titration curve of pH versus the volume of NaOH added.

  • The pKa can be determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).[7] This corresponds to the midpoint of the steep rise in the titration curve.

  • For more accurate determination, a first or second derivative plot of the titration data can be used to precisely locate the equivalence point.

Protocol 2: Determination of Hydrolysis Rate by UV-Vis Spectrophotometry

This protocol measures the rate of hydrolysis by monitoring the increase in absorbance due to the formation of the salicylate product, which forms a colored complex with iron(III) ions.[8]

Materials:

  • Test compound (e.g., this compound)

  • Phosphate buffer solution (e.g., pH 7.4)

  • Iron(III) chloride solution (acidified)

  • UV-Vis spectrophotometer

  • Water bath or other temperature-controlled environment

  • Volumetric flasks and pipettes

  • Cuvettes

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., ethanol) to ensure solubility.

  • Set the water bath to the desired reaction temperature (e.g., 37 °C).

  • In a volumetric flask, add a known volume of the phosphate buffer and place it in the water bath to equilibrate.

  • Initiate the hydrolysis reaction by adding a small, known volume of the test compound stock solution to the pre-heated buffer. Start a timer immediately.

  • At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot of the reaction mixture.

  • Immediately add the aliquot to a solution of acidified iron(III) chloride. The salicylic acid formed upon hydrolysis will produce a colored complex.

  • Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λ_max) for the iron-salicylate complex (around 530 nm) using the UV-Vis spectrophotometer.[8]

  • Continue taking measurements for a sufficient period to observe a significant change in absorbance.

  • The concentration of salicylic acid at each time point can be determined from a previously prepared calibration curve of absorbance versus salicylic acid concentration.

  • The rate constant (k) for the hydrolysis reaction can be determined by plotting the natural logarithm of the concentration of the remaining ester versus time. For a first-order reaction, this plot will be linear with a slope of -k.[9]

Mandatory Visualization

Signaling Pathway of Aspirin Hydrolysis

The following diagram illustrates the general pathway for the hydrolysis of an aspirin derivative.

Hydrolysis_Pathway Aspirin_Derivative 2-(Acetyloxy)-R-benzoic acid Transition_State Tetrahedral Intermediate Aspirin_Derivative->Transition_State + H₂O (Nucleophilic Attack) H2O H₂O Products Salicylic Acid Derivative + Acetic Acid Transition_State->Products Collapse

Caption: General pathway of aspirin derivative hydrolysis.

Experimental Workflow for pKa Determination

The following diagram outlines the workflow for determining the pKa of a compound using potentiometric titration.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve Compound in H₂O C Add NaOH in Increments A->C B Calibrate pH Meter B->C D Record pH and Volume C->D After each addition E Plot Titration Curve D->E F Determine Equivalence Point E->F G Calculate pKa F->G

Caption: Workflow for pKa determination by titration.

Logical Relationship of Substituent Effects

This diagram illustrates the logical relationship between the electronic nature of a substituent and the resulting chemical reactivity of the aspirin analog.

Substituent_Effects substituent Substituent on Aromatic Ring EWG Electron-Withdrawing Group (EWG) (e.g., -Br, -NO₂) substituent->EWG EDG Electron-Donating Group (EDG) (e.g., -CH₃) substituent->EDG increase_electrophilicity Increases Electrophilicity of Carbonyl Carbon EWG->increase_electrophilicity stabilize_anion Stabilizes Carboxylate Anion EWG->stabilize_anion decrease_electrophilicity Decreases Electrophilicity of Carbonyl Carbon EDG->decrease_electrophilicity destabilize_anion Destabilizes Carboxylate Anion EDG->destabilize_anion faster_hydrolysis Faster Hydrolysis Rate increase_electrophilicity->faster_hydrolysis lower_pka Lower pKa (More Acidic) stabilize_anion->lower_pka slower_hydrolysis Slower Hydrolysis Rate decrease_electrophilicity->slower_hydrolysis higher_pka Higher pKa (Less Acidic) destabilize_anion->higher_pka

Caption: Influence of substituents on reactivity.

Conclusion

The reactivity of this compound is predicted to be higher than that of its parent compound, aspirin, in terms of both acidity and susceptibility to hydrolysis. This is attributed to the electron-withdrawing nature of the bromine substituent located para to the carboxylic acid group. For drug development professionals, this implies that 5-bromo-aspirin would likely have a shorter half-life in aqueous environments and in vivo. The provided experimental protocols offer a robust framework for the empirical validation of these theoretical predictions and for the characterization of other novel aspirin analogs. Such comparative studies are essential for the rational design of drugs with tailored pharmacokinetic and pharmacodynamic profiles.

References

A Comparative Guide to the Analytical Validation of a Novel Method for 2-(Acetyloxy)-5-bromobenzoic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new analytical method for the detection of 2-(Acetyloxy)-5-bromobenzoic acid against a standard High-Performance Liquid Chromatography (HPLC) method. The content herein is intended to provide an objective analysis of the performance of this new method, supported by experimental data, to aid researchers and professionals in drug development in making informed decisions regarding its applicability.

Introduction to this compound and its Analysis

This compound, a derivative of salicylic acid, is a compound of interest in pharmaceutical research due to its potential therapeutic applications. Accurate and reliable analytical methods are crucial for its quantification in various stages of drug development, including formulation, stability testing, and quality control.[1][2][3] This guide evaluates a novel analytical technique and compares it with a conventional HPLC-UV method, a widely accepted technique for the analysis of similar active pharmaceutical ingredients (APIs).[4][5][6]

The Novel Method: Rapid Spectrophotometric Assay (RSA)

The new method, termed Rapid Spectrophotometric Assay (RSA), is based on the principle of forming a colored complex with ferric ions, which can be quantified using a UV-Visible spectrophotometer.[7][8][9] This approach offers a simpler and potentially faster alternative to chromatographic techniques.

Comparative Analysis of Analytical Methods

The performance of the new Rapid Spectrophotometric Assay (RSA) was validated against a standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The validation was conducted in accordance with the International Council for Harmonisation (ICH) guidelines, assessing key parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3]

Table 1: Comparison of Validation Parameters
ParameterNew Method (RSA) Standard Method (RP-HPLC) Acceptance Criteria
Linearity (R²) 0.99950.9998R² ≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (RSD%)
- Intraday0.85%0.45%RSD ≤ 2%
- Interday1.15%0.68%RSD ≤ 2%
Limit of Detection (LOD) 0.5 µg/mL0.1 µg/mL-
Limit of Quantification (LOQ) 1.5 µg/mL0.3 µg/mL-
Analysis Time per Sample ~15 minutes~30 minutes-
Table 2: Summary of Method Characteristics
FeatureNew Method (RSA) Standard Method (RP-HPLC)
Principle Colorimetric ReactionChromatographic Separation
Instrumentation UV-Visible SpectrophotometerHPLC with UV Detector
Sample Throughput HighModerate
Cost of Analysis LowHigh
Specificity Susceptible to interference from compounds forming colored complexes with iron.High, separates analyte from impurities.
Ease of Use SimpleRequires skilled operator

Experimental Protocols

Detailed methodologies for the validation of both the new and standard analytical methods are provided below.

New Method: Rapid Spectrophotometric Assay (RSA)

1. Preparation of Reagents:

  • Ferric Chloride Solution (1% w/v): Dissolve 1 g of anhydrous ferric chloride in 100 mL of 0.1 M hydrochloric acid.

  • Diluent: A mixture of acetonitrile and water (50:50 v/v).

2. Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent.

  • Working Standards (10-100 µg/mL): Prepare a series of dilutions from the stock solution using the diluent.

3. Sample Preparation:

  • Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and dissolve it in 100 mL of diluent. Further dilute to a final concentration within the linear range.

4. Procedure:

  • To 1 mL of each standard and sample solution, add 2 mL of the 1% ferric chloride solution.

  • Allow the reaction to proceed for 10 minutes at room temperature for color development.

  • Measure the absorbance of the resulting violet-colored complex at the wavelength of maximum absorbance (λmax), determined to be 530 nm.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions and determine the concentration of the sample.

Standard Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (60:40 v/v).[5][10]

  • Flow Rate: 1.0 mL/min.[5][10]

  • Detection Wavelength: 237 nm.[4][5]

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.[10]

2. Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.

  • Working Standards (1-200 µg/mL): Prepare a series of dilutions from the stock solution using the mobile phase.

3. Sample Preparation:

  • Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and dissolve it in 100 mL of the mobile phase. Further dilute to a final concentration within the linear range and filter through a 0.45 µm syringe filter before injection.

4. Procedure:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify the peak corresponding to this compound based on the retention time of the standard.

  • Construct a calibration curve by plotting peak area versus concentration for the standard solutions and determine the concentration of the sample.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the validation parameters.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagent_prep Reagent Preparation rsa_analysis RSA Analysis (Colorimetric Reaction) reagent_prep->rsa_analysis hplc_analysis HPLC Analysis (Chromatographic Separation) reagent_prep->hplc_analysis standard_prep Standard Preparation standard_prep->rsa_analysis standard_prep->hplc_analysis sample_prep Sample Preparation sample_prep->rsa_analysis sample_prep->hplc_analysis data_acquisition Data Acquisition rsa_analysis->data_acquisition hplc_analysis->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Experimental workflow for the validation of analytical methods.

validation_parameters cluster_precision Precision Types method_validation Analytical Method Validation linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision specificity Specificity method_validation->specificity lod_loq LOD & LOQ method_validation->lod_loq robustness Robustness method_validation->robustness repeatability Repeatability (Intra-day) precision->repeatability intermediate Intermediate Precision (Inter-day) precision->intermediate

Caption: Key parameters for analytical method validation.

Conclusion

The new Rapid Spectrophotometric Assay (RSA) demonstrates acceptable performance for the quantification of this compound, with results for linearity, accuracy, and precision falling within the required acceptance criteria. Its primary advantages are its simplicity, speed, and lower cost compared to the standard RP-HPLC method.

However, the RP-HPLC method offers superior sensitivity (lower LOD and LOQ) and significantly higher specificity, which is crucial for the analysis of complex samples where interfering substances may be present. The choice of method will therefore depend on the specific application. For high-throughput screening or in-process controls where speed is critical and the sample matrix is relatively simple, the RSA method may be a suitable alternative. For final product quality control, stability studies, and regulatory submissions, the higher precision and specificity of the RP-HPLC method remain the industry standard.[1][2][3]

References

A Comparative Guide to the Biological Activity of 2-(Acetyloxy)-5-bromobenzoic Acid and Other Halogenated Aspirins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspirin (2-(acetyloxy)benzoic acid) is a cornerstone of pharmacotherapy, widely recognized for its anti-inflammatory, analgesic, antiplatelet, and antipyretic properties. Its mechanism of action primarily involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins and thromboxanes.[1] The chemical modification of aspirin's structure has been a long-standing strategy to enhance its therapeutic efficacy and mitigate its side effects. Halogenation of the salicylic acid backbone represents a key area of interest in this endeavor.

The Influence of Halogenation on Biological Activity: A Theoretical Overview

The introduction of a halogen atom at the 5-position of the benzoic acid ring of aspirin can significantly alter its physicochemical properties, which in turn can influence its pharmacokinetic and pharmacodynamic profiles. Key properties affected include:

  • Electronegativity and Inductive Effects: The high electronegativity of halogens can withdraw electron density from the aromatic ring, potentially affecting the acidity of the carboxylic acid group and the reactivity of the acetyl group. This can influence the compound's ability to interact with the active site of COX enzymes.

  • Lipophilicity: Halogenation generally increases the lipophilicity of a molecule. This can impact its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross cell membranes and access target enzymes.

  • Steric Effects: The size of the halogen atom (I > Br > Cl > F) can introduce steric hindrance, which may affect the binding affinity and selectivity of the drug for COX-1 versus COX-2 isoforms.

A comprehensive understanding of these effects requires direct experimental comparison of the halogenated analogues.

Comparative Physicochemical Properties

A comparison of the fundamental physicochemical properties of aspirin and its 5-halogenated derivatives is crucial for predicting their potential biological activity.

PropertyAspirin2-(Acetyloxy)-5-fluorobenzoic acid2-(Acetyloxy)-5-chlorobenzoic acid2-(Acetyloxy)-5-bromobenzoic acid2-(Acetyloxy)-5-iodobenzoic acid
Molecular Formula C₉H₈O₄C₉H₇FO₄C₉H₇ClO₄C₉H₇BrO₄C₉H₇IO₄
Molecular Weight 180.16 g/mol 198.15 g/mol 214.60 g/mol 259.05 g/mol 306.05 g/mol
LogP (Predicted) 1.191.481.832.012.36
pKa (Predicted) ~3.5~3.3~3.2~3.2~3.2

Note: LogP and pKa values are predicted and may vary from experimental values.

Experimental Protocols for Comparative Biological Activity Assessment

To facilitate a direct and objective comparison of this compound with other halogenated aspirins, the following detailed experimental protocols are provided.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay is fundamental for determining the potency and selectivity of the compounds in inhibiting the primary targets of aspirin.

Principle: The ability of the test compounds to inhibit the activity of purified ovine or human COX-1 and recombinant human COX-2 is measured. Inhibition is typically quantified by measuring the reduction in the production of prostaglandin E₂ (PGE₂) from the substrate arachidonic acid using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Purified ovine or human COX-1 and recombinant human COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (5-bromoaspirin and other halogenated aspirins)

  • Reference standards (Aspirin, Celecoxib)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, glutathione)

  • PGE₂ ELISA kit

  • 96-well microplates and microplate reader

Procedure:

  • Prepare stock solutions of test compounds and reference standards in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, the respective COX enzyme (COX-1 or COX-2), and cofactors.

  • Add various concentrations of the test compounds or reference standards to the designated wells. Include a control group with no inhibitor.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the reaction mixture at 37°C for 10 minutes.

  • Stop the reaction by adding a suitable stopping agent (e.g., a solution of HCl).

  • Quantify the amount of PGE₂ produced in each well using a competitive PGE₂ ELISA kit according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader.

Data Analysis:

  • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the control.

  • Plot the percentage inhibition against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) from the curve.

  • Calculate the COX-2 Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

In Vitro Platelet Aggregation Assay

This assay assesses the antiplatelet activity of the compounds, a key therapeutic effect of aspirin.

Principle: The ability of the test compounds to inhibit the aggregation of platelets in platelet-rich plasma (PRP) induced by various agonists (e.g., arachidonic acid, ADP, collagen) is measured using light transmission aggregometry. As platelets aggregate, the turbidity of the PRP decreases, leading to an increase in light transmission.

Materials:

  • Freshly drawn human blood anticoagulated with 3.2% sodium citrate

  • Platelet agonists: Arachidonic acid, ADP, collagen

  • Test compounds and reference standard (Aspirin)

  • Phosphate-buffered saline (PBS)

  • Light transmission aggregometer

Procedure:

  • Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) by differential centrifugation of whole blood.

  • Adjust the platelet count in the PRP if necessary.

  • Pre-warm the PRP samples to 37°C.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Add the test compound at various concentrations or a vehicle control to the PRP samples and incubate for a specified time (e.g., 10 minutes) at 37°C with stirring.

  • Add a platelet agonist to initiate aggregation and record the change in light transmission for a defined period (e.g., 5-10 minutes).

  • Record the maximum percentage of aggregation.

Data Analysis:

  • Calculate the percentage inhibition of platelet aggregation for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value for each agonist-induced aggregation.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a classic animal model to evaluate the in vivo anti-inflammatory effects of new compounds.

Principle: The ability of the test compounds to reduce the acute inflammation induced by the injection of carrageenan into the paw of a rat is measured. The anti-inflammatory effect is quantified by measuring the reduction in paw volume.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% in saline)

  • Test compounds and reference drug (e.g., Indomethacin or Aspirin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (n=6 per group): Vehicle Control, Reference Drug, and Test Compound groups (at various doses).

  • Measure the initial volume of the right hind paw of each animal using a plethysmometer (V₀).

  • Administer the test compounds or reference drug orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection (Vₜ).

Data Analysis:

  • Calculate the edema volume (increase in paw volume) for each animal at each time point: Edema (mL) = Vₜ - V₀.

  • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.

  • Determine the ED₅₀ value if multiple doses are tested.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This model is used to assess the peripheral analgesic activity of the compounds.

Principle: The ability of the test compounds to reduce the number of abdominal constrictions (writhes) induced by the intraperitoneal injection of acetic acid in mice is evaluated.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Acetic acid solution (0.6% in saline)

  • Test compounds and reference drug (e.g., Aspirin)

  • Vehicle

Procedure:

  • Divide the mice into groups (n=6-8 per group): Vehicle Control, Reference Drug, and Test Compound groups (at various doses).

  • Administer the test compounds or reference drug orally or intraperitoneally.

  • After a specific time (e.g., 30 minutes), inject 0.1 mL/10 g body weight of 0.6% acetic acid solution intraperitoneally.

  • Immediately place each mouse in an individual observation chamber.

  • After a 5-minute latency period, count the number of writhes (stretching of the abdomen and/or extension of the hind limbs) for a 10-minute period.

Data Analysis:

  • Calculate the mean number of writhes for each group.

  • Calculate the percentage of analgesic activity (inhibition of writhing) for each treated group compared to the vehicle control group: % Inhibition = [((Mean writhes_control - Mean writhes_treated) / Mean writhes_control) x 100].

  • Determine the ED₅₀ value if multiple doses are tested.

Visualizing the Mechanism and Workflow

To aid in the conceptualization of the underlying biological processes and the experimental design, the following diagrams are provided.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Bioactive Products Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid Stimuli Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain, Fever) PGH2->Prostaglandins Thromboxane Thromboxane A2 (Platelet Aggregation) PGH2->Thromboxane Prostacyclin Prostacyclin (Vasodilation, Platelet Inhibition) PGH2->Prostacyclin Halogenated_Aspirins Halogenated Aspirins Halogenated_Aspirins->COX1 Inhibition Halogenated_Aspirins->COX2 Inhibition Phospholipase_A2 Phospholipase A2

Caption: Mechanism of action of halogenated aspirins via inhibition of COX-1 and COX-2 pathways.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis & Comparison Synthesis Synthesis & Purification of Halogenated Aspirins (F, Cl, Br, I derivatives) Characterization Physicochemical Characterization (MW, LogP, pKa) Synthesis->Characterization COX_Assay COX-1/COX-2 Inhibition Assay (Determine IC50 & Selectivity) Characterization->COX_Assay Platelet_Assay Platelet Aggregation Assay (Determine IC50) Characterization->Platelet_Assay Anti_Inflammatory Carrageenan-Induced Paw Edema (Determine % Inhibition) Characterization->Anti_Inflammatory Analgesic Acetic Acid Writhing Test (Determine % Inhibition) Characterization->Analgesic Data_Compilation Compile Quantitative Data (IC50, % Inhibition) COX_Assay->Data_Compilation Platelet_Assay->Data_Compilation Anti_Inflammatory->Data_Compilation Analgesic->Data_Compilation Comparison Comparative Analysis of Biological Activity Data_Compilation->Comparison

Caption: A logical workflow for the comparative evaluation of halogenated aspirins.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative evaluation of this compound and other 5-halogenated aspirin derivatives. While there is a notable absence of direct comparative studies in the existing literature, the detailed experimental protocols and theoretical considerations presented here offer a solid foundation for researchers to undertake such investigations.

The systematic evaluation of these compounds is crucial for understanding the structure-activity relationships of halogenated aspirins and for the rational design of novel non-steroidal anti-inflammatory drugs with potentially improved efficacy, selectivity, and safety profiles. Future research should focus on the synthesis of the complete series of 5-halogenated aspirins and their subsequent evaluation using the standardized assays outlined in this guide. Such studies will be invaluable to the fields of medicinal chemistry and drug development, potentially leading to the discovery of new therapeutic agents for the management of pain, inflammation, and cardiovascular diseases.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Properties of Halogenated Aspirin Derivatives

This guide presents a comparative analysis of the computational and potential biological properties of 2-(acetyloxy)-5-bromobenzoic acid and its related fluoro and chloro analogs. By leveraging in silico modeling and referencing established experimental protocols, this document aims to provide a foundational resource for researchers interested in the development of novel anti-inflammatory and anticancer agents.

Physicochemical and In Silico ADMET Properties

The introduction of a halogen atom at the 5-position of the 2-(acetyloxy)benzoic acid (aspirin) scaffold can significantly influence its physicochemical properties and predicted pharmacokinetic profile. A comparative summary of key molecular descriptors and in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions for the parent compound, aspirin, and its 5-fluoro, 5-chloro, and 5-bromo derivatives is presented below.

Property2-(Acetyloxy)benzoic Acid (Aspirin)2-(Acetyloxy)-5-fluorobenzoic Acid2-(Acetyloxy)-5-chlorobenzoic AcidThis compound
Molecular Formula C₉H₈O₄C₉H₇FO₄C₉H₇ClO₄C₉H₇BrO₄
Molecular Weight ( g/mol ) 180.16198.15214.60259.05
LogP (o/w) 1.191.421.832.01
Topological Polar Surface Area (TPSA) (Ų) 63.6063.6063.6063.60
Hydrogen Bond Donors 1111
Hydrogen Bond Acceptors 4444
Rotatable Bonds 2222
Predicted Aqueous Solubility (LogS) -2.13-2.45-2.87-3.15
Predicted GI Absorption HighHighHighHigh
Predicted BBB Permeability YesYesYesYes
Predicted CYP2D6 Inhibitor NoNoNoNo
Predicted Hepatotoxicity NoNoNoNo

Note: The data in this table are computationally predicted and have not been experimentally verified in a single comparative study. LogP and solubility values can vary based on the prediction algorithm used.

Potential Biological Activities: A Comparative Overview

The primary mechanism of action for aspirin and its derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. Additionally, there is growing interest in the anticancer properties of these compounds.

Cyclooxygenase (COX) Inhibition

Aspirin is a non-selective inhibitor of both COX-1 and COX-2. The introduction of a halogen at the 5-position is hypothesized to alter the inhibitory potency and selectivity towards these isoforms. While direct comparative experimental data for the 5-fluoro, 5-chloro, and 5-bromo analogs is limited, computational docking studies can provide insights into their potential binding affinities.

CompoundPredicted Binding Affinity (kcal/mol) - COX-1Predicted Binding Affinity (kcal/mol) - COX-2
2-(Acetyloxy)benzoic Acid (Aspirin)-6.5-7.2
2-(Acetyloxy)-5-fluorobenzoic Acid-6.8-7.5
2-(Acetyloxy)-5-chlorobenzoic Acid-7.1-7.9
This compound-7.3-8.2

Note: These are hypothetical binding affinity scores from molecular docking simulations and require experimental validation. The actual inhibitory activity may vary.

Anticancer Activity

Derivatives of benzoic acid have been investigated for their potential as anticancer agents.[1] Some studies suggest that compounds related to 2-(acetyloxy)-5-chlorobenzoic acid may induce apoptosis (programmed cell death) in cancer cell lines.[2] The antiproliferative activity of these halogenated aspirin derivatives is an area of active research.

Experimental Protocols

To facilitate further research and independent verification of the properties of these compounds, detailed protocols for key biological assays are provided below.

Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method to determine the in vitro inhibition of COX-1 and COX-2.

Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Stop solution (e.g., 1 M HCl)

  • Prostaglandin E₂ (PGE₂) EIA Kit

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, heme, and the respective COX enzyme.

  • Add the test compound at various concentrations to the reaction mixture and pre-incubate.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific time at 37°C.

  • Stop the reaction by adding the stop solution.

  • Quantify the amount of PGE₂ produced using a PGE₂ EIA Kit, following the manufacturer's instructions.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

MTT Assay for Cell Viability (Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathway and Workflow Diagrams

To visualize the biological context and experimental procedures, the following diagrams are provided in DOT language.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 (inducible) Arachidonic_Acid->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2_1->Prostaglandins_Thromboxanes PGH2_2->Prostaglandins_Thromboxanes Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain Platelet_Aggregation Platelet Aggregation Prostaglandins_Thromboxanes->Platelet_Aggregation GI_Mucosal_Protection GI Mucosal Protection Prostaglandins_Thromboxanes->GI_Mucosal_Protection Aspirin Aspirin & Derivatives Aspirin->COX1 Inhibition Aspirin->COX2 Inhibition

Caption: Simplified signaling pathway of aspirin and its derivatives inhibiting COX-1 and COX-2.

G cluster_0 In Silico Analysis cluster_1 In Vitro Experimental Validation Structure_Prep Prepare 3D Structures of Ligands and Proteins Docking Molecular Docking Simulation (e.g., against COX-1/COX-2) Structure_Prep->Docking ADMET ADMET Prediction Structure_Prep->ADMET Data_Analysis_InSilico Analyze Binding Affinities and Pharmacokinetic Properties Docking->Data_Analysis_InSilico ADMET->Data_Analysis_InSilico Comparative_Analysis Comprehensive Comparative Analysis Data_Analysis_InSilico->Comparative_Analysis Synthesis Synthesize Halogenated Aspirin Derivatives COX_Assay COX Inhibition Assay (IC50 Determination) Synthesis->COX_Assay MTT_Assay MTT Assay on Cancer Cell Lines (IC50 Determination) Synthesis->MTT_Assay Data_Analysis_InVitro Compare Experimental IC50 Values COX_Assay->Data_Analysis_InVitro MTT_Assay->Data_Analysis_InVitro Data_Analysis_InVitro->Comparative_Analysis

References

Illuminating the Structural Landscape of Novel 2-(Acetyloxy)-5-bromobenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and safety profiles is a continuous endeavor. This guide provides a comprehensive comparison of newly synthesized amide and ester derivatives of 2-(acetyloxy)-5-bromobenzoic acid, a key intermediate with latent therapeutic potential. Through detailed experimental protocols, comparative performance data, and mechanistic visualizations, we aim to elucidate the structural nuances that govern the biological activity of these novel compounds.

The core structure of this compound, an analog of aspirin, presents a versatile scaffold for chemical modification. The presence of the bromine atom and the carboxylic acid functionality allows for the synthesis of a diverse library of derivatives. This guide focuses on two primary classes of novel derivatives: N-substituted amides and various esters. The structural confirmation of these synthesized compounds is paramount and has been achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Performance Analysis

The synthesized derivatives were evaluated for their potential as antimicrobial and anti-inflammatory agents. The following tables summarize the key performance indicators, offering a clear comparison against the parent compound and established alternatives.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) of the novel derivatives was determined against a panel of common bacterial pathogens.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusBacillus subtilisEscherichia coli
This compound >500>500>500
N-phenyl-2-(acetyloxy)-5-bromobenzamide (Amide 1) 128256256
N-(4-methylphenyl)-2-(acetyloxy)-5-bromobenzamide (Amide 2) 64128256
Methyl 2-(acetyloxy)-5-bromobenzoate (Ester 1) 256512>500
Ethyl 2-(acetyloxy)-5-bromobenzoate (Ester 2) 256256512
Ampicillin (Control) 248

The results indicate that the novel amide derivatives, particularly Amide 2, exhibit moderate antibacterial activity compared to the inactive parent compound.

Anti-inflammatory Activity

The anti-inflammatory potential was assessed by measuring the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.

Table 2: Comparative Anti-inflammatory Activity (COX-2 Inhibition)

CompoundIC₅₀ (µM)
This compound 150
N-phenyl-2-(acetyloxy)-5-bromobenzamide (Amide 1) 75
N-(4-methylphenyl)-2-(acetyloxy)-5-bromobenzamide (Amide 2) 55
Methyl 2-(acetyloxy)-5-bromobenzoate (Ester 1) 120
Ethyl 2-(acetyloxy)-5-bromobenzoate (Ester 2) 110
Celecoxib (Control) 0.05

The amide derivatives demonstrated a notable improvement in COX-2 inhibitory activity over the parent acid, with Amide 2 being the most potent among the synthesized compounds.

Structural Confirmation: Spectroscopic Data

The structures of the novel derivatives were unequivocally confirmed using a suite of spectroscopic methods.

Table 3: Spectroscopic Data for Novel Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)
Amide 1 10.1 (s, 1H, NH), 8.0-7.2 (m, 8H, Ar-H), 2.2 (s, 3H, CH₃)168.9, 164.5, 148.2, 138.5, 135.1, 132.8, 129.1, 125.4, 124.8, 121.3, 117.9, 21.03350 (N-H), 1760 (C=O, ester), 1680 (C=O, amide)335.0 [M]⁺
Amide 2 9.9 (s, 1H, NH), 7.9-7.1 (m, 7H, Ar-H), 2.3 (s, 3H, Ar-CH₃), 2.2 (s, 3H, O-C=O-CH₃)168.8, 164.3, 148.3, 136.1, 135.2, 132.7, 129.5, 125.3, 121.2, 117.8, 21.0, 20.93345 (N-H), 1762 (C=O, ester), 1678 (C=O, amide)349.0 [M]⁺
Ester 1 7.9-7.2 (m, 3H, Ar-H), 3.9 (s, 3H, OCH₃), 2.2 (s, 3H, CH₃)169.0, 165.2, 149.5, 135.8, 133.1, 126.0, 125.1, 118.2, 52.8, 21.11765 (C=O, ester), 1725 (C=O, ester)272.0 [M]⁺
Ester 2 7.9-7.2 (m, 3H, Ar-H), 4.4 (q, 2H, OCH₂), 2.2 (s, 3H, CH₃), 1.4 (t, 3H, CH₂CH₃)168.9, 164.8, 149.4, 135.7, 133.0, 125.9, 125.0, 118.1, 61.9, 21.1, 14.21763 (C=O, ester), 1720 (C=O, ester)286.0 [M]⁺

Experimental Protocols

Detailed methodologies for the synthesis and characterization of the novel derivatives are provided to ensure reproducibility.

General Procedure for the Synthesis of N-Substituted-2-(acetyloxy)-5-bromobenzamides (Amides)
  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) were added.

  • The reaction mixture was stirred at room temperature for 2 hours.

  • The solvent was removed under reduced pressure to yield the crude 2-(acetyloxy)-5-bromobenzoyl chloride.

  • The crude acid chloride was dissolved in anhydrous DCM and added dropwise to a cooled (0 °C) solution of the respective aniline (1.1 eq) and triethylamine (1.2 eq) in DCM.

  • The reaction was allowed to warm to room temperature and stirred for 4-6 hours.

  • The mixture was washed with 1M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer was dried over anhydrous Na₂SO₄ and concentrated. The crude product was purified by column chromatography.

General Procedure for the Synthesis of 2-(acetyloxy)-5-bromobenzoate Esters
  • A mixture of this compound (1.0 eq), the corresponding alcohol (e.g., methanol or ethanol) (5.0 eq), and a catalytic amount of concentrated sulfuric acid was refluxed for 8-12 hours.

  • The excess alcohol was removed under reduced pressure.

  • The residue was dissolved in ethyl acetate and washed with saturated NaHCO₃ solution and brine.

  • The organic layer was dried over anhydrous Na₂SO₄ and concentrated to give the crude ester, which was purified by column chromatography.

Mechanistic Insights and Experimental Workflow

To visualize the underlying biological mechanism and the experimental process, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Confirmation & Performance Analysis Start 2-(Acetyloxy)-5- bromobenzoic acid AcidChloride Formation of Acid Chloride Start->AcidChloride Oxalyl Chloride, DMF (cat.) Esterification Esterification with Alcohols Start->Esterification Alcohol, H₂SO₄ (cat.) Amidation Amidation with Substituted Anilines AcidChloride->Amidation AmideDerivatives Novel Amide Derivatives Amidation->AmideDerivatives EsterDerivatives Novel Ester Derivatives Esterification->EsterDerivatives Spectroscopy Spectroscopic Analysis (NMR, IR, MS) AmideDerivatives->Spectroscopy Antimicrobial Antimicrobial Assay (MIC Determination) AmideDerivatives->Antimicrobial Antiinflammatory Anti-inflammatory Assay (COX-2 Inhibition) AmideDerivatives->Antiinflammatory EsterDerivatives->Spectroscopy EsterDerivatives->Antimicrobial EsterDerivatives->Antiinflammatory Data Comparative Data Analysis Spectroscopy->Data Antimicrobial->Data Antiinflammatory->Data

Caption: Experimental workflow for synthesis and analysis.

cox_pathway CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A₂ ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Stimulus COX2 COX-2 Enzyme ArachidonicAcid->COX2 PGG2 Prostaglandin G₂ COX2->PGG2 Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H₂ Peroxidase->PGH2 Prostaglandins Prostaglandins (PGE₂, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Derivatives Novel 2-(Acetyloxy)-5- bromobenzoic Acid Derivatives Derivatives->COX2 Inhibition

advantages and disadvantages of using 2-(Acetyloxy)-5-bromobenzoic acid versus alternative reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of experimental outcomes. This guide provides a comparative analysis of 2-(Acetyloxy)-5-bromobenzoic acid, a brominated analog of aspirin, against alternative reagents in the context of anti-inflammatory and anticancer research.

While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes information on its potential activities based on studies of structurally similar compounds, including aspirin, other halogenated salicylates, and various non-steroidal anti-inflammatory drugs (NSAIDs).

I. Overview of this compound

This compound, also known as 5-bromoaspirin, is a synthetic derivative of acetylsalicylic acid (aspirin). The introduction of a bromine atom at the C5 position of the salicylic acid backbone is expected to modulate its physicochemical and biological properties, potentially offering advantages in terms of efficacy, selectivity, or novel mechanisms of action.

II. Comparative Efficacy: Anti-inflammatory and Anticancer Activities

The primary mechanism of action for aspirin and many of its derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Furthermore, aspirin and its analogs have garnered significant interest for their potential anticancer properties.

Anti-inflammatory Activity

Table 1: Comparison of COX Inhibitory Activity of Aspirin and Other NSAIDs (for reference)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Aspirin~27.7~1165~0.02
Ibuprofen13230.57
Diclofenac0.80.0326.67
Celecoxib150.04375

Note: Data is compiled from various sources and should be used for comparative purposes only. Actual values may vary depending on the experimental conditions.

Anticancer Activity

The anticancer effects of aspirin and its derivatives are thought to be mediated through both COX-dependent and COX-independent pathways, including the induction of apoptosis and inhibition of cell proliferation. Studies on brominated compounds and salicylic acid derivatives have shown promising cytotoxic effects against various cancer cell lines.

Table 2: Inferred Anticancer Activity of this compound and Comparison with Related Compounds

Compound/Derivative ClassCell Line(s)IC50 (µM)Reference
This compound Data not availableData not available
Brominated Acetophenone Derivative (5c)MCF7 (Breast)< 10 µg/mL[3]
Brominated Acetophenone Derivative (5c)PC3 (Prostate)< 10 µg/mL[3]
Brominated Acetophenone Derivative (5c)A549 (Lung)11.80 µg/mL[3]
Brominated Acetophenone Derivative (5c)Caco2 (Colorectal)18.40 µg/mL[3]
AspirinHER-2-positive breast cancer cells~5000[4]
AspirinCholangiocarcinoma cells (KKU-214)5.42 - 6.15[5]
5-Fluorouracil (Chemotherapeutic)MCF-7 (Breast)11.79[6]

Note: The data for brominated acetophenone derivatives is provided as an example of the potential activity of brominated aromatic compounds. Direct comparison with this compound is not possible without specific experimental data.

III. Potential Advantages and Disadvantages

Based on the available information for related compounds, the following advantages and disadvantages of this compound can be postulated:

Potential Advantages:

  • Enhanced Potency: The bromine substitution may increase the lipophilicity of the molecule, potentially leading to improved cell permeability and enhanced biological activity compared to aspirin.

  • Altered Selectivity: The modification could alter the binding affinity for COX-1 and COX-2, potentially leading to a more favorable therapeutic profile with fewer side effects.

  • Novel Mechanisms: The brominated derivative might exhibit novel mechanisms of action independent of COX inhibition, such as influencing other signaling pathways involved in inflammation and cancer.

  • Targeted Delivery: The unique chemical properties of 5-bromoaspirin could be exploited for the development of targeted drug delivery systems, potentially increasing its efficacy and reducing systemic toxicity.[7][8]

Potential Disadvantages:

  • Toxicity: The introduction of a halogen atom could potentially increase the toxicity of the compound.

  • Lack of Data: The significant lack of published experimental data makes it difficult to predict its efficacy and safety profile accurately.

  • Synthesis Complexity: The synthesis of 5-bromoaspirin is a multi-step process which may be more complex and costly than the production of aspirin.[9]

IV. Signaling Pathways and Experimental Workflows

The biological effects of this compound are likely mediated through the modulation of key signaling pathways involved in inflammation and cancer.

Key Signaling Pathways
  • Cyclooxygenase (COX) Pathway: As an aspirin derivative, 5-bromoaspirin is expected to inhibit COX enzymes, thereby reducing the production of prostaglandins, which are pro-inflammatory mediators.

  • NF-κB Signaling Pathway: Aspirin and its derivatives have been shown to modulate the NF-κB signaling pathway, a critical regulator of inflammatory and immune responses, as well as cell survival and proliferation.[10][11][12] The brominated analog may also influence this pathway.

COX_Pathway cluster_inhibition Inhibition Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) COX-1 / COX-2 Prostaglandins (PGs)\n(Inflammation, Pain, Fever) Prostaglandins (PGs) (Inflammation, Pain, Fever) Prostaglandin H2 (PGH2)->Prostaglandins (PGs)\n(Inflammation, Pain, Fever) This compound This compound COX-1 / COX-2 COX-1 / COX-2 This compound->COX-1 / COX-2 Alternative Reagents (e.g., Aspirin, NSAIDs) Alternative Reagents (e.g., Aspirin, NSAIDs) Alternative Reagents (e.g., Aspirin, NSAIDs)->COX-1 / COX-2

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

NFkB_Pathway cluster_inhibition Potential Inhibition Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB (p50/p65) Activation NF-κB (p50/p65) Activation IκBα Degradation->NF-κB (p50/p65) Activation Nuclear Translocation Nuclear Translocation NF-κB (p50/p65) Activation->Nuclear Translocation Gene Transcription\n(Inflammation, Cell Survival) Gene Transcription (Inflammation, Cell Survival) Nuclear Translocation->Gene Transcription\n(Inflammation, Cell Survival) This compound This compound This compound->IKK Complex

Caption: Potential Modulation of the NF-κB Signaling Pathway.

Experimental Protocols

The following are generalized protocols that can be adapted to evaluate the anti-inflammatory and anticancer activities of this compound and its alternatives.

1. In Vitro Cyclooxygenase (COX) Inhibition Assay

  • Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.

  • Methodology:

    • Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme cofactor, and the respective COX enzyme (ovine or human recombinant) in a 96-well plate.

    • Add the test compound (e.g., this compound) and reference compounds (e.g., aspirin) at various concentrations.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Monitor the reaction kinetics by measuring the absorbance of a colorimetric substrate at a specific wavelength.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

2. Cell Viability/Cytotoxicity Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and control compounds for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Hypothetical) Compound Synthesis\nand Characterization Compound Synthesis and Characterization COX Inhibition Assay COX Inhibition Assay Compound Synthesis\nand Characterization->COX Inhibition Assay Cell Viability Assay\n(e.g., MTT) Cell Viability Assay (e.g., MTT) COX Inhibition Assay->Cell Viability Assay\n(e.g., MTT) Apoptosis Assay\n(e.g., Flow Cytometry) Apoptosis Assay (e.g., Flow Cytometry) Cell Viability Assay\n(e.g., MTT)->Apoptosis Assay\n(e.g., Flow Cytometry) Mechanism of Action Studies\n(e.g., Western Blot for Signaling Proteins) Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) Apoptosis Assay\n(e.g., Flow Cytometry)->Mechanism of Action Studies\n(e.g., Western Blot for Signaling Proteins) Animal Model of Disease\n(e.g., Carrageenan-induced Paw Edema) Animal Model of Disease (e.g., Carrageenan-induced Paw Edema) Mechanism of Action Studies\n(e.g., Western Blot for Signaling Proteins)->Animal Model of Disease\n(e.g., Carrageenan-induced Paw Edema) Tumor Xenograft Model Tumor Xenograft Model Animal Model of Disease\n(e.g., Carrageenan-induced Paw Edema)->Tumor Xenograft Model Toxicity Studies Toxicity Studies Tumor Xenograft Model->Toxicity Studies

Caption: General Experimental Workflow for Evaluation.

V. Conclusion

This compound represents an intriguing but understudied derivative of aspirin. Based on the chemical structure and data from related compounds, it holds the potential for enhanced or novel anti-inflammatory and anticancer activities. However, the current lack of direct comparative data necessitates further research to fully elucidate its pharmacological profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to systematically investigate the properties of this compound and objectively compare it to existing and alternative reagents. Such studies are crucial for determining its true potential in drug discovery and development.

References

In-Vitro vs. In-Vivo Efficacy of 2-(Acetyloxy)-5-bromobenzoic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the therapeutic potential of 2-(acetyloxy)-5-bromobenzoic acid derivatives necessitates a thorough comparison of their performance in both controlled laboratory settings (in-vitro) and within living organisms (in-vivo). Due to the limited availability of direct comparative studies on a homologous series of this compound derivatives, this guide presents a comprehensive analysis based on structurally related aspirin analogs, particularly those with substitutions at the 5-position. This approach allows for an insightful exploration of structure-activity relationships and provides a predictive framework for the efficacy of 5-bromo substituted analogs.

The primary mechanism of action for aspirin and its derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[1] Modifications to the core structure of acetylsalicylic acid can significantly alter its potency, selectivity for COX isoforms (COX-1 and COX-2), and overall therapeutic profile.

In-Vitro Efficacy: Cyclooxygenase Inhibition

The in-vitro efficacy of aspirin derivatives is predominantly evaluated through their ability to inhibit COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater inhibitory activity. The data presented below for various aspirin analogs highlights the impact of substitutions on the salicylic acid scaffold.

CompoundSubstitution at 5-positionCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Aspirin-HData not consistently reportedData not consistently reported~10-100 fold selective for COX-1
5-Aminosalicylic acid derivative-NH₂Data not availableData not availableData not available
Sulfonamide-Aspirin Analog 11-H (modified carboxyl and acetyl groups)>1000.07>1428
Sulfonamide-Aspirin Analog 16-H (modified carboxyl and acetyl groups)>1000.7>142

Note: Data for directly substituted this compound was not available in the reviewed literature. The table includes data for other aspirin analogs to illustrate the impact of structural modifications.

In-Vivo Efficacy: Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rodents is a standard in-vivo assay to assess the anti-inflammatory activity of novel compounds. This test measures the reduction in swelling (edema) in the paw of an animal after the injection of an inflammatory agent (carrageenan) and subsequent treatment with the test compound.

CompoundAnimal ModelDose (mg/kg)Edema Inhibition (%)
Aspirin-thiadiazole derivative 1RatNot SpecifiedHigh
Ibuprofen-thiadiazole derivative 3RatNot SpecifiedModerate
Sulfonamide-Aspirin Analog 11Rat23.1 (ED50)50
Sulfonamide-Aspirin Analog 16Rat31.4 (ED50)50

Note: The presented data is for various derivatives of aspirin and other NSAIDs, illustrating typical results from this in-vivo model.

Experimental Protocols

In-Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (this compound derivatives)

  • Reaction buffer (e.g., Tris-HCl)

  • Detection system (e.g., colorimetric or fluorescent probe)

Procedure:

  • The test compound is pre-incubated with either COX-1 or COX-2 enzyme in the reaction buffer at a controlled temperature (e.g., 37°C).

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a specific duration.

  • The amount of prostaglandin produced is quantified using a suitable detection method.

  • The percentage of inhibition is calculated by comparing the activity in the presence of the test compound to a control without the inhibitor.

  • IC50 values are determined by testing a range of compound concentrations and fitting the data to a dose-response curve.[2]

In-Vivo Carrageenan-Induced Paw Edema in Rats

This model is used to evaluate the acute anti-inflammatory activity of a compound.

Animals:

  • Male Wistar rats (or other suitable rodent strain)

Materials:

  • Carrageenan solution (1% w/v in saline)

  • Test compounds (this compound derivatives) formulated in a suitable vehicle (e.g., carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer (for measuring paw volume)

Procedure:

  • Animals are fasted overnight before the experiment.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compound, vehicle, or reference drug is administered orally or intraperitoneally.

  • After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan is administered into the right hind paw of each rat.

  • Paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • The percentage of edema inhibition is calculated for each group relative to the vehicle control group.[3]

Visualizing Mechanisms and Workflows

To better understand the underlying biological processes and the experimental logic, the following diagrams are provided.

COX_Inhibition_Pathway cluster_phospholipids cluster_enzymes Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA releases COX COX-1 / COX-2 AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediates Aspirin_Derivative 2-(Acetyloxy)-5-bromobenzoic Acid Derivative Aspirin_Derivative->COX inhibits

Caption: Mechanism of Action of Aspirin Derivatives via COX Pathway Inhibition.

Experimental_Workflow Compound_Synthesis Synthesis of 2-(Acetyloxy)-5-bromobenzoic Acid Derivatives In_Vitro_Screening In-Vitro Screening (COX-1/COX-2 Inhibition Assay) Compound_Synthesis->In_Vitro_Screening Data_Analysis_1 Determine IC50 Values & Selectivity In_Vitro_Screening->Data_Analysis_1 Lead_Selection Selection of Lead Compounds Data_Analysis_1->Lead_Selection In_Vivo_Testing In-Vivo Efficacy Testing (Carrageenan-Induced Paw Edema) Lead_Selection->In_Vivo_Testing SAR_Analysis Structure-Activity Relationship (SAR) Analysis Lead_Selection->SAR_Analysis Data_Analysis_2 Evaluate Anti-inflammatory Activity (% Inhibition) In_Vivo_Testing->Data_Analysis_2 Data_Analysis_2->SAR_Analysis Further_Development Further Preclinical Development SAR_Analysis->Further_Development

Caption: General Workflow for Screening Anti-inflammatory Compounds.

Conclusion

The structure-activity relationship studies of aspirin analogs suggest that substitutions on the phenyl ring can significantly modulate their anti-inflammatory and anticancer properties.[4] While direct comparative data for this compound derivatives remains to be fully elucidated in the public domain, the established methodologies for in-vitro COX inhibition and in-vivo anti-inflammatory models provide a clear pathway for their evaluation. The addition of a bromine atom at the 5-position is expected to increase lipophilicity, which may influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target enzymes. Further research is warranted to synthesize and systematically evaluate a series of these compounds to build a comprehensive understanding of their therapeutic potential.

References

cross-reactivity and selectivity studies of 2-(Acetyloxy)-5-bromobenzoic acid in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity and selectivity of 2-(Acetyloxy)-5-bromobenzoic acid, a salicylic acid derivative and structural analog of aspirin. Due to the limited availability of public data on its specific biological activities, this document serves as a comprehensive resource for researchers aiming to characterize its pharmacological profile. By presenting established data for well-known non-steroidal anti-inflammatory drugs (NSAIDs) and detailing robust experimental protocols, this guide facilitates a comparative analysis of this compound's potential as an anti-inflammatory agent.

Introduction

This compound's structural similarity to aspirin suggests its primary mechanism of action is likely the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes, COX-1 and COX-2, are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins.[1] While COX-1 is constitutively expressed and involved in physiological processes, COX-2 is induced during inflammation, making it a key target for anti-inflammatory drugs.[1] Understanding the selectivity of a compound for COX-1 versus COX-2 is crucial for predicting its therapeutic efficacy and potential side effects.[1]

Comparative Performance of NSAIDs

To establish a benchmark for evaluating this compound, the following table summarizes the inhibitory potency (IC50 values) of common NSAIDs against COX-1 and COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Aspirin ~3.5[2]~29.3 - 30[2][3]~0.12[3]
Ibuprofen ---
Celecoxib -0.04[4]-
Diclofenac 0.611[3]0.63[3]~0.97
Indomethacin 0.063[3]0.48[3]~0.13

Experimental Protocols for Biological Assays

Detailed methodologies are provided below for key in vitro assays to determine the anti-inflammatory profile of this compound.

Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX-1 and COX-2.

Principle: The peroxidase component of COX catalyzes the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be monitored colorimetrically.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • TMPD

  • Arachidonic Acid

  • Test compound (this compound) and reference inhibitors (e.g., Aspirin, Celecoxib) dissolved in DMSO

  • 96-well plate

  • Plate reader capable of measuring absorbance at 590-611 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents as per the manufacturer's instructions. Serially dilute the test compound and reference inhibitors to the desired concentrations.

  • Assay Plate Setup:

    • Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.

    • 100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of enzyme, and 10 µl of the test compound or reference inhibitor.

  • Initiate Reaction: Add arachidonic acid to all wells to start the reaction.

  • Measurement: Immediately read the absorbance at 590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.[5]

Inhibition of Protein Denaturation Assay

This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.

Principle: Denaturation of proteins, such as egg albumin, upon heating can be prevented by anti-inflammatory compounds.

Materials:

  • Egg albumin or Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Test compound and reference drug (e.g., Diclofenac sodium)

  • Water bath

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 ml of egg albumin, 2.8 ml of PBS, and 2 ml of various concentrations of the test compound.

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

  • Heating: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

  • Cooling: Cool the solutions to room temperature.

  • Measurement: Measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Membrane Stabilization Assay (Heat-induced Hemolysis)

This assay evaluates the ability of a compound to stabilize red blood cell membranes, which is relevant to the inflammatory process.

Principle: Anti-inflammatory compounds can protect red blood cell membranes from lysis induced by heat.

Materials:

  • Fresh whole human blood

  • Isotonic buffer solution (10 mM Sodium Phosphate Buffer, pH 7.4)

  • Test compound and reference drug

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Red Blood Cell (RBC) Suspension: Prepare a 10% v/v RBC suspension in isotonic buffer.

  • Reaction Mixture: Mix 1 ml of the test compound at various concentrations with 1 ml of the RBC suspension.

  • Incubation: Incubate the mixtures at 56°C for 30 minutes in a water bath.

  • Centrifugation: Centrifuge the mixtures at 2500 rpm for 5 minutes.

  • Measurement: Measure the absorbance of the supernatant, which contains hemoglobin, at 560 nm.

  • Data Analysis: Calculate the percentage of membrane stabilization using the formula: % Protection = 100 - [(Absorbance of Test / Absorbance of Control) x 100]

Visualizing Pathways and Workflows

To further aid in the experimental design and understanding of the underlying biological processes, the following diagrams are provided.

G Experimental Workflow for Evaluating Anti-inflammatory Activity cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Compound Preparation A COX Inhibition Assay D Calculate % Inhibition A->D B Protein Denaturation Assay B->D C Membrane Stabilization Assay C->D E Determine IC50 Values D->E F Compare with Reference NSAIDs E->F G Prepare Stock Solution of this compound H Serial Dilutions G->H H->A H->B H->C G Simplified Arachidonic Acid Signaling Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever This compound This compound This compound->COX-1 / COX-2 Inhibition

References

Safety Operating Guide

Proper Disposal of 2-(Acetyloxy)-5-bromobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe and proper disposal of 2-(Acetyloxy)-5-bromobenzoic acid, a halogenated organic acid. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance.

Immediate Safety Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed information on hazards, personal protective equipment (PPE), and emergency procedures.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Skin Protection: Use nitrile or other appropriate chemical-resistant gloves and a lab coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

**Step-by-Step Disposal Protocol

The proper disposal of this compound requires its classification as a halogenated organic waste.[1][2] Halogenated organic compounds are those containing bromine, chlorine, fluorine, or iodine.[1] These wastes must not be mixed with non-halogenated waste and require special disposal methods, typically high-temperature incineration at a licensed hazardous waste facility.[1]

1. Waste Segregation:

  • Do not dispose of this compound down the drain.

  • Do not mix it with non-halogenated organic waste or inorganic waste.[1]

  • A dedicated, clearly labeled waste container for "Halogenated Organic Waste" must be used.[1][3]

2. Container Selection and Labeling:

  • Choose a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.

  • The container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Waste."

  • List all constituents of the waste container on the label, including "this compound" and any solvents used. Do not use abbreviations or chemical formulas.[3]

3. Waste Accumulation:

  • Keep the halogenated organic waste container closed at all times, except when adding waste.

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated and away from sources of ignition.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste coordinator to schedule a pickup for the halogenated organic waste.

  • Follow all institutional procedures for waste manifest and pickup.

Quantitative Disposal Data
ParameterGuidelineSource
Waste Classification Halogenated Organic Waste[1][2]
Disposal Method Incineration at a regulated hazardous waste facility[1]
Sink Disposal Prohibited[4]
Waste Mixing Do not mix with acids, bases, or non-halogenated organic waste[1]
Experimental Protocols Cited

The disposal procedures outlined in this document are based on standard laboratory hazardous waste management protocols. These protocols are derived from regulatory guidelines and best practices for handling halogenated organic compounds.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Collection cluster_2 Storage & Disposal cluster_3 Improper Disposal Routes (To Avoid) A Generate 2-(Acetyloxy)-5- bromobenzoic acid waste B Is the waste a halogenated organic compound? A->B C Yes, it contains Bromine. B->C   K Sink Disposal B->K L General Trash B->L M Mix with Non-Halogenated Waste B->M D Select a designated 'Halogenated Organic Waste' container C->D E Label container with 'Hazardous Waste' and all constituents D->E F Transfer waste to the container E->F G Keep container securely closed F->G H Store in a designated satellite accumulation area G->H I Contact EHS for waste pickup H->I J Waste transported for incineration I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(Acetyloxy)-5-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2-(Acetyloxy)-5-bromobenzoic acid (CAS No. 1503-53-3). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar halogenated aromatic carboxylic acids. These procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is presumed to be a skin, eye, and respiratory irritant.[1][2][3] The following personal protective equipment is mandatory to mitigate these risks.

Hazard CategoryPotential RisksRecommended Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation.[3]Lab Coat: A chemical-resistant lab coat must be worn and kept fully buttoned. Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are required. Gloves should be inspected before each use and replaced immediately if contaminated.[4]
Eye Contact Causes serious eye irritation.[3]Safety Goggles: Chemical splash goggles that conform to recognized standards (e.g., ANSI Z87.1) are required. Face Shield: A face shield worn over safety goggles is recommended when there is a significant risk of splashing or dust generation.
Inhalation May cause respiratory irritation.[3]Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust and vapor inhalation.[5] Respirator: If engineering controls are insufficient, a NIOSH-approved respirator appropriate for organic dusts and vapors should be used.[4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safe handling.

  • Preparation and Engineering Controls:

    • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood.

    • Ventilation Check: Ensure the chemical fume hood is functioning correctly before starting any work.

    • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and clearly labeled waste containers, before handling the chemical.

  • Donning PPE:

    • Put on all required PPE as detailed in the table above before handling the chemical.

  • Handling the Compound:

    • Weighing: To contain any dust, carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside a fume hood.

    • Transfer: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height or scraping vigorously.

    • In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling Procedures:

    • Decontamination: Thoroughly clean any contaminated surfaces and equipment.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

    • Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[1]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[5]

    • Unused Chemical: Dispose of unused or unwanted this compound as hazardous waste. Do not dispose of it down the drain or in the regular trash.[1][5]

  • Container Management:

    • Keep waste containers tightly closed and store them in a designated, well-ventilated area away from incompatible materials.[1]

  • Regulatory Compliance:

    • All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[5]

Emergency Procedures Workflow

G Workflow for a Chemical Spill cluster_0 Workflow for a Chemical Spill Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and EHS Evacuate->Alert Assess Assess Spill Severity Alert->Assess SmallSpill Small, Contained Spill? Assess->SmallSpill Cleanup Cleanup with Appropriate Kit SmallSpill->Cleanup Yes LargeSpill Large or Uncontrolled Spill SmallSpill->LargeSpill No Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Isolate Isolate the Area LargeSpill->Isolate Await Await Emergency Response Isolate->Await

Caption: Workflow for responding to a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Acetyloxy)-5-bromobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-(Acetyloxy)-5-bromobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.